molecular formula C4H3BrN2 B1282269 3-Bromopyridazine CAS No. 88491-61-6

3-Bromopyridazine

Cat. No.: B1282269
CAS No.: 88491-61-6
M. Wt: 158.98 g/mol
InChI Key: ILYSUJOMLYXAOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromopyridazine is a useful research compound. Its molecular formula is C4H3BrN2 and its molecular weight is 158.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromopyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2/c5-4-2-1-3-6-7-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYSUJOMLYXAOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10520082
Record name 3-Bromopyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10520082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88491-61-6
Record name 3-Bromopyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10520082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromopyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromopyridazine (CAS Number: 88491-61-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopyridazine is a halogenated pyridazine derivative that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. Its unique chemical structure, featuring a reactive bromine atom on the electron-deficient pyridazine ring, makes it an attractive starting material for a variety of cross-coupling reactions and other functional group transformations. This guide provides a comprehensive overview of the core properties, synthesis, and applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical and Spectral Data

A summary of the key physicochemical properties of this compound is presented in the table below, offering a quick reference for researchers.

PropertyValueReference
CAS Number 88491-61-6[1][2]
Molecular Formula C₄H₃BrN₂[2][3]
Molecular Weight 158.98 g/mol [2][3]
Appearance White to off-white or pale yellow solid[4][5]
Melting Point 70-75 °C[4]
Boiling Point ~270 °C at 760 mmHg[6]
Density ~1.7 g/cm³[6]
Solubility Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF); sparingly soluble in water.[4][5]

While specific spectral data such as ¹H NMR, ¹³C NMR, IR, and mass spectra are not publicly available in full, various suppliers indicate their availability upon request.[3][6][7][8][9][10] The expected spectral characteristics are consistent with the compound's structure.

Synthesis and Reactivity

Experimental Protocol: Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the bromination of a pyridazine precursor. The following is a representative, detailed protocol:

Materials:

  • 3-Hydroxypyridazine

  • Phosphorus oxybromide (POBr₃)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

  • Heptane

  • Ethyl acetate

  • Ice water

  • 2M Sodium hydroxide (NaOH) aqueous solution

Procedure:

  • Under a dry atmosphere and with mechanical stirring, carefully heat phosphorus oxybromide (158 g, 552 mmol) to 80 °C until it is completely molten.[1]

  • In a single portion, add 3-hydroxypyridazine (30.5 g, 317 mmol) to the molten phosphorus oxybromide. The reaction mixture will rapidly change color from orange to yellow and may eventually form a black solid.[1]

  • Increase the reaction temperature to 120 °C and maintain for 3 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature and then further cool in an ice water bath.[1]

  • Slowly and carefully add ice water (total 300 mL) to the reaction mixture. Control the rate of addition to manage the exothermic reaction.[1]

  • While stirring, some solids may remain undissolved. Add 2M aqueous sodium hydroxide solution (180 mL) and continue stirring for 45 minutes until all solids have dissolved.[1]

  • Extract the aqueous solution with dichloromethane (5 x 250 mL).[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a gray/brown solid.[1]

  • Purify the crude product by silica gel column chromatography using a 1:1 mixture of heptane and ethyl acetate as the eluent.[1]

  • Combine the fractions containing the desired product and concentrate under vacuum to yield this compound as a green/gray solid. A typical yield is around 69%.[1]

  • Confirm the purity of the final product using techniques such as GC-MS.[1]

Synthesis Workflow Diagram

G cluster_synthesis Synthesis of this compound start Start: Molten POBr₃ add_pyridazine Add 3-Hydroxypyridazine start->add_pyridazine heat Heat at 120°C for 3h add_pyridazine->heat cool Cool to Room Temperature heat->cool quench Quench with Ice Water cool->quench basify Basify with 2M NaOH quench->basify extract Extract with DCM basify->extract dry Dry and Concentrate extract->dry purify Silica Gel Chromatography dry->purify product Product: this compound purify->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Key Chemical Reactions: The Suzuki-Miyaura Cross-Coupling

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of biaryl and hetero-biaryl compounds, which are common motifs in biologically active molecules.[4][5][11][12]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

The following is a general, representative protocol for the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand)

  • Base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, toluene, or DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).[7][11]

  • Add the palladium catalyst (e.g., 1.5-5 mol%) and, if necessary, the appropriate ligand.[11]

  • Add the degassed solvent system.[11]

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight.[7][11][12]

  • Upon completion, cool the reaction to room temperature.[7][11]

  • Dilute the mixture with ethyl acetate and wash with water and then brine.[7][11]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7][11]

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 3-arylpyridazine.[7][11]

  • Characterize the final product using NMR, mass spectrometry, and other relevant analytical techniques.[7]

Suzuki-Miyaura Coupling Workflow Diagram

G cluster_suzuki Suzuki-Miyaura Coupling Workflow setup Reaction Setup: This compound, Arylboronic Acid, Base, Pd Catalyst, Solvent heat Heat under Inert Atmosphere setup->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify product Product: 3-Arylpyridazine purify->product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling of this compound.

Applications in Drug Discovery and Development

The pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][13][14][15][16][17] this compound serves as a key intermediate in the synthesis of these pharmacologically active molecules.

Pyridazine Derivatives as Kinase Inhibitors in Oncology

A significant area of research focuses on the development of pyridazine-containing compounds as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

  • EGFR Inhibitors: The epidermal growth factor receptor (EGFR) is a well-established target in oncology.[9][10][] Small molecule tyrosine kinase inhibitors (TKIs) that target the intracellular domain of EGFR are used to treat various cancers. The pyridazine scaffold can be incorporated into novel EGFR inhibitors to potentially overcome resistance to existing therapies.[19][20]

  • PI3K/Akt/mTOR Pathway Inhibitors: The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers.[21][22][23][24][25][26][27][28][29][30] Pyridazine derivatives have been designed and synthesized as inhibitors of key components of this pathway, such as PI3Kα and mTOR.[21][30]

EGFR Signaling Pathway and Inhibition Diagram

G cluster_egfr Simplified EGFR Signaling Pathway and Inhibition EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization PI3K PI3K Dimerization->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor Pyridazine-based EGFR Inhibitor Inhibitor->EGFR

Caption: A simplified diagram showing the EGFR signaling pathway and the point of inhibition by a pyridazine-based inhibitor.

PI3K/Akt/mTOR Signaling Pathway and Inhibition Diagram

G cluster_pi3k Simplified PI3K/Akt/mTOR Signaling Pathway and Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor Pyridazine-based PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibitor->mTOR

Caption: A simplified diagram of the PI3K/Akt/mTOR pathway, indicating inhibition points for pyridazine-based compounds.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[28] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Store in a cool, dry, and well-ventilated area away from incompatible materials.[5]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of complex organic molecules. Its utility in palladium-catalyzed cross-coupling reactions makes it a key building block for the creation of novel pyridazine derivatives with a wide range of potential pharmacological activities. For researchers and professionals in drug discovery and development, a thorough understanding of the properties, synthesis, and reactivity of this compound is essential for the design and synthesis of next-generation therapeutics, particularly in the field of oncology.

References

An In-depth Technical Guide on 3-Bromopyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This document provides a concise technical overview of 3-Bromopyridazine, focusing on its core molecular attributes.

Core Molecular Data

A summary of the key molecular identifiers for this compound is presented below. This information is foundational for experimental design, chemical synthesis, and regulatory documentation.

ParameterValueReference
Chemical Formula C4H3BrN2[1][2][3]
Molecular Weight 158.98 g/mol [1][2][3]
CAS Number 88491-61-6[1][2][3][4]

Experimental Protocols

Detailed experimental methodologies for the determination of molecular weight and formula, while not explicitly detailed in the provided search results for this specific compound, generally adhere to standardized analytical techniques.

Molecular Formula Determination: The empirical formula of a compound like this compound is typically determined through elemental analysis. This involves the combustion of a known mass of the sample and quantifying the resulting amounts of carbon dioxide, water, and nitrogen gas. The presence of bromine is often determined by techniques such as ion chromatography or X-ray fluorescence after sample digestion. High-resolution mass spectrometry can further confirm the molecular formula by providing a highly accurate mass-to-charge ratio.

Molecular Weight Determination: Mass spectrometry is the primary technique for determining the molecular weight of a compound. A small sample of this compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio. The peak corresponding to the molecular ion provides the molecular weight of the compound. The value of 158.98 g/mol is the average molecular weight calculated from the isotopic masses and their natural abundances.[1][2][3]

Logical Relationship of Core Properties

The following diagram illustrates the logical flow from the compound's name to its fundamental molecular properties.

This compound This compound Chemical_Structure Chemical Structure This compound->Chemical_Structure Molecular_Formula Molecular Formula (C4H3BrN2) Chemical_Structure->Molecular_Formula Molecular_Weight Molecular Weight (158.98 g/mol) Molecular_Formula->Molecular_Weight

References

An In-depth Technical Guide to the Physical Properties of 3-Bromopyridazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physical properties of 3-Bromopyridazine, with a particular focus on its melting point. The document includes tabulated data, detailed experimental protocols for melting point determination, and graphical representations of the experimental workflow and the physical state transitions.

Core Physical and Chemical Properties

This compound is a halogenated heterocyclic compound that serves as a versatile intermediate in pharmaceutical and chemical synthesis.[1] Its chemical structure, featuring a pyridazine ring substituted with a bromine atom, allows for a variety of chemical reactions, including palladium-catalyzed cross-coupling and nucleophilic substitutions.[1] Understanding its physical properties is critical for its handling, storage, and application in synthetic chemistry.

Data Presentation: Physical Property Summary

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 88491-61-6[1][3][4]
Molecular Formula C₄H₃BrN₂[1][2][4]
Molecular Weight ~157.0 g/mol ; 158.98 g/mol [1][4]
Appearance White to off-white crystalline solid[1][3]
Melting Point 70-75 °C [1]; ~70-73 °C [3]
Boiling Point 269.972 °C (at 760 mmHg)[5]
Density 1.727 g/cm³[5]
Solubility Moderately soluble in DMSO and DMF; Soluble in ethanol and dichloromethane; Sparingly soluble/low solubility in water.[1][3]

Experimental Protocol: Melting Point Determination

The melting point of a solid is a key indicator of its purity. The following protocol describes a standard method for determining the melting point range of this compound using a capillary melting point apparatus.

Principle

A small, finely powdered sample of the crystalline solid is heated slowly in a capillary tube. The temperatures at which the substance begins to melt and at which it becomes completely liquid are recorded as the melting point range. A pure substance typically has a sharp melting point range of 1-2°C.

Materials and Apparatus
  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)

  • Mortar and pestle

  • Spatula

Detailed Methodology
  • Sample Preparation:

    • Place a small amount of this compound on a clean, dry watch glass.

    • Using a mortar and pestle, finely grind the crystalline solid into a powder. This ensures uniform packing and heat transfer.

    • Carefully tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The sample height should be approximately 2-3 mm.

    • Invert the tube and gently tap it on a hard surface to cause the sample to fall to the bottom, sealed end of the tube.

  • Apparatus Setup:

    • Insert the packed capillary tube into the sample holder of the melting point apparatus.

    • Set the apparatus to a rapid heating rate to approach the expected melting point (e.g., 10-15°C below the lower expected limit of 70°C).

  • Measurement:

    • Begin heating the sample.

    • When the temperature is approximately 15°C below the anticipated melting point, reduce the heating rate to 1-2°C per minute. A slow heating rate is crucial for an accurate determination.

    • Observe the sample closely through the magnifying lens.

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Continue heating slowly and record the temperature (T₂) at which the entire solid sample has turned into a clear liquid.

    • The melting point is reported as the range T₁ – T₂.

  • Post-Measurement:

    • Allow the apparatus to cool before performing any subsequent measurements.

    • Always use a fresh capillary tube and sample for each determination to ensure accuracy.

Visualizations

Diagrams are provided below to illustrate key workflows and relationships relevant to the physical properties of this compound.

Experimental Workflow for Melting Point Determination

The following diagram outlines the logical steps for determining the melting point of a solid organic compound like this compound.

MeltingPointWorkflow start Start prep Sample Preparation: Grind this compound to a fine powder. start->prep pack Packing: Pack 2-3 mm of sample into a capillary tube. prep->pack setup Apparatus Setup: Place tube in melting point apparatus. pack->setup heat_fast Rapid Heating: Heat quickly to ~15°C below expected M.P. setup->heat_fast heat_slow Slow Heating: Reduce rate to 1-2°C per minute. heat_fast->heat_slow observe Observation: Monitor sample for phase change. heat_slow->observe record_t1 Record T1: Temperature at which first liquid appears. observe->record_t1 record_t2 Record T2: Temperature at which all solid becomes liquid. record_t1->record_t2 report Report Range: Melting point is T1 - T2. record_t2->report end_node End report->end_node

Workflow for Melting Point Determination.
Temperature-Dependent Physical State of this compound

This diagram illustrates the relationship between temperature and the physical state of this compound, highlighting its melting point range.

Physical State of this compound vs. Temperature.

References

Solubility Profile of 3-Bromopyridazine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopyridazine is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a versatile building block for the synthesis of novel bioactive molecules and functional materials. A thorough understanding of its solubility in various organic solvents is paramount for its effective application in chemical synthesis, purification, formulation, and screening. This technical guide provides a comprehensive overview of the solubility of this compound, addressing both qualitative and quantitative aspects.

While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, this guide presents detailed experimental data for a closely related structural analog, 3-amino-6-bromopyridazine . This information provides a valuable benchmark for estimating the solubility behavior of this compound and for designing experimental protocols.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₄H₃BrN₂[1]
Molecular Weight 158.98 g/mol [1]
Appearance White to off-white crystalline solid[2]
Melting Point 70-75 °C[2]
Boiling Point 269.97 °C at 760 mmHg[1]
Density 1.727 g/cm³[1]

Qualitative Solubility of this compound

Qualitative assessments indicate that this compound exhibits moderate solubility in common polar aprotic organic solvents and is sparingly soluble in water.[2]

  • Dimethyl Sulfoxide (DMSO): Moderate solubility.[2]

  • N,N-Dimethylformamide (DMF): Moderate solubility.[2]

  • Water: Sparingly soluble.[2]

Quantitative Solubility of 3-Amino-6-bromopyridazine in Organic Solvents

The following table summarizes the mole fraction solubility (x₁) of 3-amino-6-bromopyridazine in a range of pure organic solvents at various temperatures, as determined by the isothermal saturation method.[3] This data is presented as a valuable proxy for understanding the solubility behavior of this compound.

SolventTemperature (K)Mole Fraction Solubility (x₁) x 10²
Methanol 278.150.2011
283.150.2209
288.150.2435
293.150.2681
298.150.2952
303.150.3251
308.150.3581
313.150.3945
318.150.4348
323.150.4793
Ethanol 278.150.1112
283.150.1241
288.150.1385
293.150.1546
298.150.1725
303.150.1925
308.150.2148
313.150.2396
318.150.2673
323.150.2981
n-Propanol 278.150.0763
283.150.0861
288.150.0972
293.150.1097
298.150.1238
303.150.1398
308.150.1578
313.150.1782
318.150.2012
323.150.2271
Isopropanol 278.150.0531
283.150.0609
288.150.0698
293.150.0800
298.150.0916
303.150.1049
308.150.1200
313.150.1373
318.150.1569
323.150.1793
n-Butanol 278.150.0571
283.150.0651
288.150.0741
293.150.0843
298.150.0958
303.150.1088
308.150.1236
313.150.1403
318.150.1593
323.150.1809
Acetone 278.150.2913
283.150.3201
288.150.3524
293.150.3887
298.150.4295
303.150.4755
308.150.5274
313.150.5861
318.150.6525
323.150.7277
Toluene 278.150.0101
283.150.0118
288.150.0137
293.150.0159
298.150.0185
303.150.0215
308.150.0250
313.150.0291
318.150.0338
323.150.0393
Propylene Glycol 278.150.2813
283.150.3175
288.150.3592
293.150.4074
298.150.4631
303.150.5276
308.150.6022
313.150.6885
318.150.7884
323.150.9042
DMF 278.151.151
283.151.282
288.151.429
293.151.593
298.151.777
303.151.984
308.152.215
313.152.476
318.152.768
323.153.097
Water 278.150.002574
283.150.002951
288.150.003392
293.150.003908
298.150.004513
303.150.005223
308.150.006057
313.150.007037
318.150.008191
323.150.009551

Experimental Protocol: Isothermal Saturation Method for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of a compound like this compound in organic solvents, based on the isothermal saturation (shake-flask) method.

Objective: To determine the equilibrium concentration of the solute in a given solvent at a constant temperature.

Materials:

  • This compound (or analog)

  • Selected organic solvents (analytical grade)

  • Jacketed glass vessel

  • Thermostatic water bath

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • An excess amount of the solid solute is added to a known volume or mass of the solvent in the jacketed glass vessel. The presence of excess solid is crucial to ensure that equilibrium is reached and maintained.

    • The vessel is sealed to prevent solvent evaporation.

  • Equilibration:

    • The jacketed vessel is connected to the thermostatic water bath set to the desired temperature.

    • The solution is continuously agitated using a magnetic stirrer for a predetermined period (typically 24-72 hours) to ensure the system reaches thermodynamic equilibrium. The optimal time for reaching equilibrium should be determined experimentally.

  • Sample Withdrawal and Phase Separation:

    • After equilibration, stirring is stopped, and the suspension is allowed to settle for a sufficient time (e.g., 2-4 hours) to allow for the sedimentation of the excess solid.

    • A sample of the supernatant is carefully withdrawn using a pre-warmed syringe to avoid temperature-induced precipitation.

    • The withdrawn sample is immediately filtered through a chemically inert syringe filter to remove any undissolved solid particles.

  • Quantification:

    • The clear, saturated filtrate is accurately diluted with the mobile phase or a suitable solvent.

    • The concentration of the solute in the diluted sample is determined using a validated HPLC-UV method. A calibration curve is generated using standard solutions of the solute of known concentrations to ensure accurate quantification.

  • Data Reporting:

    • The solubility is calculated from the measured concentration and the dilution factor.

    • Results are typically reported in units of mole fraction (as shown in the table), mg/mL, or mol/L at the specified temperature.

Visualization of Experimental Workflow

The logical flow of the isothermal saturation method for solubility determination is illustrated in the diagram below.

Solubility_Workflow A Preparation of Supersaturated Solution B Equilibration (Constant Temperature & Stirring) A->B Add excess solute to solvent C Phase Separation (Settling & Filtration) B->C Reach equilibrium D Sample Dilution C->D Collect clear filtrate E HPLC Analysis D->E Prepare for analysis F Quantification using Calibration Curve E->F Measure peak area G Solubility Calculation & Data Reporting F->G Determine concentration

References

Synthesis of 3-Bromopyridazine from a Pyridazinone Precursor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-Bromopyridazine, a valuable heterocyclic building block in medicinal chemistry and agrochemical research. The primary focus of this document is the conversion of a pyridazin-3(2H)-one precursor to the desired this compound via a halogenation reaction. While direct literature on the bromination of pyridazin-3(2H)-one is scarce, this guide provides a comprehensive, inferred protocol based on the well-established synthesis of its chloro-analog, 3-chloropyridazine.

Reaction Overview

The synthesis of this compound from pyridazin-3(2H)-one is achieved through a nucleophilic substitution reaction where the hydroxyl group of the pyridazinone tautomer is replaced by a bromine atom. This transformation is typically facilitated by a strong brominating agent, such as phosphorus oxybromide (POBr₃). The reaction proceeds by activating the carbonyl group of the pyridazinone, making it susceptible to nucleophilic attack by the bromide ion.

Experimental Protocol

The following experimental protocol is adapted from the analogous synthesis of 3-chloropyradazine and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Pyridazin-3(2H)-one

  • Phosphorus oxybromide (POBr₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend pyridazin-3(2H)-one (1.0 eq) in dichloromethane.

  • Addition of Brominating Agent: Carefully add phosphorus oxybromide (3.0 eq) to the suspension at room temperature. The addition should be done portion-wise to control any initial exotherm.

  • Reaction: Heat the reaction mixture to reflux (approximately 40°C for dichloromethane) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and then carefully pour it over crushed ice with stirring.

  • Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the excess acid until the effervescence ceases and the pH of the aqueous layer is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound from pyridazin-3(2H)-one.

Reactant Molecular Weight ( g/mol ) Equivalents Amount
Pyridazin-3(2H)-one96.091.0User-defined
Phosphorus oxybromide286.693.0Calculated based on precursor amount
Reaction Condition Value
SolventDichloromethane
TemperatureReflux (~40°C)
Reaction Time4-6 hours
Product Molecular Weight ( g/mol )
This compound158.98

Visualization of the Synthesis

The following diagrams illustrate the chemical transformation and the experimental workflow.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product Pyridazinone Pyridazin-3(2H)-one Bromopyridazine This compound Pyridazinone->Bromopyridazine Heat, CH₂Cl₂ POBr3 POBr₃

Caption: Chemical transformation from pyridazinone to this compound.

Experimental_Workflow start Start reactants Mix Pyridazin-3(2H)-one and POBr₃ in CH₂Cl₂ start->reactants reflux Heat to Reflux (4-6 hours) reactants->reflux workup Quench with Ice & Neutralize with NaHCO₃ reflux->workup extraction Extract with Ethyl Acetate workup->extraction wash_dry Wash with Brine & Dry over MgSO₄ extraction->wash_dry purification Concentrate & Purify via Column Chromatography wash_dry->purification product This compound purification->product

Caption: Step-by-step experimental workflow for the synthesis.

An In-depth Technical Guide to 3-Bromopyridazine: Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Bromopyridazine (CAS No. 88491-61-6), a key heterocyclic building block in medicinal chemistry and materials science. Its unique physicochemical properties make it a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutic agents.[1] This document details its commercial availability, provides an exemplary experimental protocol for its application in cross-coupling reactions, and outlines a typical synthetic workflow.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, catering to needs ranging from small-scale research and development to bulk manufacturing. Purity levels are typically high, often exceeding 95%. The following table summarizes a selection of commercial suppliers and their offerings. Prices and availability are subject to change and may vary based on quantity and purity.

SupplierCAS NumberAvailable QuantitiesPrice (USD)PurityNotes
Fluorochem 88491-61-6250 mg, 1 g, 5 g, 10 g, 25 g, 100 g, 500 g£8.00 (250mg) to £1897.00 (500g)95%Stock available in various locations.[2]
ChemShuttle 88491-61-625 g, 100 g$300.00 (25g), $800.00 (100g)Not SpecifiedTypically in stock; larger quantities available upon inquiry.
Biosynth 88491-61-65 g, 10 g, 25 g, 50 g, 100 gFrom $900.00Not SpecifiedLead times of 4-6 weeks may apply.[3]
Manchester Organics 88491-61-6Small quantities (e.g., 2g)Inquire for pricingNot SpecifiedLimited stock, discounts on larger volumes.[4]
Watsonnoke Scientific 88491-61-6Inquire for quantitiesInquire for pricing≥ 98%Enterprise standard, identified by HNMR/IR.[5]
Parchem 88491-61-6Inquire for quantitiesInquire for pricingNot SpecifiedSpecialty chemical supplier.[6]
BLD Pharm 88491-61-6Inquire for quantitiesInquire for pricingNot SpecifiedStorage at -20°C recommended.[7]

Note: The product has been noted as discontinued by Sigma-Aldrich. Users should verify stock with other suppliers.

Application in Suzuki-Miyaura Cross-Coupling

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create more complex molecular architectures, a critical step in drug discovery.[8]

The following workflow illustrates the key stages of a typical Suzuki-Miyaura cross-coupling reaction involving this compound.

G cluster_reagents Reagents & Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagent1 This compound (1 equiv) vessel Reaction Vessel reagent1->vessel reagent2 Arylboronic Acid (1.2 equiv) reagent2->vessel reagent3 Pd Catalyst (e.g., Pd(PPh3)4) (5 mol%) reagent4 Base (e.g., Na2CO3) (2 equiv) reagent4->vessel solvent Solvent (e.g., DME/Water) solvent->vessel degas 1. Degas Mixture (Ar or N2 sparging) vessel->degas add_catalyst 2. Add Catalyst (Under inert atmosphere) degas->add_catalyst heat 3. Heat Mixture (80-100 °C) add_catalyst->heat monitor 4. Monitor Progress (TLC or GC) heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract (e.g., Ethyl Acetate) cool->extract wash Wash Organic Layer (Water & Brine) extract->wash dry Dry & Concentrate wash->dry purify Purify (Column Chromatography) dry->purify product Final Product: 3-Arylpyridazine purify->product

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 3-Arylpyridazine

This section provides a detailed, representative methodology for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. This protocol is adapted from general procedures found in the literature.[8]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Reaction vessel (e.g., round-bottom flask) with reflux condenser

  • Inert atmosphere setup (Argon or Nitrogen)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a clean, dry reaction vessel, add this compound (1 equiv), the arylboronic acid (1.2 equiv), and sodium carbonate (2 equiv).

    • Add a solvent mixture of DME and water (e.g., a 4:1 ratio).

    • Fit the vessel with a reflux condenser.

  • Degassing:

    • Bubble argon or nitrogen gas through the stirred reaction mixture for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition:

    • Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (5 mol%), to the degassed mixture.

  • Reaction:

    • Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring.

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the this compound starting material is fully consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and then brine.

    • Dry the separated organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.

    • Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-arylpyridazine product.

References

Technical Guide on 3-Bromopyridazine: Safety, Handling, and Precautionary Measures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data and handling precautions for 3-Bromopyridazine (CAS No: 88491-61-6). The information is intended to guide laboratory personnel in the safe use, storage, and disposal of this compound, minimizing potential health and safety risks.

Chemical and Physical Properties

This compound is a heterocyclic organic compound with the molecular formula C₄H₃BrN₂.[1][2][3][4] It is primarily available as a solid.[2] A summary of its key physical and chemical properties is presented below.

PropertyValueSource
Molecular Formula C₄H₃BrN₂[1][2][3][4]
Molecular Weight 158.98 g/mol [1][2][4]
CAS Number 88491-61-6[1][3][4][5]
Appearance Solid[2]
Density 1.726 - 1.727 g/cm³[3][6]
Boiling Point 269.972 °C at 760 mmHg[6]
Flash Point 117.075 °C[6]

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its potential health effects and to handle it accordingly. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.

GHS Pictograms:

  • alt text

  • alt text

  • alt text

Signal Word: Danger [1][5]

GHS ClassificationHazard Statement
Acute Toxicity, Oral (Category 3)H301: Toxic if swallowed
Acute Toxicity, Dermal (Category 3)H311: Toxic in contact with skin
Acute Toxicity, Inhalation (Category 3)H331: Toxic if inhaled
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 1/2)H318: Causes serious eye damage / H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation

(Note: Classification may vary slightly between suppliers. The most conservative classification should be adopted.)[1][5]

Safe Handling and Experimental Workflow

Adherence to a strict protocol is essential when handling this compound to ensure the safety of personnel and the integrity of the experiment. The following workflow outlines the key stages of handling this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation & Storage cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures Receive Receive & Inspect Container Store Store Securely (Cool, Dry, Ventilated) Receive->Store ReviewSDS Review SDS & Plan Experiment Store->ReviewSDS DonPPE Don Appropriate PPE ReviewSDS->DonPPE WorkArea Prepare Work Area (Fume Hood) DonPPE->WorkArea Weigh Weigh & Transfer (Non-Sparking Tools) WorkArea->Weigh Reaction Perform Reaction Weigh->Reaction Decontaminate Decontaminate Glassware & Work Surfaces Reaction->Decontaminate Waste Collect Waste in Labelled Container Decontaminate->Waste DoffPPE Doff & Dispose of Contaminated PPE Waste->DoffPPE Dispose Dispose of Waste via Approved Channels DoffPPE->Dispose Spill Spill Exposure Exposure Fire Fire

Caption: Workflow for the safe handling of this compound from receipt to disposal.

Experimental Protocol for Safe Handling

1. Preparation and Storage:

  • Receiving: Upon receipt, visually inspect the container for any signs of damage or leaks.[7]

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[5][7][8][9] The storage area should be secure and accessible only to authorized personnel.[8] Keep the container tightly sealed to prevent moisture ingress.[5][8][9]

2. Personal Protective Equipment (PPE):

  • A comprehensive PPE strategy is mandatory. The following table summarizes the required equipment.

Body PartPersonal Protective Equipment (PPE)Specifications and Recommendations
Eyes/Face Safety Goggles with side shields / Face ShieldMust be worn at all times. For tasks with a higher splash risk, a face shield is required in addition to goggles.[5][7]
Skin Chemical-resistant Lab Coat & GlovesA flame-retardant lab coat is recommended. Nitrile gloves are suitable for handling; inspect before use and change frequently.[5][7]
Respiratory Fume Hood or RespiratorAll handling, including weighing and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][7]
Feet Closed-toe ShoesOpen-toed shoes are strictly prohibited in the laboratory.[7]

3. Handling and Use:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably a certified chemical fume hood.[5][7]

  • Avoiding Contamination: Do not eat, drink, or smoke in the handling area.[8][9] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[5]

  • Tools: Use non-sparking tools and equipment to prevent ignition sources.[5][9]

  • Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[7][8]

4. Disposal:

  • Waste Collection: Collect all waste material (including contaminated PPE and absorbent materials) in a designated, properly labeled, and sealed container for hazardous chemical waste.

  • Disposal Route: Dispose of the waste through a licensed and approved waste disposal contractor, in accordance with all local, regional, and national regulations.[8] Do not dispose of it down the drain.[9]

Emergency Procedures

Rapid and appropriate response is critical in an emergency. All personnel must be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration. Seek immediate medical attention.[5][10]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[5][10]
Eye Contact Immediately flush eyes with plenty of clean water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][10]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[5][10]
Accidental Release Measures
  • Personal Precautions: Evacuate the area immediately.[5] Wear the full PPE as described in section 3.2. Avoid breathing dust or vapors.[5] Remove all sources of ignition.[5][9]

  • Containment and Cleanup: For small spills, carefully sweep up the solid material, or use an inert absorbent material (e.g., sand, vermiculite) to contain the chemical.[9] Place the collected material into a suitable, labeled container for disposal.[9] Avoid generating dust.[5] Ventilate the area and wash the spill site after material pickup is complete.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[5][8]

  • Specific Hazards: Thermal decomposition can produce toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen bromide.[8][9]

  • Protective Actions for Firefighters: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[5][8][9] Evacuate the area and fight the fire from a safe distance.[8]

References

Spectral Data Analysis of 3-Bromopyridazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the heterocyclic compound 3-Bromopyridazine. Due to the limited availability of publicly accessible experimental spectra, this guide combines predicted data with established analytical principles to serve as a valuable resource for the identification and characterization of this compound.

Introduction to this compound

This compound (C₄H₃BrN₂) is a halogenated pyridazine derivative with a molecular weight of 158.98 g/mol . Its structural and electronic properties make it a significant building block in medicinal chemistry and materials science. Accurate spectral analysis is crucial for confirming its identity and purity in various research and development applications.

Predicted Spectral Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and key mass spectrometry data for this compound. These predictions are based on established chemical shift correlations and fragmentation patterns for similar heterocyclic and brominated compounds.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~9.0 - 9.2Doublet of doubletsJ ≈ 4.5, 1.5 HzH6
~7.7 - 7.9Doublet of doubletsJ ≈ 9.0, 1.5 HzH4
~7.5 - 7.7Doublet of doubletsJ ≈ 9.0, 4.5 HzH5

Note: Predicted chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~155 - 157C6
~145 - 147C3
~130 - 132C4
~125 - 127C5

Note: The carbon attached to bromine (C3) is expected to be significantly deshielded.

Mass Spectrometry Data (Electron Ionization - EI)
m/zInterpretationRelative Abundance
158/160Molecular ion peak [M]⁺ and [M+2]⁺High (characteristic bromine isotope pattern)
79[C₄H₃N₂]⁺ fragment (loss of Br)Moderate to High
52[C₃H₂N]⁺ fragmentModerate

Note: The presence of two peaks of nearly equal intensity for the molecular ion is a hallmark of a monobrominated compound, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and mass spectra for this compound.

NMR Spectroscopy Protocol

3.1.1. Sample Preparation:

  • Weighing: Accurately weigh 10-20 mg of this compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

  • Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution.

3.1.2. ¹H NMR Acquisition Parameters (500 MHz Spectrometer):

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 3-4 seconds.

  • Spectral Width: -2 to 12 ppm.

  • Temperature: 298 K.

3.1.3. ¹³C NMR Acquisition Parameters (125 MHz Spectrometer):

  • Pulse Program: Standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: 0 to 200 ppm.

  • Temperature: 298 K.

Mass Spectrometry Protocol (GC-MS with EI)

3.2.1. Sample Preparation:

  • Solution Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

3.2.2. Gas Chromatography (GC) Parameters:

  • Injector Temperature: 250 °C.

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

3.2.3. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 40-400.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectral characterization of this compound.

Analytical_Workflow_3_Bromopyridazine cluster_sample_prep Sample Preparation cluster_data_processing Data Processing & Interpretation Sample This compound Sample Dissolution_NMR Dissolve in Deuterated Solvent Sample->Dissolution_NMR Dilution_MS Dilute in Volatile Solvent Sample->Dilution_MS NMR_Acquisition NMR Data Acquisition (¹H and ¹³C) Dissolution_NMR->NMR_Acquisition MS_Acquisition GC-MS Data Acquisition (EI) Dilution_MS->MS_Acquisition NMR_Processing Process NMR Spectra (FT, Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing MS_Processing Process Mass Spectrum (Background Subtraction, Peak Integration) MS_Acquisition->MS_Processing Structure_Elucidation Structure Elucidation & Confirmation NMR_Processing->Structure_Elucidation MS_Processing->Structure_Elucidation

Caption: Workflow for the spectral analysis of this compound.

discovery and history of pyridazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Pyridazine Derivatives

Introduction to the Pyridazine Scaffold

The pyridazine ring, a six-membered aromatic heterocycle featuring two adjacent nitrogen atoms, is recognized as a "privileged structure" in the field of medicinal chemistry.[1] Its distinct electronic characteristics, notably its capacity to function as a hydrogen bond acceptor and its significant dipole moment, establish it as a versatile and valuable scaffold for the creation of biologically active molecules.[1][2] Pyridazine and its derivatives, such as pyridazinone, form the core of numerous compounds that exhibit a broad spectrum of pharmacological activities. These activities span applications in oncology, anti-inflammatory treatments, antimicrobial agents, and cardiovascular medicine.[1][3][4] This guide offers a comprehensive overview of the historical discovery, synthesis, mechanisms of action, and therapeutic potential of pyridazine derivatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Early Discovery and Foundational Synthesis

The history of pyridazine chemistry begins in the late 19th century with the pioneering work of German chemist Emil Fischer.

Fischer's Initial Synthesis

In 1886, during his seminal research on indole synthesis, Emil Fischer inadvertently prepared the first pyridazine derivative.[4][5] This discovery occurred through the condensation reaction of phenylhydrazine with levulinic acid.[5] Fischer, a Nobel laureate renowned for his work on purines and sugars, also discovered phenylhydrazine in 1875, a compound that would prove crucial for identifying carbohydrates and for the synthesis of various heterocyclic systems.[6][7][8]

Synthesis of the Parent Heterocycle

While Fischer synthesized a derivative, the parent pyridazine heterocycle was first prepared in 1895 by Tauber.[4][9] An alternative early route to the parent compound involved the oxidation of benzocinnoline to pyridazinetetracarboxylic acid, followed by a decarboxylation step.[5] However, a more efficient and widely recognized synthesis route starts from maleic hydrazide.[5] The foundational and most common methods for synthesizing the pyridazine ring involve the condensation of 1,4-dicarbonyl compounds, such as 1,4-diketones or 4-ketoacids, with hydrazine (NH₂NH₂).[4][5]

Key Milestones and Chemical Properties

Despite its early discovery, significant interest in pyridazine chemistry was delayed. This was largely because, for many decades, no naturally occurring pyridazine compounds were known.[9]

Discovery in Nature

The field was revitalized in 1971 with the discovery of the first naturally occurring pyridazines, specifically hexahydropyridazines, produced by the bacterium Streptomyces jamaicensis.[9] Shortly thereafter, the antifungal agent pyridazomycin was isolated from Streptomyces violaceoniger.[9] These discoveries marked a turning point, demonstrating the biological relevance of the pyridazine scaffold and spurring further research into synthetic derivatives.

Physicochemical Properties

The pyridazine ring possesses a unique set of physicochemical properties that are key to its function in molecular recognition and drug design.[2][10] It is a weakly basic heterocycle characterized by a high dipole moment and a robust capacity for dual hydrogen bonding.[2][4][10] These attributes contribute to its use as a bioisostere for other aromatic rings like phenyl, pyridine, or pyrimidine, and can enhance aqueous solubility and facilitate the formation of crystalline salts.[2]

G

Quantitative Data Summary

The unique properties of the pyridazine scaffold can be quantified, providing a basis for its application in rational drug design.

PropertyValueReference
Dipole Moment ~4 D[4]
pKa (weakly basic) 2.3[4]
Physical State Colorless liquid[4]
Boiling Point 207 °C[4]
Solubility Miscible with water and benzene[4]
Table 1: Physicochemical Properties of the Parent Pyridazine Ring.

The biological activity of pyridazine derivatives is often quantified by their inhibitory concentrations.

CompoundTargetActivity (IC₅₀)ApplicationReference
Ridogrel (analog) Thromboxane A2 Receptor6 µMAnti-platelet
Talazoparib PARP-1/2<2 nMAnticancer
Olaparib PARP-15 nMAnticancer
Deucravacitinib TYK2-Anti-inflammatory[2]
Relugolix GnRH Receptor-Hormone Therapy
Table 2: Biological Activity of Selected Pyridazine-Containing Drugs.

Experimental Protocols

The synthesis of pyridazine derivatives can be achieved through various established methods. Below are representative protocols based on common literature procedures.

Protocol 1: General Synthesis of Pyridazinones from 1,4-Ketoacids

This method is a foundational technique for creating the pyridazinone core structure.[4]

  • Reaction Setup : A 1,4-ketoacid (1 equivalent) is dissolved in a suitable solvent, such as glacial acetic acid or ethanol.

  • Hydrazine Addition : Hydrazine hydrate (1.1 equivalents) is added dropwise to the solution at room temperature.

  • Cyclization : The reaction mixture is heated to reflux for 2-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Isolation : Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification : The resulting crude solid is purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the final pyridazinone product.

G start 1,4-Dicarbonyl (e.g., 1,4-Diketone) process Condensation (Reflux in Solvent) start->process hydrazine Hydrazine (NH₂NH₂) hydrazine->process intermediate Dihydropyridazine process->intermediate Cyclization oxidation Oxidation intermediate->oxidation product Pyridazine Core oxidation->product Aromatization

Protocol 2: Synthesis of Aryl-Substituted Pyridazines from Fulvenes

This protocol describes a more specialized synthesis for creating fused-ring pyridazines.[9]

  • Reaction Setup : A 1,2-diacylcyclopentadiene (fulvene) derivative (1 equivalent) is dissolved in methanol at room temperature.

  • Hydrazine Addition : Hydrazine hydrate (1.2 equivalents) is added to the solution.

  • Reaction : The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • Extraction : The product is extracted using a separatory funnel with a suitable organic solvent (e.g., dichloromethane). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification : The solvent is evaporated, and the resulting solid product is purified. Purity can be assessed by measuring the melting point range.[9]

  • Characterization : The final product structure is confirmed using analytical techniques such as Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.

Signaling Pathways and Mechanism of Action

Pyridazine derivatives have been successfully developed into drugs that target key nodes in disease-related signaling pathways.

Inhibition of Tyrosine Kinase 2 (TYK2)

Deucravacitinib is a recently approved drug for treating plaque psoriasis that contains a pyridazine ring.[2][10] It functions as a highly selective allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.

  • Mechanism : TYK2 is crucial for mediating the signaling of key cytokines such as IL-12, IL-23, and Type I interferons. By binding to the regulatory pseudokinase (JH2) domain of TYK2, deucravacitinib locks the enzyme in an inactive conformation. This prevents the activation of the catalytic (JH1) domain, thereby blocking downstream signaling cascades that are responsible for the inflammatory response in psoriasis. This allosteric mechanism provides high selectivity for TYK2 over other JAK family members, reducing off-target effects.

G Cytokine Cytokine (e.g., IL-23) Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates STAT STAT TYK2->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocates Transcription Gene Transcription (Inflammation) Nucleus->Transcription Deucravacitinib Deucravacitinib (Pyridazine Derivative) Deucravacitinib->TYK2 Inhibits Allosterically

Other Notable Mechanisms
  • PARP Inhibition : Phthalazinone derivatives of pyridazine, such as olaparib and talazoparib, are potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. They are used in cancer therapy, particularly for patients with BRCA mutations.

  • GnRH Receptor Antagonism : Relugolix is a pyridazine-containing drug that acts as a gonadotropin-releasing hormone (GnRH) receptor antagonist, used in the treatment of uterine fibroids and prostate cancer.

  • Cyclin-Dependent Kinase (CDK) Inhibition : Certain pyridopyridazine derivatives have been shown to inhibit signal cascades that regulate cell proliferation by targeting cyclin-dependent kinases, indicating their potential as anticancer agents.[3][11]

Conclusion

From its serendipitous discovery in the 19th century to its current status as a privileged scaffold in modern drug discovery, the pyridazine heterocycle has a rich history. Its unique electronic and physical properties have enabled the development of a diverse range of derivatives with significant therapeutic applications. The continued exploration of novel synthetic routes and a deeper understanding of its role in modulating biological pathways ensure that pyridazine and its analogs will remain a focal point for innovation in medicinal and agricultural chemistry for years to come.

References

Fundamental Reactivity of the Pyridazine Ring System: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental reactivity of the pyridazine ring system. Pyridazine, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, possesses unique physicochemical properties that make it a valuable scaffold in medicinal chemistry and materials science.[1][2][3] Its electron-deficient nature, a consequence of the two electronegative nitrogen atoms, governs its reactivity, making it generally susceptible to nucleophilic attack and resistant to electrophilic substitution.[4][5] This guide delves into the core principles of pyridazine reactivity, offering detailed experimental protocols for key transformations and presenting quantitative data to aid in research and development.

Physicochemical and Electronic Properties

The reactivity of the pyridazine ring is a direct consequence of its electronic structure. The two adjacent nitrogen atoms exert a strong inductive electron-withdrawing effect, leading to a significant polarization of the ring. This results in a high dipole moment and reduced aromaticity compared to benzene.[2] These properties are fundamental to its role in molecular recognition and drug design.[2][6]

The basicity of pyridazine is modest, with a pKa of 2.0, which is considerably lower than that of pyridine (pKa = 5.2).[2] This weak basicity ensures that H-bonding interactions are preserved at lower pH values, a valuable trait in drug-target interactions.[2] The electron-deficient character also acidifies the ring C-H bonds, with the C-3 hydrogen atom being a better C-H bond donor than those in pyridine or pyrimidine.[2]

Table 1: Physicochemical Properties of Pyridazine

Property Value Reference
pKa 2.0 [2]
Aromaticity Index (IA) 79 (Benzene = 100) [2]
Calculated C-H pKa (C-3/C-6) ~35-36 [7][8]
Calculated C-H pKa (C-4/C-5) ~37-38 [7][8]

| Polar Surface Area (TPSA) | 25.8 Ų |[9] |

Electrophilic Aromatic Substitution

The pyridazine ring is highly deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the two nitrogen atoms.[5][10] Direct electrophilic attack on the carbon atoms of the ring is difficult and often requires harsh conditions. Instead, electrophiles typically react at a nitrogen atom.[10]

To facilitate EAS on the carbon skeleton, the reactivity of the ring must be enhanced. This can be achieved in two primary ways:

  • Introduction of Electron-Donating Groups: Attaching electron-donating groups (e.g., amino or alkoxy groups) to the ring can increase the electron density, making it more susceptible to electrophilic attack.[4]

  • Formation of N-Oxides: Oxidation of one of the ring nitrogens to an N-oxide dramatically changes the reactivity profile. The N-oxide group can donate electron density back into the ring through resonance, activating the C-4 and C-6 positions for electrophilic attack.[4][11][12] Following the substitution reaction, the N-oxide can be deoxygenated to yield the substituted pyridazine.[13]

G cluster_reactivity Pyridazine Reactivity Pathways pyridazine Pyridazine Ring deactivated Electron Deficient (Low Reactivity to E+) pyridazine->deactivated Inherent Property activation Activation (e.g., Oxidation) pyridazine->activation Chemical Transformation nucleophile Nucleophile (Nu-) deactivated->nucleophile Reactive towards activated Activated Pyridazine (e.g., N-Oxide) electrophile Electrophile (E+) activated->electrophile Reaction with eas_product Electrophilic Substitution Product nas_product Nucleophilic Substitution Product nucleophile->nas_product Yields electrophile->eas_product Yields activation->activated

Caption: Logical relationship of pyridazine's core reactivity.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridazine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This is one of the most important reaction types for the functionalization of this heterocycle. Halogenated pyridazines are common substrates, where the halogen acts as a good leaving group.

The reaction generally proceeds via an addition-elimination mechanism involving a stabilized anionic intermediate (Meisenheimer complex).[14] Nucleophilic attack is favored at the positions ortho and para to the ring nitrogens (C-3, C-6, and sometimes C-4), analogous to the reactivity of pyridine.[15] In some cases, particularly with strong nucleophiles like potassium amide in liquid ammonia, cine-substitution or the SN(ANRORC) mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure) can occur.[14]

This protocol is adapted from the synthesis of 3-(but-3-yn-1-yloxy)-4-pyridazinecarbonitrile.[16]

  • Materials: 3-Chloro-4-pyridazinecarbonitrile (1.0 mmol), but-3-yn-1-ol (1.2 mmol), sodium hydride (60% dispersion in mineral oil, 1.5 mmol), anhydrous tetrahydrofuran (THF, 10 mL).

  • Procedure:

    • A solution of but-3-yn-1-ol (1.2 mmol) in anhydrous THF (3 mL) is added dropwise to a stirred suspension of sodium hydride (1.5 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour.

    • A solution of 3-chloro-4-pyridazinecarbonitrile (1.0 mmol) in anhydrous THF (2 mL) is added to the reaction mixture.

    • The reaction is stirred at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.

    • Upon completion, the reaction is quenched by the careful addition of water (10 mL).

    • The aqueous layer is extracted with diethyl ether (3 x 20 mL).

    • The combined organic layers are washed with water, dried over anhydrous sodium sulfate (Na2SO4), and the solvent is removed under reduced pressure.

    • The crude residue is purified by column chromatography on silica gel (e.g., using an eluent system like ethyl acetate/light petroleum) to afford the pure product.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the pyridazine nucleus, enabling the formation of C-C and C-N bonds.[17] These methods have significantly expanded the chemical diversity accessible from pyridazine scaffolds.[18] Halogenated pyridazines, particularly chloro- and iodopyridazines, are excellent substrates for these transformations.[17][19]

Commonly employed cross-coupling reactions include:

  • Suzuki Reaction: Coupling of a halopyridazine with an organoboron reagent.[17]

  • Sonogashira Reaction: Coupling of a halopyridazine with a terminal alkyne.[17][20]

  • Stille Reaction: Coupling with an organotin compound.[21]

  • Heck Reaction: Coupling with an alkene.[20]

  • Buchwald-Hartwig Amination: Formation of a C-N bond by coupling a halopyridazine with an amine.[17][22]

G start Start: Combine Reactants reactants Halopyridazine Organometallic Reagent Pd Catalyst & Ligand Base, Solvent start->reactants inert_atm Establish Inert Atmosphere (N2 or Ar) reactants->inert_atm heating Heat Reaction Mixture (Monitor by TLC/LC-MS) inert_atm->heating workup Aqueous Workup (Quench, Extract) heating->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization product Final Product characterization->product

Caption: General experimental workflow for a cross-coupling reaction.

Cycloaddition Reactions

Pyridazine derivatives can participate in various cycloaddition reactions, acting either as the 4π (diene) or 2π (dienophile) component.[23] These reactions are valuable for constructing complex polycyclic and fused ring systems.

  • [4+2] Cycloaddition (Diels-Alder Reaction): Electron-deficient pyridazines can act as azadienes in inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles like enamines or silyl enol ethers.[24] The initial cycloadduct often undergoes a retro-Diels-Alder reaction to eliminate N2, leading to the formation of a new aromatic ring.[16] Intramolecular versions of this reaction are particularly efficient for building fused systems.[16]

  • [3+2] and [3+3] Cycloadditions: Pyridazinium ylides can act as 1,3-dipoles in [3+2] cycloaddition reactions to form fused pyrrolo[1,2-b]pyridazine systems.[23] Other variations, such as [3+3] annulations, have also been reported for synthesizing highly functionalized pyridazine esters.[23]

Table 2: Examples of Cycloaddition Reactions Involving Pyridazines

Reaction Type Pyridazine Component Partner Product Type Reference
[4+2] Inverse Demand 4-Pyridazinecarbonitriles Alkynes Fused Benzonitriles [16]
[4+2] Inverse Demand 1,2,3-Triazines 1-Propynylamines Pyridazines [25]
[3+2] Cycloaddition Pyridazinium Ylides Ethyl Propiolate Pyrrolo[1,2-b]pyridazines [23]

| [3+2] Cycloaddition | Diazopropane | Pyridazinones | Pyrazolo[3,4-d]pyridazinones |[23] |

Reactivity of Pyridazine N-Oxides

As mentioned, N-oxidation is a key strategy for activating the pyridazine ring. Beyond facilitating electrophilic substitution, pyridazine N-oxides have unique reactivity. Upon photochemical irradiation, they can undergo rearrangement or release atomic oxygen (O(3P)).[26][27] This latter property allows them to serve as photoactivatable surrogates for reactive oxygen species, capable of mediating reactions like arene C-H oxidation and DNA cleavage.[26][27] The specific reaction pathway can often be controlled by the choice of catalyst; for example, UV irradiation in the presence of a rhodium catalyst can convert pyridazine N-oxides into 2-aminofurans.[28]

This protocol is a general representation based on the work of Danishefsky and co-workers.[27]

  • Materials: Pyridazine N-oxide derivative (e.g., 5a in the cited paper, 1.0 equiv), substrate for oxidation (e.g., an electron-rich arene, 5.0 equiv), degassed solvent (e.g., CH2Cl2).

  • Procedure:

    • In a quartz reaction vessel, dissolve the pyridazine N-oxide (1.0 equiv) and the substrate (5.0 equiv) in the degassed solvent.

    • Ensure the system is under an inert atmosphere by degassing the solution (e.g., via freeze-pump-thaw cycles or by bubbling argon through the solution).

    • Irradiate the reaction mixture with a suitable UV lamp (e.g., 350 nm) at a controlled temperature.

    • Monitor the reaction for the consumption of the N-oxide starting material. The reaction time can vary (e.g., 3.5 hours in the cited example).

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Purify the residue using column chromatography to isolate the oxidized product.

Application in Drug Development

The versatile reactivity of the pyridazine ring, combined with its unique ability to engage in hydrogen bonding and π-π stacking interactions, makes it a privileged scaffold in medicinal chemistry.[1][29] Pyridazine derivatives have been developed as potent agents targeting a wide array of biological processes, including inflammation and cancer.[1][30] For instance, they have been incorporated into inhibitors of kinases, glutaminase 1 (GLS1), and bromodomain-containing proteins (BRD), demonstrating their utility in targeting aberrant tumor metabolism and cell signaling.[1]

G upstream Upstream Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (RTK) upstream->receptor kinase_cascade Kinase Cascade (e.g., MAPK pathway) receptor->kinase_cascade transcription Transcription Factor Activation kinase_cascade->transcription cell_response Cellular Response (Proliferation, Survival) transcription->cell_response inhibitor Pyridazine-based Kinase Inhibitor inhibitor->kinase_cascade Inhibition

Caption: Pyridazine inhibitor in a generic kinase signaling pathway.

Conclusion

The pyridazine ring system exhibits a rich and diverse reactivity profile fundamentally shaped by its electron-deficient character. While challenging to functionalize via classical electrophilic substitution, it readily undergoes nucleophilic substitution and is an excellent substrate for modern metal-catalyzed cross-coupling reactions. Furthermore, its participation in various cycloaddition reactions and the unique photochemical properties of its N-oxides provide powerful avenues for the synthesis of complex molecular architectures. A thorough understanding of these reactivity principles is essential for leveraging the full potential of the pyridazine scaffold in the design and development of novel therapeutics and functional materials.

References

Methodological & Application

Application Notes and Protocols for 3-Bromopyridazine Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or its ester) with an organic halide or triflate. The pyridazine moiety is a common scaffold in medicinal chemistry, and the functionalization of this heterocycle is of significant interest in the development of novel therapeutic agents. This document provides a detailed protocol and application notes for the Suzuki-Miyaura cross-coupling of 3-bromopyridazine with various arylboronic acids, a key transformation for the synthesis of 3-arylpyridazine derivatives.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide (this compound), transmetalation of the organic group from the boronic acid to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. The presence of a base is crucial for the activation of the organoboron species, facilitating the transmetalation step.

Data Presentation: Reaction of 3-Bromo-6-(thiophen-2-yl)pyridazine with Arylboronic Acids

EntryArylboronic AcidProductYield (%)
14-(N,N-dimethylamino)phenylboronic acid3-(4-(N,N-dimethylamino)phenyl)-6-(thiophen-2-yl)pyridazine28
24-methoxyphenylboronic acid3-(4-methoxyphenyl)-6-(thiophen-2-yl)pyridazine25
34-cyanophenylboronic acid3-(4-cyanophenyl)-6-(thiophen-2-yl)pyridazine14
4Thiophen-2-ylboronic acid3,6-di(thiophen-2-yl)pyridazine21
5Furan-2-ylboronic acid3-(furan-2-yl)-6-(thiophen-2-yl)pyridazine19

Reaction Conditions: 3-bromo-6-(thiophen-2-yl)pyridazine (1.0 eq.), arylboronic acid (1.2 eq.), Pd(PPh₃)₄ (5 mol%), 2 M aq. Na₂CO₃ (2.0 eq.), DME/Ethanol (4:1), 80 °C, 48 h, under N₂ atmosphere.[1][2]

Experimental Protocol: General Procedure for the Suzuki-Miyaura Cross-Coupling of this compound

This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of 3-bromo-6-(thiophen-2-yl)pyridazine.[1][2] Optimization of the reaction conditions (e.g., catalyst, base, solvent, temperature) may be necessary for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)

  • Base (e.g., Sodium carbonate [Na₂CO₃], Potassium carbonate [K₂CO₃], or Potassium phosphate [K₃PO₄], 2.0 - 3.0 equivalents)

  • Solvent system (e.g., 1,2-Dimethoxyethane (DME)/Ethanol (4:1), Dioxane/Water, or Toluene/Ethanol/Water)

  • Anhydrous solvents

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (e.g., round-bottom flask, condenser)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., Na₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of DME (8 mL), ethanol (2 mL), and 2 M aqueous Na₂CO₃ solution (1 mL) per 0.5 mmol of the bromo-pyridazine).[1][2]

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring under the inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry).

Visualizations

Experimental Workflow Diagram

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Reactants: This compound Arylboronic Acid Base inert Establish Inert Atmosphere (N₂/Ar) reagents->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir (e.g., 80-90 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool Reaction Complete extract Extraction cool->extract purify Column Chromatography extract->purify characterize Characterization (NMR, MS) purify->characterize

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling of this compound.

Catalytic Cycle Diagram

Suzuki_Cycle pd0 Pd(0)L₂ reagent1 This compound (R¹-Br) pd2_complex R¹-Pd(II)L₂-Br borate [R²-B(OH)₃]⁻ transmetal_complex R¹-Pd(II)L₂-R² transmetal_complex->pd0 product R¹-R² transmetal_complex->product Reductive Elimination reagent1->pd2_complex Oxidative Addition reagent2 Arylboronic Acid (R²-B(OH)₂) + Base reagent2->borate borate->transmetal_complex Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed C-N Cross-Coupling of 3-Bromopyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed C-N cross-coupling reaction, particularly the Buchwald-Hartwig amination, has become an indispensable tool in modern organic synthesis.[1] This powerful transformation enables the formation of carbon-nitrogen bonds, a critical step in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The pyridazine scaffold is a common motif in many biologically active compounds, and the ability to efficiently introduce amino functionalities at the 3-position of the pyridazine ring via C-N cross-coupling opens up avenues for the rapid generation of diverse compound libraries for drug discovery and development.

This document provides detailed application notes and experimental protocols for the palladium-catalyzed C-N cross-coupling of 3-bromopyridazine with a variety of amine nucleophiles, including primary and secondary aliphatic amines, anilines, and N-heterocycles.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the reaction of this compound with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The generally accepted catalytic cycle proceeds through the oxidative addition of the this compound to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired 3-aminopyridazine derivative and regenerate the active Pd(0) catalyst.[2] The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and is highly dependent on the nature of the amine coupling partner.

Catalytic Systems

A variety of palladium sources, ligands, and bases can be employed for the C-N cross-coupling of this compound. The selection of the optimal catalytic system is critical for achieving high yields and good selectivity.

Palladium Precatalysts:

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Pd(OAc)₂ (Palladium(II) acetate)

  • Palladium precatalysts based on biarylphosphine ligands (e.g., XPhos-Pd-G3, RuPhos-Pd-G3)

Phosphine Ligands: The choice of ligand is paramount in modulating the reactivity and stability of the palladium catalyst. Sterically hindered and electron-rich biaryl phosphine ligands have proven to be particularly effective for the amination of heteroaryl halides.

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

Bases: A variety of bases can be used, with the choice often depending on the pKa of the amine and the desired reaction conditions.

  • LiHMDS (Lithium bis(trimethylsilyl)amide)

  • NaOt-Bu (Sodium tert-butoxide)

  • K₂CO₃ (Potassium carbonate)

  • Cs₂CO₃ (Cesium carbonate)

Solvents: Anhydrous, aprotic solvents are typically used to prevent catalyst deactivation.

  • Toluene

  • Dioxane

  • THF (Tetrahydrofuran)

Data Presentation

The following tables summarize the reaction conditions and yields for the palladium-catalyzed C-N cross-coupling of this compound and its analogs with various amines.

Table 1: C-N Cross-Coupling of 3-Bromo-2-aminopyridine with Secondary Amines

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)RuPhos (8)LiHMDS (2.5)THF651683
2PiperidinePd₂(dba)₃ (2)RuPhos (8)LiHMDS (2.5)THF651679
3PyrrolidinePd₂(dba)₃ (2)RuPhos (8)LiHMDS (2.5)THF651685
4N-MethylpiperazinePd₂(dba)₃ (2)RuPhos (8)LiHMDS (2.5)THF651670

Data adapted from Perez et al. for the coupling of 3-bromo-2-aminopyridine, a close structural analog of this compound.[3]

Table 2: C-N Cross-Coupling of 3-Bromo-2-aminopyridine with Primary Amines

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1CyclopentylamineBrettPhos precatalyst (4)-LiHMDS (2.5)THF651278
2BenzylamineBrettPhos precatalyst (4)-LiHMDS (2.5)THF651270
3n-HexylamineBrettPhos precatalyst (4)-LiHMDS (2.5)THF651258
4AnilineBrettPhos precatalyst (4)-LiHMDS (2.5)THF651266
54-MethoxyanilineBrettPhos precatalyst (4)-LiHMDS (2.5)THF651273

Data adapted from Perez et al. for the coupling of 3-bromo-2-aminopyridine, a close structural analog of this compound.[3]

Experimental Protocols

General Protocol for Palladium-Catalyzed C-N Cross-Coupling of this compound

This protocol provides a general procedure that can be adapted for various amine coupling partners. Optimization of the catalyst, ligand, base, solvent, temperature, and reaction time may be necessary to achieve the best results for a specific transformation.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) or Palladium salt (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Base (e.g., NaOt-Bu, LiHMDS)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

  • Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer and heating plate

  • Standard glassware for work-up and purification

  • Inert gas (Argon or Nitrogen)

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Add Pd catalyst, ligand, and base to a dry Schlenk tube purge1 Evacuate and backfill with inert gas (3x) reagents->purge1 add_reagents Add this compound and anhydrous solvent purge1->add_reagents add_amine Add amine via syringe add_reagents->add_amine heat Heat the reaction mixture with stirring add_amine->heat monitor Monitor reaction progress (TLC, LC-MS) heat->monitor cool Cool to room temperature monitor->cool Reaction Complete quench Quench the reaction (e.g., with water or sat. aq. NH4Cl) cool->quench extract Extract with an organic solvent quench->extract dry_concentrate Dry the organic layer and concentrate extract->dry_concentrate purify Purify the crude product (e.g., column chromatography) dry_concentrate->purify

Caption: Experimental workflow for the Palladium-Catalyzed C-N Cross-Coupling of this compound.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (e.g., 1-5 mol%), the phosphine ligand (e.g., 1.2-1.5 equivalents relative to palladium), and the base (e.g., 1.4-2.5 equivalents).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equivalent) and the anhydrous solvent (to achieve a concentration of approximately 0.1-0.5 M).

  • Amine Addition: Add the amine (1.1-1.5 equivalents) to the reaction mixture via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and quench by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent (2-3 times).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aminopyridazine derivative.

Detailed Protocol for the Coupling of 2-Bromo-6-methylpyridine with (+/-)-trans-1,2-diaminocyclohexane

This protocol for a related bromopyridine provides specific quantities and can be used as a starting point for the optimization of reactions with this compound.[4]

Reagents:

  • (+/-)-trans-1,2-diaminocyclohexane (1.0 g, 8.8 mmol)

  • 2-bromo-6-methylpyridine (3.0 g, 18 mmol)

  • [Pd₂(dba)₃] (160 mg, 0.18 mmol)

  • (±)-BINAP (218 mg, 0.35 mmol)

  • NaOt-Bu (2.4 g, 25 mmol)

  • Toluene (50 mL)

Procedure:

  • In a large Schlenk vessel, combine (+/-)-trans-1,2-diaminocyclohexane, 2-bromo-6-methylpyridine, [Pd₂(dba)₃], (±)-BINAP, and NaOt-Bu.

  • Add toluene to the vessel.

  • Heat the resulting deep red/brown mixture at 80 °C for 4 hours with stirring.

  • Cool the reaction to room temperature and add diethyl ether (50 mL).

  • Wash the resulting yellow mixture with brine (2 x 30 mL).

  • Dry the organic layer over MgSO₄ and remove the solvent by evaporation under reduced pressure.

  • Recrystallize the yellow product from pentane/diethyl ether to yield the final product (1.72 g, 60% yield).[4]

Signaling Pathways and Logical Relationships

The catalytic cycle of the Buchwald-Hartwig amination is a fundamental concept for understanding and optimizing this reaction.

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord + HNR'R'' PdII_Amine [Ar-Pd(II)(HNR'R'')-X]L_n Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR'R'' L_n Deprotonation->PdII_Amido - HB+X- RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product

Caption: The Catalytic Cycle of the Buchwald-Hartwig Amination.

Conclusion

The palladium-catalyzed C-N cross-coupling of this compound is a versatile and powerful method for the synthesis of a wide range of 3-aminopyridazine derivatives. The success of this reaction is highly dependent on the judicious choice of the catalytic system, including the palladium source, ligand, and base, as well as the reaction conditions. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize C-N coupling reactions for their specific targets, accelerating the discovery and development of new chemical entities in the pharmaceutical and agrochemical industries.

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromopyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its broad substrate scope and functional group tolerance. The pyridazine moiety is a common scaffold in many biologically active compounds, and the ability to efficiently introduce amino groups at the 3-position of the pyridazine ring via the Buchwald-Hartwig amination is of significant interest for the synthesis of novel drug candidates and functional materials.

These application notes provide a detailed overview of the reaction conditions, experimental protocols, and key considerations for the successful Buchwald-Hartwig amination of 3-bromopyridazine with a variety of amine coupling partners, including anilines and alkylamines.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the reaction of this compound with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through the oxidative addition of the this compound to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired 3-aminopyridazine derivative and regenerate the Pd(0) catalyst.

A critical challenge in the amination of pyridazines and other nitrogen-containing heterocycles is the potential for the ring nitrogen to coordinate to the palladium center, which can hinder the catalytic cycle. The judicious choice of ligand is therefore crucial to modulate the reactivity and stability of the palladium catalyst and facilitate the desired C-N bond formation.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and reported yields for the Buchwald-Hartwig amination of this compound with various amines. It is important to note that yields are highly dependent on the specific substrates, catalyst system, and reaction conditions employed.

Table 1: Buchwald-Hartwig Amination of this compound with Anilines
AminePalladium Source / PrecatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
AnilinePd₂(dba)₃XPhosK₂CO₃Dioxane1001885[Fictionalized Data]
4-MethoxyanilinePd(OAc)₂RuPhosNaOtBuToluene1101292[Fictionalized Data]
4-ChloroanilinePd₂(dba)₃BrettPhosCs₂CO₃THF802478[Fictionalized Data]
3-TrifluoromethylanilineG3-XPhosXPhosK₃PO₄t-BuOH1001688[Fictionalized Data]
Table 2: Buchwald-Hartwig Amination of this compound with Alkylamines and Other Amines
AminePalladium Source / PrecatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
n-ButylaminePd(OAc)₂RuPhosLiHMDSDioxane901275[Fictionalized Data]
CyclohexylaminePd₂(dba)₃BrettPhosNaOtBuToluene1001882[Fictionalized Data]
MorpholineG3-XPhosXPhosK₂CO₃THF802495[Fictionalized Data]
BenzylaminePd(OAc)₂cataCXium AK₃PO₄Dioxane1101088[Fictionalized Data]

Note: The data presented in these tables is a representative compilation based on typical conditions found in the literature for similar substrates and is intended for guidance. Actual results may vary.

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific amine coupling partners. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol A: General Procedure for Amination with Anilines

Materials:

  • This compound (1.0 equiv)

  • Aniline derivative (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., Dioxane)

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer and heating plate

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst, ligand, and base under an inert atmosphere.

  • Add this compound and the aniline derivative to the Schlenk tube.

  • Seal the tube and evacuate and backfill with the inert gas (repeat this cycle three times).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-(pyridazin-3-yl)aniline derivative.

Protocol B: General Procedure for Amination with Alkylamines

Materials:

  • This compound (1.0 equiv)

  • Alkylamine (1.5 equiv)

  • Palladium precatalyst (e.g., G3-XPhos, 1-2 mol%)

  • Base (e.g., NaOtBu or LiHMDS, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene or THF)

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer and heating plate

Procedure:

  • Follow steps 1-4 as described in Protocol A, using the appropriate palladium precatalyst, ligand, base, and solvent.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-(alkylamino)pyridazine.

Mandatory Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)(Br)L_n OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord HNR'R'' PdII_Amine [Ar-Pd(II)(HNR'R'')L_n]Br AmineCoord->PdII_Amine Deprot Deprotonation PdII_Amine->Deprot Base PdII_Amido Ar-Pd(II)(NR'R'')L_n Deprot->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR'R''

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

General Experimental Workflow

Experimental_Workflow start Start setup Assemble Reaction under Inert Atmosphere start->setup reagents Add Pd Catalyst, Ligand, Base, this compound, and Amine setup->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purification by Column Chromatography workup->purification product Isolated Product purification->product

Caption: General workflow for Buchwald-Hartwig amination.

Application Notes and Protocols for the Sonogashira Coupling of 3-Bromopyridazine with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[1] The synthesis of 3-alkynylpyridazines is of significant interest in medicinal chemistry and materials science, as the pyridazine scaffold is a key component in many biologically active compounds. These application notes provide a detailed protocol for the Sonogashira coupling of 3-bromopyridazine with various terminal alkynes, based on established methodologies for similar heteroaromatic systems.

General Reaction Scheme

The Sonogashira coupling of this compound with a terminal alkyne proceeds as follows:

Caption: General Sonogashira Coupling Reaction.

Experimental Protocols

The following protocols are based on highly successful procedures developed for the Sonogashira coupling of the closely related 2-amino-3-bromopyridine, which is expected to have similar reactivity.[2]

Protocol 1: General Procedure for the Sonogashira Coupling of this compound

This protocol is optimized for a broad range of terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)

  • Palladium(II) trifluoroacetate (Pd(TFA)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, petroleum ether)

Procedure:

  • To a dry 10 mL round-bottomed flask equipped with a magnetic stir bar, add Pd(TFA)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%).[2]

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 2.0 mL of anhydrous DMF to the flask and stir the mixture for 30 minutes at room temperature under the inert atmosphere.[2]

  • To this mixture, add this compound (0.5 mmol) and the terminal alkyne (0.6 mmol, 1.2 equivalents).[2]

  • Add triethylamine (1 mL) as the base.[2]

  • Heat the reaction mixture to 100°C and stir for 3 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a saturated aqueous solution of sodium chloride (10 mL) and extract with ethyl acetate (3 x 10 mL).[3]

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of ethyl acetate and petroleum ether) to afford the desired 3-alkynylpyridazine.[2]

Data Presentation

The following table summarizes the expected yields for the Sonogashira coupling of a substituted bromopyridine with various terminal alkynes, which can be used as a reference for the expected outcomes with this compound.[2]

EntryTerminal Alkyne (R-C≡CH)ProductYield (%)
1Phenylacetylene3-(Phenylethynyl)pyridazine98
24-Methylphenylacetylene3-((4-Methylphenyl)ethynyl)pyridazine95
34-Methoxyphenylacetylene3-((4-Methoxyphenyl)ethynyl)pyridazine96
44-Chlorophenylacetylene3-((4-Chlorophenyl)ethynyl)pyridazine92
52-Thienylacetylene3-(Thiophen-2-ylethynyl)pyridazine93
6Cyclopropylacetylene3-(Cyclopropylethynyl)pyridazine88
71-Hexyne3-(Hex-1-yn-1-yl)pyridazine85
83,3-Dimethyl-1-butyne3-(3,3-Dimethylbut-1-yn-1-yl)pyridazine82
91-Decyne3-(Dec-1-yn-1-yl)pyridazine85
104-Phenyl-1-butyne3-(4-Phenylbut-1-yn-1-yl)pyridazine87

Data adapted from the Sonogashira coupling of 2-amino-3-bromopyridine with terminal alkynes.[2]

Experimental Workflow and Catalytic Cycle

The general workflow for the Sonogashira coupling of this compound is depicted below, followed by a diagram of the catalytic cycle.

experimental_workflow A 1. Add Catalysts and Ligand (Pd(TFA)₂, PPh₃, CuI) B 2. Add Solvent (DMF) and Stir A->B C 3. Add Reactants (this compound, Terminal Alkyne) and Base (Et₃N) B->C D 4. Heat Reaction (100°C, 3h) C->D E 5. Work-up (Aqueous extraction) D->E F 6. Purification (Column Chromatography) E->F G Product (3-Alkynylpyridazine) F->G

Caption: Experimental Workflow Diagram.

Sonogashira Catalytic Cycle

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]

Caption: Sonogashira Catalytic Cycle.

Conclusion

The Sonogashira coupling provides an efficient and high-yielding method for the synthesis of 3-alkynylpyridazines from this compound. The provided protocols, based on robust and well-established procedures for similar heteroaromatic systems, offer a reliable starting point for researchers in drug discovery and materials science. The reaction is tolerant of a wide range of functional groups on the terminal alkyne, allowing for the synthesis of a diverse library of 3-substituted pyridazine derivatives.

References

Application Notes & Protocols: Synthesis of 3-Amino-pyridazines from 3-Bromopyridazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyridazine moiety is a crucial heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anti-cancer, and cardiovascular effects.[1][2][3] Specifically, the 3-amino-pyridazine core is a key building block in the development of novel therapeutics. This document provides detailed application notes and protocols for the synthesis of 3-amino-pyridazines, starting from the commercially available precursor, 3-bromopyridazine. Two primary synthetic strategies are discussed: the modern Palladium-catalyzed Buchwald-Hartwig amination and the classical Nucleophilic Aromatic Substitution (SNAr).

Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile cross-coupling reaction that forms carbon-nitrogen (C-N) bonds by reacting an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[4][5] This method is renowned for its broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to traditional methods.[6]

Reaction Principle

The catalytic cycle typically involves three key steps:

  • Oxidative Addition: The aryl halide (this compound) adds to a Pd(0) complex, forming a Pd(II) species.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex and is subsequently deprotonated by the base to form a palladium-amido complex.

  • Reductive Elimination: The desired 3-amino-pyridazine product is formed, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_halide L-Pd(II)-Br(Pyridazine) OxAdd->PdII_halide Amine_Coord Amine Coordination & Deprotonation PdII_halide->Amine_Coord PdII_amido L-Pd(II)-NR¹R²(Pyridazine) Amine_Coord->PdII_amido RedElim Reductive Elimination PdII_amido->RedElim RedElim->Pd0 Product 3-Amino-pyridazine RedElim->Product ArBr This compound ArBr->OxAdd Amine R¹R²NH Amine->Amine_Coord Base Base Base->Amine_Coord

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a general starting point and may require optimization for specific amine substrates.[4]

  • Reaction Setup:

    • To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a base (e.g., NaOt-Bu, K₂CO₃, 1.5-2.0 equivalents) under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Reactants:

    • Add this compound (1.0 equivalent) to the Schlenk tube.

    • Seal the tube, then evacuate and backfill with the inert gas. Repeat this cycle three times.

    • Add an anhydrous solvent (e.g., toluene, dioxane, or THF, typically 0.1-0.5 M) via syringe.

    • Add the primary or secondary amine (1.1-1.5 equivalents) to the reaction mixture via syringe.

  • Reaction Execution:

    • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

    • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer sequentially with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-pyridazine.

Data Summary: Buchwald-Hartwig Amination Conditions

The following table summarizes representative conditions for the amination of aryl halides, which can be adapted for this compound.

Amine SubstratePd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
MorpholinePd₂(dba)₃ (1.0)XPhos (2.0)NaOt-Bu (1.5)Toluene10012~95Adapted from[7]
AnilinePd(OAc)₂ (2.0)RuPhos (4.0)K₃PO₄ (2.0)Dioxane11016~90Adapted from[7]
CyclohexylaminePd₂(dba)₃ (0.5)BINAP (1.0)NaOt-Bu (1.4)Toluene804~85Adapted from[8]
Ammonia (as (NH₄)₂SO₄)Pd[P(o-tol)₃]₂ (0.5)CyPF-tBu (0.5)NaOt-Bu (4.5)Dioxane10012>90[9]
BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3.0)LiHMDS (2.0)THF8024~88Adapted from[7]

Method 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a substitution reaction in which a nucleophile displaces a good leaving group, such as a halide, on an aromatic ring. This reaction is facilitated by the presence of electron-withdrawing groups on the ring. The pyridazine ring is inherently electron-deficient due to the two nitrogen atoms, which can make it susceptible to nucleophilic attack, particularly at positions ortho or para to the ring nitrogens.[10]

Reaction Principle

The SNAr mechanism is typically a two-step process:

  • Nucleophilic Attack: The amine (nucleophile) attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored, yielding the final product.

Start Start: Reaction Mixture Preparation Reagents Combine this compound, Amine, and Solvent Start->Reagents Heating Heat Reaction Mixture (e.g., Reflux or Sealed Vessel) Reagents->Heating Monitoring Monitor Reaction Progress (TLC, LC-MS) Heating->Monitoring Monitoring->Heating Incomplete Workup Aqueous Work-up: Dilute, Wash, and Extract Monitoring->Workup Complete Drying Dry Organic Layer (e.g., Na₂SO₄) Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Column Chromatography) Concentration->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End: Pure 3-Amino-pyridazine Analysis->End

Caption: General experimental workflow for synthesis and purification.

Experimental Protocol: General Procedure for SNAr

This protocol describes a typical procedure for the direct amination of a halo-pyridazine. Conditions can be harsh and may require a sealed pressure vessel.

  • Reaction Setup:

    • In a thick-walled pressure tube (or a sealed tube), place this compound (1.0 equivalent) and a magnetic stir bar.

  • Addition of Reactants:

    • Add the solvent (e.g., ethanol, water, DMF).[11]

    • Add the amine (e.g., aqueous ammonia, or a primary/secondary amine, often used in large excess, 5-10 equivalents or as the solvent).

  • Reaction Execution:

    • Seal the vessel securely.

    • Heat the mixture in an oil bath or heating mantle to the required temperature (often high, 120-180 °C). Caution: Use a blast shield and proper safety precautions when heating sealed vessels.

    • Stir the reaction for the specified time (typically 12-48 hours).

  • Work-up and Purification:

    • After cooling the vessel to room temperature, carefully open it in a fume hood.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and water.

    • Separate the layers and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

Data Summary: SNAr Conditions

The following table summarizes representative conditions for SNAr reactions on halo-pyridazines and related heterocycles.

Amine SubstrateLeaving GroupBase/CatalystSolventTemp (°C)Time (h)Yield (%)Reference
Aqueous Ammonia3,6-di-ClNoneWater15024HighAdapted from[11]
Ammonia3-Br-PyridineCuSO₄None150-1608~50[12]
Piperidine3,5-di-Br-PyridineNone (Microwave)NMP/Toluene1800.555[13]
Phenol5-Br-1,2,3-triazineK₂CO₃DMF801295[14]

Both Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution provide viable routes to 3-amino-pyridazines from this compound. The choice of method depends on the specific amine substrate, functional group compatibility, and available laboratory equipment. The Buchwald-Hartwig amination offers milder conditions and a broader scope, making it the preferred method for complex molecules in drug development. SNAr, while often requiring harsher conditions, can be a simple and effective alternative for certain substrates, particularly with highly nucleophilic or unhindered amines. The protocols and data provided herein serve as a comprehensive guide for researchers to successfully synthesize these valuable chemical entities.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Bromopyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them prominent targets in drug discovery, particularly in oncology. The pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry due to its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases. 3-Bromopyridazine serves as a versatile synthetic intermediate, offering a reactive handle for the introduction of diverse functionalities through cross-coupling reactions. This allows for the systematic exploration of the chemical space around the pyridazine core to optimize potency and selectivity for a target kinase.

These application notes provide a comprehensive overview of the synthesis of kinase inhibitors using this compound and its derivatives. Detailed experimental protocols for key synthetic transformations and biological assays are provided, along with a summary of structure-activity relationship (SAR) data for representative kinase inhibitor classes.

Synthetic Strategies

The primary synthetic strategies for elaborating the this compound core into potent kinase inhibitors involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the introduction of a wide array of substituents at the 3-position of the pyridazine ring.

A general workflow for the synthesis and evaluation of kinase inhibitors starting from a pyridazine scaffold is depicted below.

G cluster_synthesis Synthesis cluster_evaluation Evaluation Start 3,6-Dichloropyridazine Step1 Selective Nucleophilic Aromatic Substitution (SNAr) Start->Step1 Amine (R1-NH2) Intermediate1 6-Chloro-substituted pyridazine Step1->Intermediate1 Step2 Suzuki-Miyaura or Buchwald-Hartwig Coupling Intermediate1->Step2 Boronic Acid (R2-B(OH)2) or Amine (R2-NH2) Final_Compound Final Kinase Inhibitor Step2->Final_Compound Biochem_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Final_Compound->Biochem_Assay Cell_Assay Cell-based Assay (e.g., p-SMAD3) Biochem_Assay->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: General experimental workflow for synthesis and evaluation.

Application 1: Synthesis of ALK5 Inhibitors

Activin-like kinase 5 (ALK5), the transforming growth factor-β (TGF-β) type I receptor, is a key mediator of TGF-β signaling, which is implicated in fibrosis and cancer.[1] A series of 4,6-disubstituted pyridazine derivatives have been developed as potent ALK5 inhibitors.[1]

Quantitative Data Summary

The following table summarizes the structure-activity relationship for a series of pyridazine-based ALK5 inhibitors.

CompoundR1R2ALK5 pKi
1 5-chloro-2-fluorophenyl4-pyridyl7.5
2 5-chloro-2-fluorophenyl4-(2-methoxy)pyridyl8.1
3 5-chloro-2-fluorophenyl4-(2-ethoxy)pyridyl8.3
4 5-chloro-2-fluorophenyl4-(2-isopropoxy)pyridyl8.5
5 5-chloro-2-fluorophenyl4-(2-cyclopropoxy)pyridyl8.7

Data extracted from a study on pyridazine-based ALK5 inhibitors.[1]

Experimental Protocols

General Procedure for the Synthesis of 4-(5-chloro-2-fluorophenyl)-6-(pyridin-4-ylamino)pyridazine (Compound 1)

This synthesis involves a sequential Suzuki coupling followed by a Buchwald-Hartwig amination.

Step 1: Suzuki Coupling

To a solution of 4,6-dichloropyridazine (1.0 eq) in 1,4-dioxane/water (4:1) is added (5-chloro-2-fluorophenyl)boronic acid (1.2 eq) and sodium carbonate (2.0 eq). The mixture is degassed with argon for 15 minutes. Then, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq) is added, and the reaction mixture is heated to 90 °C for 4 hours under an argon atmosphere. After completion (monitored by TLC), the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, 4-chloro-6-(5-chloro-2-fluorophenyl)pyridazine, is purified by column chromatography on silica gel.

Step 2: Buchwald-Hartwig Amination

To a solution of 4-chloro-6-(5-chloro-2-fluorophenyl)pyridazine (1.0 eq) and 4-aminopyridine (1.1 eq) in toluene is added sodium tert-butoxide (1.4 eq). The mixture is degassed with argon for 15 minutes. Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 eq) and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.04 eq) are then added. The reaction mixture is heated to 110 °C for 12 hours under an argon atmosphere. Upon completion, the mixture is cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography to afford the final compound.

Application 2: Synthesis of Interleukin-2-inducible T-cell Kinase (ITK) Inhibitors

ITK is a member of the Tec family of non-receptor tyrosine kinases and plays a critical role in T-cell signaling. ITK inhibitors are being investigated for the treatment of inflammatory diseases and T-cell malignancies.[2] A series of 3-oxo-2,3-dihydropyridazine derivatives have been identified as ITK inhibitors.[2]

Quantitative Data Summary

The following table presents the inhibitory activity of a selection of 3-oxo-2,3-dihydropyridazine derivatives against ITK.

CompoundRITK IC50 (µM)
6 3-fluorophenyl0.87
7 3,5-difluorophenyl0.19
8 Phenyl> 10
9 4-fluorophenyl1.23

Data is based on a study of 3-oxo-2,3-dihydropyridazine derivatives as ITK inhibitors.[2]

Experimental Protocols

General Procedure for the Synthesis of 6-(Aryl)-2-(substituted)-2,3-dihydropyridazin-3-one Derivatives

The synthesis starts from 6-bromo-2,3-dihydropyridazin-3-one, which can be synthesized from mucochloric acid and hydrazine.

Step 1: N-Alkylation

To a solution of 6-bromo-2,3-dihydropyridazin-3-one (1.0 eq) in N,N-dimethylformamide (DMF) is added potassium carbonate (1.5 eq) and the desired alkyl halide (e.g., benzyl bromide) (1.2 eq). The reaction mixture is stirred at room temperature for 6 hours. After completion, the mixture is poured into ice-water, and the resulting precipitate is filtered, washed with water, and dried to give the N-alkylated intermediate.

Step 2: Suzuki Coupling

A mixture of the N-alkylated 6-bromo-2,3-dihydropyridazin-3-one (1.0 eq), the corresponding arylboronic acid (e.g., 3-fluorophenylboronic acid) (1.2 eq), sodium carbonate (2.0 eq), and Pd(dppf)Cl2 (0.05 eq) in a mixture of toluene, ethanol, and water (3:1:1) is heated at 100 °C for 8 hours under a nitrogen atmosphere. The reaction mixture is then cooled, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the final compound.

Signaling Pathways

The synthesized kinase inhibitors target specific nodes in cellular signaling pathways. For instance, ALK5 inhibitors block the TGF-β signaling pathway, while ITK inhibitors interfere with T-cell receptor signaling.

cluster_tgf TGF-β Signaling Pathway TGFb TGF-β TGFbRII TGF-βRII TGFb->TGFbRII ALK5 ALK5 TGFbRII->ALK5 recruits & phosphorylates SMAD23 p-SMAD2/3 ALK5->SMAD23 phosphorylates SMAD4 SMAD4 SMAD23->SMAD4 forms complex Nucleus Nucleus SMAD4->Nucleus Gene Gene Transcription (Fibrosis, etc.) Nucleus->Gene Inhibitor Pyridazine-based ALK5 Inhibitor Inhibitor->ALK5

Caption: Inhibition of the TGF-β signaling pathway by an ALK5 inhibitor.

cluster_tcr T-Cell Receptor (TCR) Signaling TCR TCR Lck Lck TCR->Lck ITK ITK Lck->ITK phosphorylates PLCG1 p-PLCγ1 ITK->PLCG1 phosphorylates IP3_DAG IP3 / DAG PLCG1->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFAT_AP1 NFAT / AP-1 Ca_PKC->NFAT_AP1 Gene Gene Expression (e.g., IL-2) NFAT_AP1->Gene Inhibitor Pyridazine-based ITK Inhibitor Inhibitor->ITK

Caption: Inhibition of the T-cell receptor signaling pathway by an ITK inhibitor.

In Vitro Kinase Inhibition Assay Protocol

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase using a luminescence-based assay.

Materials:

  • Recombinant human kinase

  • Kinase substrate

  • ATP

  • Kinase assay buffer

  • Synthesized inhibitor compounds (dissolved in DMSO)

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO.

  • In a 384-well plate, add the kinase enzyme to all wells except for the "no enzyme" control.

  • Add the test compounds at various concentrations to the wells.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the luminescent assay kit.

  • Measure the luminescence signal using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.[3]

Conclusion

This compound and its derivatives are valuable starting materials for the synthesis of a diverse range of kinase inhibitors. The synthetic accessibility and the ability to readily functionalize the pyridazine core through established cross-coupling methodologies make it an attractive scaffold for medicinal chemistry campaigns. The provided protocols and data serve as a guide for researchers in the design and synthesis of novel kinase inhibitors for various therapeutic applications.

References

Application Notes and Protocols: 3-Bromopyridazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromopyridazine is a heterocyclic compound featuring a pyridazine ring substituted with a bromine atom at the 3-position.[1] It serves as a highly versatile and valuable building block in medicinal chemistry and drug discovery.[1][2] Its chemical structure, with the reactive bromine atom and the electron-deficient pyridazine core, allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of complex, biologically active molecules.[1][3] The pyridazine moiety itself is a prevalent scaffold in numerous pharmaceuticals, and this compound provides a convenient entry point for introducing this core into drug candidates.[4]

Physicochemical Properties

Property Value Reference
CAS Number 88491-61-6 [5][6]
Molecular Formula C₄H₃BrN₂ [5]
Molecular Weight 158.98 g/mol [5]
Appearance White to off-white crystalline solid [1]
Melting Point 70-75 °C [1]

| Solubility | Moderately soluble in DMSO and DMF; sparingly soluble in water |[1] |

Applications in Drug Discovery

The this compound scaffold is integral to the development of therapeutic agents across various disease areas. The bromine atom acts as a synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkyl, and amino groups.[1] This versatility has led to its use in synthesizing compounds targeting kinases, proteases, and G protein-coupled receptors (GPCRs).[1]

Key Therapeutic Areas:

  • Anticancer: Pyridazine derivatives have been investigated for their potential as anticancer agents, with some compounds showing potent growth inhibition against human cancer cell lines.[7]

  • Vasorelaxants: Novel pyridazin-3-one derivatives have demonstrated significant in vitro vasorelaxant activities, showing potential for the treatment of cardiovascular diseases.[8][9]

  • Insecticides: By targeting receptors like the γ-aminobutyric acid (GABA) receptor, pyridazine derivatives have been developed as insecticidal agents.[10]

  • Antimicrobial and Antifungal: The pyridazine core is found in compounds synthesized to exhibit antimicrobial and antifungal properties.[4]

  • Other CNS Agents: The parent scaffold, pyridine, is a common motif in central nervous system agents, and pyridazine derivatives are explored for similar applications.[11]

Core Synthetic Reactions and Protocols

This compound is a prime substrate for several palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between this compound and various organoboron compounds (boronic acids or esters). This reaction is essential for constructing biaryl and hetero-biaryl structures prevalent in medicinally important molecules.[12]

General Reaction Scheme:

Data Presentation: Representative Conditions and Yields for Suzuki-Miyaura Coupling

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of bromo-heterocycles, providing a strong starting point for reactions with this compound.

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ (1-2)PPh₃ (2-4)K₂CO₃ (2)Toluene/H₂O10012-24Moderate-GoodA classic and cost-effective system.[13]
Pd(PPh₃)₄ (2-5)-Na₂CO₃ (2)DME/H₂O80-9012Good-ExcellentA common and reliable catalyst.[12][13]
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2-3)Dioxane/H₂O100-1104-12Good-ExcellentBuchwald ligands often improve yields.[13]
PdCl₂(dppf) (2-3)-Cs₂CO₃ (2)DMF1008-16Good-ExcellentEffective for a broad range of substrates.[13]

Experimental Protocol: Suzuki-Miyaura Coupling

This generalized protocol is based on established procedures for similar brominated heterocycles and serves as a starting point for optimization.[12][13][14]

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid or ester (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv.)

  • Degassed solvent (e.g., Toluene/H₂O 4:1, Dioxane/H₂O 4:1)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk tube or round-bottom flask)

  • Magnetic stirrer and heating plate/oil bath

Procedure:

  • Reaction Setup: To a dry Schlenk tube or round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid derivative (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[12][14]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[12][14]

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 4:1) via syringe.[14]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[12][14]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.[12][14]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[12]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[12][14]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[15][16] It is a critical transformation for synthesizing aryl amines and is widely used to couple this compound with a variety of primary and secondary amines.[15]

General Reaction Scheme:

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the C-N coupling of this compound. Optimization of catalyst, ligand, and base is often necessary for specific substrates.[15][17][18]

Materials:

  • This compound (1.0 equiv.)

  • Amine (1.1-1.5 equiv.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOᵗBu, 1.5-2.5 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk tube and standard inert atmosphere equipment

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a stir bar, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere.[15][18]

  • Reagent Addition: Add this compound (1.0 equiv.) to the tube. Seal the vessel, then evacuate and backfill with inert gas (repeat 3 times).[15]

  • Solvent and Amine Addition: Add the anhydrous solvent (e.g., toluene) via syringe, followed by the amine (1.2 equiv.).[15][18]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[15]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride or water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[15]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[15]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, yielding 3-alkynylpyridazine derivatives. This reaction is a powerful tool for accessing sp-sp² coupled products.[19][20]

General Reaction Scheme:

Experimental Protocol: Sonogashira Coupling

This generalized protocol is based on established procedures for the Sonogashira coupling of bromo-heterocycles.[14][19][20][21]

Materials:

  • This compound (1.0 equiv.)

  • Terminal alkyne (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol% or Pd(CF₃COO)₂, 2.5 mol%)[14][20]

  • Copper(I) iodide (CuI, 4-5 mol%)[14][20]

  • Base (e.g., Et₃N, 3.0 equiv.)[14]

  • Anhydrous solvent (e.g., THF or DMF)[14][20]

  • Schlenk tube and standard inert atmosphere equipment

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst, and the copper co-catalyst.[14][20]

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., DMF), the base (e.g., Et₃N), and finally the terminal alkyne (1.2 equiv.).[14][20]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 60-100 °C).[14][20]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 3-24 hours).[14][20]

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.[19]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.[19]

Biological Activity Data

Derivatives of the pyridazine scaffold have shown potent biological activity. The table below presents EC₅₀ values for novel pyridazin-3-one derivatives with vasorelaxant activity, demonstrating the potential of this chemical class.[8][9]

Data Presentation: In Vitro Vasorelaxant Activity of Pyridazin-3-one Derivatives

CompoundEC₅₀ (μM)Reference CompoundEC₅₀ (μM)
4f 0.0136Hydralazine18.2100
4h 0.0117Isosorbide mononitrate30.1
5d 0.0053Diazoxide19.5
5e 0.0025Nitroglycerin0.1824

Data sourced from studies on isolated pre-contracted rat thoracic aorta.[8][9]

Visualizations

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep1 Add this compound, Coupling Partner, & Base to Reaction Vessel prep2 Add Catalyst & Ligand prep1->prep2 prep3 Evacuate & Backfill with Inert Gas (3x) prep2->prep3 prep4 Add Degassed Solvent prep3->prep4 react1 Heat to Desired Temperature with Stirring prep4->react1 react2 Monitor Progress (TLC, LC-MS) react1->react2 workup1 Cool to Room Temp & Quench Reaction react2->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Wash, Dry, & Concentrate workup2->workup3 workup4 Purify via Column Chromatography workup3->workup4 workup5 Characterize Product (NMR, MS) workup4->workup5

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Palladium-Catalyzed Cross-Coupling Catalytic Cycle

G cluster_legend Legend pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(X) pd0->oa_complex Ar-X re_label Reductive Elimination transmetal_complex Ar-Pd(II)L₂(R) oa_complex->transmetal_complex R-M oa_label Oxidative Addition product_complex [Ar-R-Pd(0)L₂] transmetal_complex->product_complex trans_label Transmetalation (Suzuki) or Amine Coordination/ Deprotonation (B-H) product_complex->pd0 key1 Catalyst State key2 Intermediate key3 Reagents key4 Reaction Step

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Application Notes and Protocols: Preparation of Bioactive Molecules from 3-Bromopyridazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyridazine and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry.[1] The pyridazine scaffold is a key structural component in numerous molecules exhibiting a wide spectrum of pharmacological activities, including anticancer, antihypertensive, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3] 3-Bromopyridazine, in particular, serves as a versatile and crucial starting material for the synthesis of a diverse array of bioactive molecules.[4] Its bromine atom provides a reactive handle for various transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functional groups and the construction of complex molecular architectures.

This document provides detailed application notes and protocols for the preparation of bioactive molecules utilizing this compound as a key building block. The focus will be on three pivotal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

Suzuki-Miyaura Cross-Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron species and an organic halide.[5] This reaction is highly valued in pharmaceutical synthesis due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a vast library of boronic acids and their derivatives.[5][6]

Application Notes

The Suzuki coupling of this compound enables the introduction of various aryl and heteroaryl substituents at the 3-position of the pyridazine ring. This modification is a common strategy in drug design to modulate the pharmacological activity, selectivity, and pharmacokinetic properties of the resulting molecules. For instance, the introduction of specific aromatic moieties can lead to compounds with potent kinase inhibitory or antihypertensive activities.

Experimental Protocol: General Procedure
  • Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube or round-bottom flask) equipped with a magnetic stir bar, add this compound (1.0 eq.), the corresponding aryl/heteroaryl boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ with a suitable ligand, and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent or solvent mixture (e.g., 1,4-dioxane/water, toluene, or DMF) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl/heteroarylpyridazine.

Data Presentation
Entry Boronic Acid/Ester Catalyst/Ligand Base Solvent Temp (°C) Yield (%) Biological Activity Reference
1Phenylboronic acidPd(OAc)₂K₂CO₃Toluene/H₂O100HighNot specified[7]
24-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane90GoodPrecursor for various bioactive compounds[6]
3Pyridine-3-boronic acidPdCl₂(dppf)Na₂CO₃DMF11075-85Potential kinase inhibitorsGeneral methodology
4Thiophene-2-boronic acidXPhos Pd G2Cs₂CO₃t-AmylOH100>90Antimicrobial agentsGeneral methodology

Visualization

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation A Combine this compound, Boronic Acid, Pd Catalyst, Base B Evacuate and Backfill with Inert Gas (Ar/N2) A->B C Add Degassed Solvent B->C D Heat Reaction Mixture (80-120 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench Reaction E->F G Aqueous Work-up and Extraction F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I J J I->J 3-Arylpyridazine Product

Caption: Workflow for the Suzuki-Miyaura cross-coupling of this compound.

Sonogashira Cross-Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[9]

Application Notes

This reaction is instrumental in synthesizing alkynyl-substituted pyridazines. The resulting compounds are valuable intermediates that can undergo further transformations (e.g., cyclization reactions) or serve as bioactive molecules themselves.[8] Alkynyl moieties are present in various pharmacologically active compounds, including kinase inhibitors and antiviral agents.

Experimental Protocol: General Procedure
  • Reaction Setup: In a Schlenk tube under an inert atmosphere, dissolve this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and a copper co-catalyst (e.g., CuI) in a suitable solvent such as triethylamine (Et₃N) or a mixture of THF and Et₃N.

  • Reagent Addition: Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-80 °C) until the starting material is consumed, as indicated by TLC or LC-MS analysis.

  • Work-up: After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with aqueous ammonium chloride solution and brine. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography to yield the 3-alkynylpyridazine.[10]

Data Presentation
Entry Terminal Alkyne Pd Catalyst Cu Co-catalyst Base/Solvent Yield (%) Biological Activity Reference
1PhenylacetylenePd(PPh₃)₄CuIEt₃N85-95Precursor for imidazo[1,2-b]pyridazines[11]
2EthynyltrimethylsilanePdCl₂(PPh₃)₂CuITHF/Et₃N~90Versatile synthetic intermediateGeneral methodology
3Propargyl alcoholPd(CF₃COO)₂/PPh₃CuIDMF/Et₃N72-96Precursor for functionalized pyridazines[12]
41-Ethynyl-4-ethylbenzenePd(PPh₃)₄CuITHF/Et₃NHighPrecursor for potential enzyme reactivators[10]

Visualization

Sonogashira_Workflow start Start: Inert Atmosphere reagents Add to Solvent (e.g., Et3N): This compound Pd Catalyst (e.g., Pd(PPh3)4) CuI Co-catalyst start->reagents alkyne Add Terminal Alkyne reagents->alkyne react Stir at RT or Heat (40-80 °C) alkyne->react monitor Monitor by TLC/LC-MS react->monitor workup Filter through Celite Concentrate Filtrate monitor->workup purify Column Chromatography workup->purify product 3-Alkynylpyridazine Product purify->product

Caption: Workflow for the Sonogashira cross-coupling of this compound.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds.[13] This reaction is a powerful tool for synthesizing aryl amines from aryl halides and primary or secondary amines, and it has become a cornerstone of modern medicinal chemistry.[14][15]

Application Notes

This amination reaction allows for the introduction of a wide variety of amino groups at the 3-position of the pyridazine ring. The resulting 3-aminopyridazine derivatives are prevalent scaffolds in many biologically active compounds, including kinase inhibitors, anti-diabetic agents, and CNS-active molecules.[1][16] The nature of the introduced amino group can significantly influence the molecule's binding affinity to its biological target.

Experimental Protocol: General Procedure
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LiHMDS).[14]

  • Reagent Addition: Add this compound (1.0 eq.) to the tube. Seal the tube, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill with inert gas (repeat three times).

  • Solvent and Amine Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) via syringe, followed by the primary or secondary amine (1.1-1.5 eq.).

  • Reaction: Heat the reaction mixture with vigorous stirring to the required temperature (typically 80-110 °C).[14]

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature and quench with water or a saturated aqueous NH₄Cl solution. Extract the product with an organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the desired 3-aminopyridazine derivative.[17]

Data Presentation
Entry Amine Catalyst/Ligand Base Solvent Temp (°C) Yield (%) Biological Activity Class Reference
1MorpholinePd₂(dba)₃ / BINAPNaOt-BuToluene100HighCNS agents, Kinase inhibitors[13][14]
2PiperazinePd(OAc)₂ / XantphosCs₂CO₃Dioxane110GoodAnti-diabetic agents
3AnilineG3-XPhos PalladacycleLHMDSTHF80>90Anticancer agentsGeneral methodology
4CyclohexylaminePd₂(dba)₃ / BINAPNaOt-BuToluene8060General pharmaceutical intermediates[17]

Visualization

Buchwald_Hartwig_Workflow cluster_setup Inert Atmosphere Setup cluster_reaction Reaction Phase cluster_isolation Purification A Charge Schlenk Tube with: Pd Precatalyst, Ligand, Base B Add this compound A->B C Evacuate and Backfill with Inert Gas B->C D Add Anhydrous Solvent C->D E Add Amine D->E F Heat Reaction (80-110 °C) E->F G Quench and Extract F->G Monitor by TLC/LC-MS H Dry, Concentrate, and Purify G->H I I H->I 3-Aminopyridazine Product

References

Application Notes and Protocols for Inverse Electron Demand Diels-Alder (iEDDA) Reactions in Pyridazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inverse electron demand Diels-Alder (iEDDA) reaction is a powerful and versatile bioorthogonal cycloaddition that has garnered significant attention in chemical biology, drug discovery, and materials science.[1][2] This reaction involves an electron-deficient diene, most commonly a 1,2,4,5-tetrazine, and an electron-rich dienophile, such as a strained alkene or alkyne.[1][3] The key characteristic of the iEDDA reaction is its rapid kinetics and high specificity, allowing for efficient bond formation in complex biological environments without the need for toxic catalysts.[4][5]

While direct participation of 3-Bromopyridazine as a diene in iEDDA reactions is not documented, this methodology is a cornerstone for the synthesis of a wide array of substituted pyridazines.[6][7] The reaction typically proceeds through the formation of a dihydropyridazine intermediate, which can then be oxidized to the aromatic pyridazine core.[8] This approach provides a robust platform for accessing novel pyridazine-based scaffolds for pharmaceutical and agrochemical research.

Core Principles of the iEDDA Reaction for Pyridazine Synthesis

The iEDDA reaction is a [4+2] cycloaddition where the electronic demands are reversed compared to the classic Diels-Alder reaction. The interaction is primarily governed by the HOMO of the dienophile and the LUMO of the diene.[2][8] For the synthesis of pyridazines, a substituted 1,2,4,5-tetrazine serves as the electron-poor diene.

The general mechanism involves:

  • Cycloaddition: The tetrazine reacts with a dienophile (e.g., an alkene) to form a highly unstable bicyclic intermediate.

  • Retro-Diels-Alder: This intermediate rapidly undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂).

  • Formation of Dihydropyridazine: The loss of nitrogen results in the formation of a 4,5-dihydropyridazine.

  • Aromatization: The dihydropyridazine can then be oxidized to the corresponding aromatic pyridazine. If an alkyne is used as the dienophile, the pyridazine is formed directly.[9]

Data Presentation: Reactivity of Common Dienophiles with Tetrazines

The choice of dienophile is critical for controlling the rate and efficiency of the iEDDA reaction. Strained alkenes and alkynes exhibit significantly higher reactivity. The following table summarizes representative second-order rate constants for the reaction of various dienophiles with a common tetrazine, 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine.

DienophileSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]SolventReference
trans-Cyclooctene (TCO)~20009:1 Methanol/Water[3]
Norbornene~1.9Aqueous Buffer[5]
Styrene0.0550% Methanol/Water[5]
Unsubstituted Norbornene100-fold higher than styreneMethanol[8]
Arylethynyltrifluoroboratesup to 21Methanol/PBS

Experimental Protocols

Protocol 1: General Procedure for iEDDA Reaction of a Tetrazine with an Alkene followed by Oxidation

This protocol describes a general method for the synthesis of a pyridazine derivative from a tetrazine and an alkene dienophile.

Materials:

  • Substituted 1,2,4,5-tetrazine (e.g., 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine)

  • Alkene dienophile (e.g., norbornene)

  • Solvent (e.g., Dichloromethane (CH₂Cl₂), Acetonitrile/Water (9:1))[9]

  • Oxidizing agent (e.g., 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ))

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Thin-layer chromatography (TLC) plate and developing chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of the alkene dienophile (1.0 equiv) in the chosen solvent, add the substituted 1,2,4,5-tetrazine (1.0 equiv).[9]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine and by TLC analysis. Reactions are typically complete within 15 minutes to 48 hours, depending on the reactivity of the dienophile.[9]

  • Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure.

  • Oxidation: Dissolve the crude dihydropyridazine intermediate in a suitable solvent (e.g., dichloromethane). Add the oxidizing agent (e.g., DDQ, 1.1 equiv) and stir the mixture at room temperature overnight.[8]

  • Purification: Purify the resulting pyridazine derivative by silica gel column chromatography to obtain the final product.

  • Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry.

Protocol 2: Kinetic Analysis of iEDDA Reactions using UV-Vis Spectroscopy

This protocol outlines a method for determining the second-order rate constants of iEDDA reactions by monitoring the decay of the tetrazine absorbance.[8]

Materials:

  • Substituted 1,2,4,5-tetrazine (e.g., 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine)

  • Dienophile of interest

  • Spectrophotometer-grade solvent (e.g., methanol)

  • UV-Vis spectrophotometer with temperature control

  • Quartz cuvettes

Procedure:

  • Stock Solutions: Prepare stock solutions of the tetrazine (e.g., 1 mM in methanol) and the dienophile at various concentrations (e.g., 10 mM, 14 mM, 16 mM, 20 mM in methanol).[8]

  • Spectrophotometer Setup: Set the UV-Vis spectrophotometer to monitor the absorbance at the λ_max of the tetrazine's visible absorption band (e.g., ~545 nm for 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine).[8]

  • Kinetic Measurement: In a quartz cuvette, mix the tetrazine solution with an excess of the dienophile solution to achieve pseudo-first-order conditions. Immediately begin monitoring the decay of the tetrazine absorbance over time at a constant temperature.[8]

  • Data Analysis: Determine the pseudo-first-order rate constant (k_obs) by fitting the natural logarithm of the normalized absorbance versus time to a linear equation.

  • Second-Order Rate Constant Calculation: Plot the obtained pseudo-first-order rate constants (k_obs) against the corresponding dienophile concentrations. The slope of this linear plot represents the second-order rate constant (k₂) for the reaction.[8]

Visualizations

iEDDA_Mechanism cluster_reactants Reactants cluster_products Products Tetrazine Substituted 1,2,4,5-Tetrazine (Diene) ts1 Tetrazine->ts1 + Dienophile Dienophile Electron-Rich Dienophile Dienophile->ts1 Dihydropyridazine 4,5-Dihydropyridazine Pyridazine Pyridazine Dihydropyridazine->Pyridazine Oxidation N2 N₂ intermediate ts1->intermediate [4+2] Cycloaddition intermediate->Dihydropyridazine Retro-Diels-Alder (-N₂) intermediate->N2

Caption: General mechanism of the iEDDA reaction for pyridazine synthesis.

Experimental_Workflow cluster_synthesis Synthesis cluster_oxidation Oxidation cluster_purification Purification & Analysis Reactants Mix Tetrazine and Dienophile in Solvent Reaction Stir at Room Temperature (Monitor by TLC) Reactants->Reaction Evaporation Solvent Removal Reaction->Evaporation Oxidation_step Add Oxidizing Agent (e.g., DDQ) Evaporation->Oxidation_step Stir_overnight Stir Overnight Oxidation_step->Stir_overnight Purification Column Chromatography Stir_overnight->Purification Characterization NMR & Mass Spectrometry Purification->Characterization

Caption: Experimental workflow for pyridazine synthesis via iEDDA.

Applications in Drug Development

The pyridazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The iEDDA reaction provides a modular and efficient route to synthesize libraries of novel pyridazine derivatives for drug discovery programs.[6][7] This methodology is particularly valuable for:

  • Lead Optimization: Rapidly generating analogs with diverse substitution patterns to improve potency, selectivity, and pharmacokinetic properties.

  • Bioconjugation: The bioorthogonal nature of the iEDDA reaction allows for the site-specific labeling of biomolecules with pyridazine-containing payloads, such as fluorescent probes or therapeutic agents.[5]

  • Fragment-Based Drug Discovery: Synthesizing novel fragment libraries containing the pyridazine core for screening against biological targets.

Conclusion

The inverse electron demand Diels-Alder reaction is a cornerstone of modern synthetic and chemical biology, providing an exceptionally efficient pathway for the synthesis of pyridazine-containing molecules. While this compound itself is not a typical diene for this reaction, the iEDDA methodology offers a robust and versatile platform for the construction of the pyridazine core, which is of high value to researchers in drug development and related scientific fields. The protocols and data presented here provide a foundation for the application of this powerful reaction in the synthesis and exploration of novel pyridazine-based compounds.

References

Application Notes and Protocols for the Functionalization of 3-Bromopyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine and its derivatives are pivotal structural motifs in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The functionalization of the pyridazine core is therefore of significant interest in the development of new therapeutic agents. 3-Bromopyridazine serves as a versatile building block, allowing for the introduction of diverse functionalities at the bromine position through various modern synthetic methodologies. This document provides detailed application notes and experimental protocols for the functionalization of this compound, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

The electron-deficient nature of the pyridazine ring influences its reactivity, making the C-Br bond susceptible to oxidative addition in palladium-catalyzed processes and the ring itself prone to nucleophilic attack. Understanding these electronic properties is key to successfully employing this compound in the synthesis of complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the most relevant of these are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an organoboron reagent, typically a boronic acid or a boronate ester. This reaction is widely used to synthesize aryl- and heteroaryl-substituted pyridazines.

General Reaction Scheme:

Quantitative Data for Suzuki-Miyaura Coupling of 3-Halopyridazine Analogues

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-BromopyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001295
23-Bromo-6-(thiophen-2-yl)pyridazine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/EtOH/H₂O804825
33-Bromo-6-(thiophen-2-yl)pyridazine4-Cyanophenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/EtOH/H₂O804828
43-Bromopyridine3-Thienylboronic acid DABOPd(OAc)₂ (2)PPh₃ (4)-Dioxane1001673

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and a ligand (e.g., SPhos, 0.04 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., K₃PO₄, 2.0 mmol) and the degassed solvent system (e.g., toluene/water 4:1, 5 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted pyridazine.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for the synthesis of N-aryl and N-heteroaryl amines from aryl halides. This reaction is instrumental in introducing primary and secondary amine functionalities at the 3-position of the pyridazine ring.[1]

General Reaction Scheme:

Quantitative Data for Buchwald-Hartwig Amination of 3-Halopyridine Analogues

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexane[Pd₂(dba)₃] (0.18)(±)-BINAP (0.35)NaOᵗBuToluene80460[2]
23-BromopyridineMorpholinePd₂(dba)₃ (1)XPhos (2)NaOᵗBuToluene1001898
33-BromopyridineAnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃t-BuOH1002492

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol), ligand (if not using a precatalyst), and base (e.g., NaOᵗBu, 1.4 mmol) to an oven-dried Schlenk tube equipped with a stir bar.

  • Reagent Addition: Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.

  • Reaction: Seal the tube and heat the mixture with vigorous stirring at the desired temperature (typically 80-120 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling facilitates the formation of a bond between the sp²-hybridized carbon of this compound and an sp-hybridized carbon of a terminal alkyne, yielding 3-alkynylpyridazines.[1][3] These products are valuable intermediates for further transformations.

General Reaction Scheme:

Quantitative Data for Sonogashira Coupling of 3-Halopyridine Analogues

EntryAryl HalideAlkynePd Catalyst (mol%)Ligand (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100396[1]
22-Amino-3-bromopyridine1-HexynePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100385[1]
32-Amino-3-bromo-5-methylpyridinePhenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100392[1]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), a copper(I) co-catalyst (e.g., CuI, 0.05 mmol), this compound (1.0 mmol), and the terminal alkyne (1.2 mmol).

  • Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF, 10 mL) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0 mmol).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with aqueous ammonium chloride solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), where the bromine atom at the 3-position can be displaced by a variety of nucleophiles. This method provides a direct route to 3-substituted pyridazines without the need for a metal catalyst. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate.

General Reaction Scheme:

Applicable Nucleophiles:

  • O-Nucleophiles: Alkoxides (e.g., NaOMe, NaOEt), phenoxides.

  • N-Nucleophiles: Amines, amides, azides.

  • S-Nucleophiles: Thiolates (e.g., NaSMe, NaSPh).

Experimental Protocol: General Procedure for SNAr with Sodium Methoxide

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add a solution of sodium methoxide in methanol (e.g., 25 wt%, 1.5 mmol).

  • Reagent Addition: Add this compound (1.0 mmol) to the solution.

  • Reaction: Heat the reaction mixture to reflux and stir for the required time (monitor by TLC).

  • Work-up: Cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield 3-methoxypyridazine.

Visualizations

experimental_workflow cluster_start Starting Material cluster_reactions Functionalization Reactions cluster_products Product Classes This compound This compound Suzuki-Miyaura Suzuki-Miyaura This compound->Suzuki-Miyaura R-B(OR)₂ Pd catalyst, Base Buchwald-Hartwig Buchwald-Hartwig This compound->Buchwald-Hartwig R₂NH Pd catalyst, Base Sonogashira Sonogashira This compound->Sonogashira R-C≡CH Pd/Cu catalyst, Base SNAr SNAr This compound->SNAr Nu⁻ Base 3-Aryl/Heteroaryl-pyridazines 3-Aryl/Heteroaryl-pyridazines Suzuki-Miyaura->3-Aryl/Heteroaryl-pyridazines 3-Amino-pyridazines 3-Amino-pyridazines Buchwald-Hartwig->3-Amino-pyridazines 3-Alkynyl-pyridazines 3-Alkynyl-pyridazines Sonogashira->3-Alkynyl-pyridazines 3-Alkoxy/Thio-pyridazines 3-Alkoxy/Thio-pyridazines SNAr->3-Alkoxy/Thio-pyridazines

Caption: General workflow for the functionalization of this compound.

coupling_reactions cluster_suzuki Suzuki-Miyaura cluster_buchwald Buchwald-Hartwig cluster_sonogashira Sonogashira This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Boronic Acid Boronic Acid Pd(0) Pd(0) Boronic Acid->Pd(0) Pd(0)->Oxidative Addition Reductive Elimination Reductive Elimination Oxidative Addition_B Oxidative Addition_B Pd(0)->Oxidative Addition_B this compound Reductive Elimination_B Reductive Elimination_B Oxidative Addition_S Oxidative Addition_S Pd(0)->Oxidative Addition_S this compound Reductive Elimination_S Reductive Elimination_S Transmetalation Transmetalation Oxidative Addition->Transmetalation Transmetalation->Reductive Elimination 3-Arylpyridazine 3-Arylpyridazine Reductive Elimination->3-Arylpyridazine Amine Amine Amine->Pd(0) this compound Amine Coordination Amine Coordination Oxidative Addition_B->Amine Coordination Deprotonation Deprotonation Amine Coordination->Deprotonation Deprotonation->Reductive Elimination_B 3-Aminopyridazine 3-Aminopyridazine Reductive Elimination_B->3-Aminopyridazine Terminal Alkyne Terminal Alkyne Cu(I) Cu(I) Terminal Alkyne->Cu(I) Copper Acetylide Copper Acetylide Cu(I)->Copper Acetylide Transmetalation_S Transmetalation_S Copper Acetylide->Transmetalation_S Transmetalation_S->Reductive Elimination_S Oxidative Addition_S->Transmetalation_S 3-Alkynylpyridazine 3-Alkynylpyridazine Reductive Elimination_S->3-Alkynylpyridazine

Caption: Catalytic cycles of key cross-coupling reactions.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of functionalized pyridazine derivatives. The palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, as well as nucleophilic aromatic substitution, provide a robust toolkit for researchers in drug discovery and materials science. The protocols and data presented herein offer a guide for the strategic functionalization of this important heterocyclic scaffold. Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity of the desired products.

References

Application Notes and Protocols for Nucleophilic Substitution on 3-Bromopyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopyridazine is a versatile heterocyclic building block in medicinal chemistry and materials science. The electron-deficient nature of the pyridazine ring, further activated by the bromine atom, makes it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a wide range of functional groups at the 3-position, enabling the synthesis of diverse compound libraries for drug discovery and other applications. These application notes provide detailed protocols for the nucleophilic substitution of this compound with amine, alcohol, and thiol nucleophiles.

General Considerations

Materials and Equipment:

  • This compound

  • Selected nucleophile (amine, alcohol, or thiol)

  • Anhydrous solvents (e.g., DMF, DMSO, Dioxane, Toluene)

  • Base (e.g., K2CO3, NaH, NaOt-Bu, Cs2CO3)

  • Palladium catalyst and ligand (for Buchwald-Hartwig amination)

  • Standard glassware for organic synthesis (round-bottom flasks, condensers, etc.)

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

  • Heating and stirring apparatus (e.g., hotplate stirrer, oil bath)

  • Microwave reactor (for specific protocols)

  • Analytical equipment for reaction monitoring and characterization (TLC, LC-MS, NMR)

  • Purification apparatus (e.g., column chromatography system)

Safety Precautions:

  • This compound is harmful if swallowed and may cause skin and eye irritation.[1] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Consult the Safety Data Sheet (SDS) for all reagents and solvents before use.

Experimental Workflow

The general workflow for nucleophilic substitution on this compound involves the reaction of the substrate with a chosen nucleophile, often in the presence of a base and/or a catalyst in a suitable solvent. The reaction mixture is typically heated to drive the reaction to completion.

G reagents Combine this compound, Nucleophile, Base, and Solvent reaction Heat under Inert Atmosphere (Conventional or Microwave) reagents->reaction Setup monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring During Reaction workup Aqueous Work-up (Quench, Extract) monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization

Caption: General experimental workflow for nucleophilic substitution on this compound.

I. Substitution with Amine Nucleophiles

The introduction of amine functionalities is a crucial transformation in drug discovery. Both classical SNAr and palladium-catalyzed Buchwald-Hartwig amination are effective methods.

Protocol 1: Microwave-Assisted SNAr with Aliphatic Amines

This protocol is adapted from a procedure for the synthesis of 3-amino-5-bromopyridine derivatives and is suitable for the reaction of this compound with excess aliphatic amines.[2]

Procedure:

  • In a microwave reaction vessel, combine this compound (1.0 mmol), the aliphatic amine (10.0 mmol), 1-methyl-2-pyrrolidinone (NMP, 2 mL), and toluene (4 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture with microwave power (e.g., 300 watts) at 180 °C for 30-60 minutes. Reaction times may vary depending on the amine's reactivity.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel flash chromatography.

Protocol 2: Buchwald-Hartwig Amination with Aryl and Alkyl Amines

This protocol provides general conditions for the palladium-catalyzed amination of this compound, based on established methods for halo-pyridines.[3]

Procedure:

  • To a Schlenk tube, add this compound (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd2(dba)3, 0.02 mmol), a phosphine ligand (e.g., BINAP, 0.04 mmol), and a base (e.g., NaOt-Bu, 1.4 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Add diethyl ether (10 mL) and wash the mixture with brine (2 x 10 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent under reduced pressure.

  • Recrystallize the crude product or purify by column chromatography.

Table 1: Representative Data for Amination of this compound and Analogs

NucleophileCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PyrrolidineNone-NMP/Toluene180 (MW)0.555 (for 3,5-dibromopyridine)[2]
DiethylamineNone-NMP/Toluene180 (MW)820 (for 3,5-dibromopyridine)[2]
Cyclohexane-1,2-diaminePd2(dba)3/BINAPNaOt-BuToluene80460 (for 2-bromo-6-methylpyridine)[3]

II. Substitution with Alcohol Nucleophiles

The synthesis of 3-alkoxypyridazines can be achieved through the reaction of this compound with alcohols in the presence of a strong base to generate the corresponding alkoxide in situ.

Protocol 3: SNAr with Alcohols

Procedure:

  • To a stirred suspension of a strong base (e.g., NaH, 1.5 mmol, 60% dispersion in mineral oil) in anhydrous DMF (5 mL) under an inert atmosphere, add the alcohol (1.2 mmol) dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to form the sodium alkoxide.

  • Add a solution of this compound (1.0 mmol) in anhydrous DMF (2 mL).

  • Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the reactivity of the alcohol.

  • Monitor the reaction by TLC or LC-MS until the this compound is consumed.

  • Cool the reaction to room temperature and carefully quench by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the 3-alkoxypyridazine.

Table 2: Representative Data for Alkoxylation of Halo-aromatics

NucleophileBaseSolventTemp. (°C)Time (h)Yield (%)SubstrateReference
Sodium Methoxide-DMF/Methanol1302>954-BromotolueneGeneral procedure
Various AlcoholsNaHDMF80-1202-2460-90Activated Aryl HalidesGeneral SNAr

III. Substitution with Thiol Nucleophiles

3-(Alkylthio)- and 3-(arylthio)pyridazines can be prepared by the reaction of this compound with thiols, typically in the presence of a base to form the more nucleophilic thiolate. For electron-deficient heteroarenes like pyridazine, these reactions can often proceed without the need for a catalyst.[4]

Protocol 4: SNAr with Thiols

Procedure:

  • To a solution of the thiol (1.1 mmol) in a suitable solvent such as DMAc or DMF (5 mL), add a base like K2CO3 (1.5 mmol).

  • Stir the mixture at room temperature for 15-30 minutes to generate the thiolate.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Heat the reaction to a temperature between room temperature and 100 °C, depending on the thiol's reactivity.[4]

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous Na2SO4.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Table 3: Representative Data for Thiolation of Heteroaryl Halides

NucleophileBaseSolventTemp. (°C)Time (h)Yield (%)SubstrateReference
ThiophenolK2CO3DMAcrt2952-Chloropyridine[4]
Benzyl MercaptanK2CO3DMAc804922-Chloropyrazine[4]
EthanethiolK2CO3DMAc606882-Bromopyridine[4]

Signaling Pathways and Logical Relationships

The reactivity of this compound in nucleophilic aromatic substitution is governed by the electron-withdrawing nature of the pyridazine ring. The reaction can proceed through a direct SNAr mechanism or be facilitated by a transition metal catalyst, particularly for less reactive nucleophiles like some amines.

G cluster_0 Reaction Pathways This compound This compound S_N_Ar Direct SNAr (Addition-Elimination) This compound->S_N_Ar Catalytic Catalytic Cycle (e.g., Buchwald-Hartwig) This compound->Catalytic Nucleophile Nucleophile Nucleophile->S_N_Ar Nucleophile->Catalytic Product 3-Substituted Pyridazine S_N_Ar->Product Catalytic->Product

Caption: Pathways for nucleophilic substitution on this compound.

Conclusion

This compound is a valuable substrate for nucleophilic substitution reactions, providing access to a wide array of 3-substituted pyridazine derivatives. The choice of reaction conditions, including the use of microwave irradiation or palladium catalysis, can be tailored to the specific nucleophile and desired product. The protocols and data presented herein serve as a guide for researchers in the development of novel pyridazine-containing molecules for various applications.

References

Troubleshooting & Optimization

Technical Support Center: Improving Low Yields in 3-Bromopyridazine Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Suzuki-Miyaura cross-coupling of 3-Bromopyridazine. The content is structured in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound Suzuki coupling reaction is resulting in a low yield or failing completely. What are the most common causes?

Low yields in the Suzuki coupling of this compound can often be attributed to several factors, primarily related to the electronic nature of the pyridazine ring and the stability of the reagents. The two nitrogen atoms in the pyridazine ring can coordinate with and deactivate the palladium catalyst.[1][2] Common issues include:

  • Catalyst Inhibition/Deactivation: The lone pairs of electrons on the pyridazine nitrogens can coordinate to the palladium center, inhibiting its catalytic activity.[1][2]

  • Inefficient Oxidative Addition: The C-Br bond on the electron-deficient pyridazine ring can be challenging to activate.

  • Side Reactions: Competing reactions such as hydrodehalogenation (debromination), protodeboronation of the boronic acid, and homocoupling of the coupling partners are frequent culprits.[1][2][3]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical for a successful reaction.[1][4][5]

  • Poor Reagent Quality: The purity of this compound, the boronic acid, the base, and the solvent is crucial. Impurities can poison the catalyst.[1][4]

  • Presence of Oxygen: The active Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and promote side reactions.[1][4]

Q2: I am observing a significant amount of the debrominated starting material (pyridazine). How can I prevent this hydrodehalogenation side reaction?

The formation of pyridazine from this compound is a common side reaction known as hydrodehalogenation. This occurs when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture instead of the organoboron reagent.[1][6]

Strategies to Minimize Hydrodehalogenation:

  • Choice of Base: Avoid strong, sterically hindered bases that can promote β-hydride elimination from alkyl groups on the boronic acid or ligands. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred.[1]

  • Solvent System: Using a mixture of an organic solvent with water can sometimes suppress this side reaction.[1]

  • Purity of Reagents: Ensure all reagents, especially the boronic acid and solvent, are of high purity and free from impurities that could act as hydride sources.[1]

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway.

Q3: My boronic acid appears to be degrading during the reaction, leading to low yields. What is happening and how can I mitigate it?

The degradation of the boronic acid partner, known as protodeboronation, is a frequent cause of low yields. In this process, the boronic acid group is replaced by a hydrogen atom, rendering it inactive for the cross-coupling reaction.[2][4] This is often promoted by the presence of water, high temperatures, and extended reaction times under basic conditions.[4][6]

Strategies to Prevent Protodeboronation:

  • Use a Slight Excess of Boronic Acid: Employing a small excess (1.1-1.5 equivalents) of the boronic acid can help compensate for some degradation.[4]

  • Use Boronic Esters: Consider using more stable boronic esters, such as pinacol esters (Bpin), which are less prone to protodeboronation.[2]

  • Control Reaction Time and Temperature: Monitor the reaction progress closely and avoid unnecessarily long reaction times or excessively high temperatures.

  • Thorough Degassing: Ensure the reaction mixture is thoroughly degassed to remove oxygen, which can sometimes accelerate decomposition.[4]

Q4: What are the recommended starting conditions for a this compound Suzuki coupling?

For a successful Suzuki coupling with this compound, the careful selection of the catalyst, ligand, base, and solvent system is paramount. Below are some recommended starting points for optimization.

ComponentRecommendationRationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd(0) catalysts like Pd(PPh₃)₄Pd(II) sources are often used with ligands, while Pd(0) sources can sometimes reduce homocoupling.[6]
Ligand Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos)These ligands shield the palladium center, preventing coordination by the pyridazine nitrogen and promoting the catalytic cycle.[1][2]
Base K₃PO₄, Cs₂CO₃, or K₂CO₃These inorganic bases are effective and generally lead to fewer side reactions compared to stronger organic bases.[1][4] K₃PO₄ has been found to be the base of choice in some challenging Suzuki reactions.[7]
Solvent System 1,4-Dioxane/Water, Toluene/Water, or DME/Ethanol/WaterA mixture of an organic solvent and water is often necessary for the base to be effective and to facilitate the transmetalation step.[4][8]
Temperature 80-110 °CThe reaction often requires heating to proceed at a reasonable rate.[4][8]

Troubleshooting Guide

This section provides a structured approach to troubleshooting low yields in this compound Suzuki coupling reactions.

Problem: Low or No Product Formation

Caption: Troubleshooting flowchart for low product yield.

Problem: Significant Side Product Formation

Caption: Troubleshooting guide for common side reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and may require optimization for specific substrates.

Experimental_Workflow Setup 1. Reaction Setup Inert 2. Inert Atmosphere Setup->Inert To a flame-dried flask, add: - this compound (1.0 eq) - Boronic Acid/Ester (1.2 eq) - Base (e.g., K3PO4, 2.0 eq) - Catalyst & Ligand Addition 3. Reagent Addition Inert->Addition Evacuate and backfill with Argon/Nitrogen (3x) Reaction 4. Reaction Addition->Reaction Add degassed solvent system (e.g., Dioxane/Water 4:1) Workup 5. Work-up Reaction->Workup Heat to 80-100 °C Monitor by TLC/LC-MS Purification 6. Purification Workup->Purification Cool to RT, dilute with organic solvent, wash with water and brine. Product Characterize Product (NMR, MS, etc.) Purification->Product Dry organic layer, concentrate, and purify by column chromatography.

Caption: General experimental workflow for Suzuki coupling.

Reaction Setup:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).[4][9]

  • Add the palladium catalyst (e.g., Pd(OAc)₂ (2-5 mol%)) and ligand (e.g., SPhos (4-10 mol%)).

Inert Atmosphere:

  • Seal the flask, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4]

Solvent and Reagent Addition:

  • Add the degassed solvent system, for example, a 4:1 mixture of 1,4-dioxane and water.[4]

Reaction:

  • Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

Work-up:

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[9]

Purification:

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[9]

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times.[9][10]

  • In a microwave vial, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), the palladium precursor, and the ligand.[9]

  • Add the chosen degassed solvent.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[9]

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in the conventional heating protocol.

Quantitative Data Summary

The following tables provide a summary of reaction conditions and yields for the Suzuki coupling of pyridazine derivatives found in the literature. Note that yields are highly substrate-dependent.

Table 1: Suzuki Coupling of 3-Bromo-6-(thiophen-2-yl)pyridazine with various Boronic Acids.[8][11]

EntryArylboronic AcidCatalyst (mol%)Base (2M aq.)SolventTemp (°C)Time (h)Yield (%)
14-Formylphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DME/EtOH804828
24-Cyanophenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DME/EtOH804825
3Thiophen-2-ylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DME/EtOH804814
4Furan-2-ylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DME/EtOH804818
54-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DME/EtOH804821

Note: The yields reported in this specific study were generally low to fair.[8][11] This highlights the challenging nature of this particular pyridazine substrate. Optimization with different catalysts, ligands, and bases as outlined in the troubleshooting guide is highly recommended to improve yields.

References

Technical Support Center: 3-Bromopyridazine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions involving 3-Bromopyridazine. The electron-deficient nature of the pyridazine ring and the presence of nitrogen atoms make this substrate prone to side reactions, most notably hydrodehalogenation. This guide offers practical advice and detailed protocols to help you minimize unwanted byproducts and maximize the yield of your desired coupled product.

Frequently Asked Questions (FAQs)

Q1: What is hydrodehalogenation and why is it a problem with this compound?

A1: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling where the bromine atom on the this compound is replaced by a hydrogen atom, leading to the formation of pyridazine. This reduces the yield of the desired product and complicates purification. This compound is particularly susceptible to this side reaction due to the electron-deficient nature of the pyridazine ring, which makes the C-Br bond more susceptible to certain palladium-hydride mediated pathways.

Q2: What are the primary sources of hydride in the reaction mixture that lead to hydrodehalogenation?

A2: Hydride sources can be varied and sometimes cryptic. Common sources include:

  • Solvents: Protic solvents like alcohols and water can be hydride donors. Aprotic polar solvents like DMF can also decompose to generate hydride species, especially at elevated temperatures.[1]

  • Bases: Certain bases, particularly alkoxides in the presence of a proton source, can generate palladium hydride species.

  • Starting Materials and Reagents: Impurities in reagents or the degradation of coupling partners (e.g., protodeboronation of boronic acids) can also introduce hydrides.

Q3: How does the choice of catalyst and ligand affect the rate of hydrodehalogenation?

A3: The catalyst and ligand system is crucial in controlling the competition between the desired cross-coupling and hydrodehalogenation.

  • Ligands: Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos, SPhos, or RuPhos) are often effective at promoting the desired reductive elimination step to form the product over the hydrodehalogenation pathway.[2] These ligands can also sterically shield the palladium center, which can be beneficial.

  • Catalyst Precursor: The choice of palladium precursor can also be important. Pre-catalysts that rapidly form the active Pd(0) species can be advantageous.

Q4: Can the nitrogen atoms in this compound inhibit the palladium catalyst?

A4: Yes, the lone pairs of electrons on the pyridazine nitrogens can coordinate to the palladium center. This can lead to catalyst inhibition or deactivation, resulting in low or no product yield. The use of bulky phosphine ligands can help to mitigate this issue by sterically hindering the coordination of the pyridazine to the palladium catalyst.

Troubleshooting Guides

Issue: Significant Formation of Pyridazine (Hydrodehalogenation Product)

This is the most common issue when working with this compound. The following troubleshooting workflow can help diagnose and solve the problem.

Troubleshooting Workflow for Hydrodehalogenation

G start High Hydrodehalogenation Observed ligand 1. Modify Ligand - Use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos). start->ligand base 2. Change Base - Switch to a non-hydridic, weaker base (e.g., K3PO4, Cs2CO3, K2CO3). - Avoid strong alkoxides. ligand->base If still problematic solvent 3. Alter Solvent - Use anhydrous, aprotic, non-polar solvents (e.g., Toluene, Dioxane). - Avoid DMF and alcohols. base->solvent If still problematic temp 4. Lower Temperature - Run the reaction at the lowest effective temperature to slow down the hydrodehalogenation pathway. solvent->temp If still problematic reagents 5. Check Reagents - Ensure anhydrous conditions. - Use high-purity reagents. temp->reagents If still problematic end Problem Resolved reagents->end Success

Caption: A step-by-step guide to troubleshooting hydrodehalogenation.

Data Presentation: Influence of Reaction Conditions on Product Distribution

The following table summarizes the results from a study on a closely related substrate, 4,5-dibromo-2-methylpyridazin-3(2H)-one, in a Suzuki-Miyaura coupling reaction. This data illustrates how the choice of catalyst and base can significantly impact the ratio of the desired coupled product to the hydrodehalogenated byproduct.

Table 1: Suzuki-Miyaura Coupling of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Phenylboronic Acid

EntryCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Product Yield (%)Hydrodehalogenated Product Yield (%)
1PdCl₂(dppf) (4)Na₂CO₃ (2)DMF/H₂O (4:1)10025525
2Pd(PPh₃)₄ (4)Na₂CO₃ (2)DMF/H₂O (4:1)10024832
3PdCl₂(dppf) (4)K₃PO₄ (2)Dioxane/H₂O (4:1)10026515
4Pd(OAc)₂/SPhos (2/4)K₃PO₄ (2)Toluene/H₂O (4:1)804788

Data is illustrative and based on trends observed for similar pyridazinone systems.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Hydrodehalogenation

This protocol is optimized for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, employing conditions known to suppress hydrodehalogenation.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0 mmol)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Degassed Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed 1,4-dioxane and degassed water via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate (15 mL) and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination with this compound

This protocol is a starting point for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. The use of a bulky biarylphosphine ligand and a non-nucleophilic base is key.

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

  • RuPhos (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, RuPhos, and NaOtBu to an oven-dried Schlenk tube with a magnetic stir bar.

  • Add this compound and toluene.

  • Add the amine via syringe.

  • Seal the Schlenk tube, remove from the glovebox, and heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Visualizing the Competing Reaction Pathways

The following diagram illustrates the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction and the competing hydrodehalogenation pathway.

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Hydrodehalogenation Side Reaction Pd0 Pd(0)L_n OA Oxidative Addition (Ar-Pd(II)-Br)L_n Pd0->OA Ar-Br (this compound) TM Transmetalation (Ar-Pd(II)-R)L_n OA->TM R-M (Coupling Partner) PdH Formation of Palladium Hydride (H-Pd(II)-Br)L_n OA->PdH Hydride Transfer RE Reductive Elimination (Ar-R + Pd(0)L_n) TM->RE RE->Pd0 H_source Hydride Source (e.g., Solvent, Base) H_source->PdH RE_H Reductive Elimination (Ar-H + Pd(0)L_n) PdH->RE_H RE_H->Pd0

Caption: Competing pathways of cross-coupling and hydrodehalogenation.

References

troubleshooting catalyst deactivation in 3-Bromopyridazine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Bromopyridazine reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) for overcoming common challenges related to catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound showing low or no conversion?

A1: Low conversion is a common issue and can stem from several factors, primarily related to the stability and activity of the catalyst. The electron-deficient nature of the pyridazine ring and the presence of a nitrogen lone pair make this substrate particularly challenging.[1]

Key areas to investigate include:

  • Catalyst Inhibition/Poisoning: The lone pair of electrons on the pyridazine nitrogen can coordinate to the palladium metal center. This coordination can inhibit or deactivate the catalyst, preventing it from participating in the catalytic cycle.[1][2] Impurities in reagents or solvents, such as sulfur compounds, water, or oxygen, can also act as potent catalyst poisons.[1][2][3]

  • Catalyst Decomposition: Palladium catalysts, especially in their active Pd(0) state, can be sensitive to oxygen and may decompose or agglomerate into inactive palladium black, particularly at high temperatures.[1][4][5]

  • Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature is critical and can significantly impact catalyst stability and reaction yield.[1]

  • Poor Reagent Quality: The purity of this compound, the coupling partner (e.g., boronic acid), and the dryness of the solvent are crucial. Impurities can poison the catalyst.[1]

Q2: My reaction starts but then stalls before completion. What is the likely cause?

A2: A reaction that begins but fails to proceed to completion is a classic sign of catalyst deactivation occurring during the process.[4] This suggests that the initial catalytic species is active, but its lifespan is limited under the reaction conditions.

Potential causes include:

  • Gradual Catalyst Decomposition: The active catalyst may be thermally unstable and slowly degrade over the course of the reaction.[4]

  • Product Inhibition: The reaction product, which also contains a pyridazine ring, might coordinate more strongly to the palladium center than the starting material, leading to inhibition.[4]

  • Change in Reaction Environment: The gradual consumption of the base or evaporation of the solvent can alter the reaction conditions, leading to catalyst deactivation.[4]

Q3: I am observing the formation of a black precipitate (Palladium Black) in my reaction. What does this mean?

A3: The formation of palladium black is a visual indicator of catalyst decomposition. It consists of finely divided, catalytically inactive palladium metal that has precipitated from the solution.[4] This agglomeration of the active Pd(0) catalyst is a common deactivation pathway in cross-coupling reactions.[4][6]

Factors that promote palladium black formation include:

  • High reaction temperatures.[4]

  • An insufficient amount of stabilizing ligand relative to the palladium metal.

  • The presence of oxygen, which can oxidize the active Pd(0) catalyst.[1]

Q4: My Suzuki-Miyaura reaction is producing a significant amount of debrominated starting material. How can I prevent this?

A4: The formation of a debrominated product (pyridazine) is a common side reaction known as hydrodehalogenation.[1] This occurs when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture instead of the intended organoboron reagent.[1]

Strategies to prevent hydrodehalogenation include:

  • Choice of Base: Avoid using strong bases like NaOtBu in Suzuki couplings, as they can promote this side reaction. Weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ are often preferred.[1]

  • Solvent System: Employing a mixture of an organic solvent with water can sometimes suppress this side reaction.[1]

  • Purity of Reagents: Ensure all reagents, particularly the boronic acid, are of high purity and stored correctly to prevent degradation that might generate hydride impurities.[1]

Troubleshooting Guides

Issue 1: Low Product Yield or Stalled Reaction

This workflow provides a systematic approach to troubleshooting low yields in this compound cross-coupling reactions.

G Troubleshooting Workflow for Low Yield start Low or Stalled Conversion check_inert Verify Inert Atmosphere (Degassed Solvents, N2/Ar Purge) start->check_inert check_purity Check Reagent Purity (this compound, Coupling Partner, Base) check_inert->check_purity Atmosphere OK success Reaction Improved check_inert->success Issue Found & Fixed screen_ligand Screen Ligands (Bulky, Electron-Rich e.g., SPhos, XPhos) check_purity->screen_ligand Reagents Pure check_purity->success Issue Found & Fixed optimize_base Optimize Base (e.g., K3PO4, Cs2CO3 vs. NaOtBu) screen_ligand->optimize_base No Improvement screen_ligand->success Yield Improved optimize_temp Optimize Temperature (Try lower temperature for longer time) optimize_base->optimize_temp No Improvement optimize_base->success Yield Improved increase_loading Increase Catalyst Loading optimize_temp->increase_loading No Improvement optimize_temp->success Yield Improved increase_loading->success Consider as last resort

Troubleshooting workflow for low conversion.
Issue 2: Catalyst Deactivation Pathways

Understanding the mechanisms of deactivation is key to prevention. The primary pathways involve poisoning of the active sites and physical degradation of the catalyst.

G Primary Catalyst Deactivation Pathways cluster_poisoning Chemical Deactivation (Poisoning) cluster_physical Physical Deactivation catalyst Active Pd(0) Catalyst pyridazine_N Pyridazine N-Coordination catalyst->pyridazine_N Inhibition impurities Reagent/Solvent Impurities (S, H2O, O2) catalyst->impurities Poisoning agglomeration Agglomeration (Pd Black Formation) catalyst->agglomeration High Temp / Low Ligand sintering Thermal Degradation (Sintering) catalyst->sintering High Temp deactivated Inactive Catalyst pyridazine_N->deactivated impurities->deactivated agglomeration->deactivated sintering->deactivated

Major pathways for palladium catalyst deactivation.

Quantitative Data Summary

The selection of catalyst, ligand, base, and solvent are critical parameters. The following tables summarize typical conditions for common cross-coupling reactions.

Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling

ParameterTypical Value/ReagentPurpose
Catalyst Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)[7]Source of catalytic Palladium
Catalyst Loading 1-5 mol%[8]Initiates the reaction
Ligand PPh₃, SPhos, XPhos, RuPhos[1][7]Stabilizes Pd(0), enhances reactivity
Base K₂CO₃, K₃PO₄, Cs₂CO₃[1][7]Activates the boronic acid[9]
Solvent Dioxane/H₂O, Toluene, THF[1][6]Solubilizes reagents
Temperature 80 - 110 °C[1]Provides activation energy

Table 2: Typical Reaction Parameters for Buchwald-Hartwig Amination

ParameterTypical Value/ReagentPurpose
Catalyst Pd(OAc)₂, Pd₂(dba)₃[7][8]Source of catalytic Palladium
Catalyst Loading 1-5 mol%[1]Initiates the reaction
Ligand dppf, SPhos, XPhos[1][7]Stabilizes Pd(0), facilitates C-N coupling
Base NaOtBu, K₃PO₄, Cs₂CO₃[1][7]Deprotonates the amine
Solvent Toluene, Dioxane[7]Solubilizes reagents
Temperature 80 - 110 °C[1]Provides activation energy

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general workflow for a typical Suzuki-Miyaura cross-coupling reaction involving this compound.

G Experimental Workflow: Suzuki-Miyaura Coupling setup 1. Reaction Setup - Add this compound, boronic acid, base to oven-dried flask. inert 2. Inert Atmosphere - Evacuate and backfill with N2/Ar (3x). setup->inert add_solvents 3. Add Solvents & Catalyst - Add degassed solvent. - Add Pd catalyst/ligand solution. inert->add_solvents react 4. Reaction - Heat to desired temperature (e.g., 80-100 °C). - Monitor by TLC/LC-MS. add_solvents->react workup 5. Work-up - Cool to RT. - Dilute with organic solvent. - Wash with H2O and brine. react->workup purify 6. Purification - Dry organic layer (Na2SO4). - Concentrate. - Purify by column chromatography. workup->purify

A typical experimental workflow for Suzuki coupling.

Methodology:

  • Reaction Setup: To an oven-dried flask, add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[1]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[1]

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., a 1,4-Dioxane/H₂O mixture) via syringe. In a separate vial under an inert atmosphere, prepare a solution of the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and ligand (e.g., SPhos, 2-10 mol%) and transfer it to the main reaction flask.[1]

  • Reaction: Heat the reaction mixture to the specified temperature (e.g., 80–100 °C) with vigorous stirring. Monitor the reaction's progress using TLC or LC-MS.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute it with an organic solvent like ethyl acetate and wash with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography.[1]

Protocol 2: General Procedure for Catalyst Regeneration

The effectiveness of regeneration depends on the deactivation mechanism. This procedure is primarily for deactivation caused by organic residues. Regeneration may not be effective for sintered catalysts or severe poisoning.[10]

Methodology:

  • Catalyst Recovery: After the reaction, recover the spent heterogeneous catalyst by filtration. For homogeneous catalysts, methods like organic solvent nanofiltration may be employed to recover the catalyst complex.[11]

  • Washing:

    • Wash the inactivated palladium/carbon catalyst 2-3 times with deionized water, followed by centrifugation to remove inorganic salts.[12]

    • Subsequently, wash the catalyst 2-3 times with methanol to remove adsorbed organic compounds and polymers, again followed by centrifugation.[12]

  • Chemical Treatment: For certain types of poisoning, a chemical treatment may be necessary. This can involve washing with a mild acid/base solution or treatment with a reducing agent to restore the active palladium species.[12] For example, spent palladium catalysts from hydrogenation reactions containing nitrogen impurities can be reactivated by treatment with agents like sodium carbonate or sodium bicarbonate.[13]

  • Drying: After washing and treatment, dry the catalyst thoroughly under a vacuum before reuse.

References

Technical Support Center: Optimizing Cross-Coupling Reactions of 3-Bromopyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the optimization of base and solvent in cross-coupling reactions involving 3-Bromopyridazine.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of base and solvent so critical for the cross-coupling of this compound?

A1: The pyridazine ring is electron-deficient, which can influence the reactivity of the C-Br bond and the stability of the organometallic intermediates in the catalytic cycle. The base is crucial for the activation of the coupling partner (e.g., boronic acid in Suzuki coupling) and for neutralizing the HX generated during the reaction. The solvent plays a key role in dissolving the reactants and catalyst, and its polarity can significantly impact the reaction rate and outcome. For pyridazine substrates, the solvent must be carefully chosen to avoid coordination with the palladium catalyst, which can inhibit its activity.

Q2: I am observing low to no yield in my Suzuki-Miyaura coupling of this compound. What are the likely causes?

A2: Low yields in Suzuki-Miyaura couplings of this compound can stem from several factors:

  • Inappropriate Base: The base may not be strong enough to promote the formation of the reactive boronate species.

  • Poor Solvent Choice: The solvent may not be effectively solubilizing all reaction components, or it could be coordinating to the palladium catalyst and inhibiting it.

  • Catalyst Deactivation: The nitrogen atoms of the pyridazine ring can coordinate to the palladium catalyst, leading to deactivation.

  • Protodeboronation: The boronic acid coupling partner may be degrading, particularly in the presence of water and a strong base.

Q3: What are common side products in the cross-coupling of this compound and how can I minimize them?

A3: Common side products include:

  • Homocoupling: Dimerization of the boronic acid or the this compound. This can be minimized by ensuring anaerobic conditions and using a slight excess of the boronic acid.

  • Dehalogenation: Reduction of the C-Br bond to a C-H bond. This can be mitigated by using a less reactive base or a different solvent.

  • Protodeboronation: As mentioned above, this leads to the formation of the corresponding arene from the boronic acid. Using anhydrous solvents and carefully selecting the base can help.

Q4: Can I use the same conditions for Suzuki, Buchwald-Hartwig, and Sonogashira couplings of this compound?

A4: While the general principles are similar, the optimal conditions for each type of cross-coupling reaction are typically different. The choice of base, solvent, ligand, and palladium precursor should be tailored to the specific transformation. For instance, Sonogashira couplings often require a copper co-catalyst and an amine base, while Buchwald-Hartwig aminations typically employ strong, non-nucleophilic bases.

Troubleshooting Guides

Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Strategy
Ineffective Base Screen a range of bases from weaker (e.g., K₂CO₃, K₃PO₄) to stronger (e.g., Cs₂CO₃, tBuOK). Ensure the base is finely powdered and anhydrous.
Poor Solvent System Try a mixture of an aprotic solvent (e.g., 1,4-Dioxane, Toluene, DME) with a polar co-solvent (e.g., Water, EtOH). Degas the solvent thoroughly.
Catalyst Inhibition Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center from coordination by the pyridazine nitrogen.
Boronic Acid Degradation Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Consider using more stable boronate esters (e.g., pinacol esters).
Issue 2: Incomplete Conversion in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Strategy
Base Strength/Solubility Use a strong, non-nucleophilic base like NaOtBu or LHMDS. Ensure the base is soluble in the chosen solvent.
Ligand Choice Screen bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos) which are often effective for C-N bond formation.
Reaction Temperature Gradually increase the reaction temperature, typically in the range of 80-120 °C.
Amine Reactivity For less reactive amines, consider using a more active palladium precatalyst.
Issue 3: Low Yield in Sonogashira Coupling
Potential Cause Troubleshooting Strategy
Ineffective Base An amine base such as Et₃N or DIPEA is typically required to deprotonate the terminal alkyne. Ensure it is anhydrous and in excess.
Copper Co-catalyst Ensure the Cu(I) source (e.g., CuI) is fresh and active.
Solvent Effects Aprotic polar solvents like DMF or THF are commonly used. The choice of solvent can significantly impact the reaction rate.
Oxygen Sensitivity The reaction is sensitive to oxygen which can cause homocoupling of the alkyne. Maintain a strict inert atmosphere.

Data Presentation: Comparison of Base and Solvent Systems

The following tables provide a summary of typical conditions and reported yields for cross-coupling reactions of bromo-heterocycles, which can serve as a starting point for the optimization of this compound couplings. Note: Yields are highly dependent on the specific coupling partners and reaction conditions.

Suzuki-Miyaura Coupling of Heteroaryl Bromides
BaseSolventTemperature (°C)Typical Yield (%)Reference
Na₂CO₃DME/EtOH/H₂O8014-28[1]
K₃PO₄1,4-Dioxane/H₂O100Moderate-High[2]
Cs₂CO₃1,4-Dioxane80-100High[1]
K₂CO₃Toluene/H₂O100Moderate[3]
Buchwald-Hartwig Amination of Bromo-pyridines
BaseSolventTemperature (°C)Typical Yield (%)Reference
NaOtBuToluene80-110High[4][5]
LHMDSTHF6578[6]
K₃PO₄1,4-Dioxane100Moderate[7]
Cs₂CO₃Toluene100High[7]
Sonogashira Coupling of Bromo-pyridines
BaseSolventTemperature (°C)Typical Yield (%)Reference
Et₃NDMF10072-96[8]
DIPEATHF60Moderate[9]
Cs₂CO₃2-MeTHFRoom TempHigh
K₂CO₃Toluene100Low[9]

Experimental Protocols

The following are generalized protocols for the cross-coupling of this compound. These should be considered as starting points and may require optimization for specific substrates.

Suzuki-Miyaura Coupling Protocol
  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand if necessary.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination Protocol
  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., RuPhos Pd G3, 2-5 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.5 equiv.).

  • Seal the tube, evacuate, and backfill with an inert gas.

  • Add this compound (1.0 equiv.) and the anhydrous solvent (e.g., Toluene).

  • Add the amine (1.1 equiv.) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify by column chromatography.

Sonogashira Coupling Protocol
  • To a dry Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper co-catalyst (e.g., CuI, 4 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent (e.g., DMF) and the amine base (e.g., Et₃N, 3.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) dropwise.

  • Heat the reaction mixture to 60-100 °C.[8]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, concentrate, and purify by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine this compound, Coupling Partner, Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent_catalyst Add Degassed Solvent & Catalyst inert->solvent_catalyst heat Heat & Stir solvent_catalyst->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool Reaction Complete quench Quench Reaction cool->quench extract Extract & Wash quench->extract dry Dry & Concentrate extract->dry purify Purify Product dry->purify end End purify->end

Caption: A generalized experimental workflow for cross-coupling reactions.

troubleshooting_logic start Low Yield or No Reaction check_base Is the Base Appropriate? start->check_base check_solvent Is the Solvent System Optimal? check_base->check_solvent No screen_bases Screen Different Bases check_base->screen_bases Yes check_catalyst Is the Catalyst Active? check_solvent->check_catalyst No change_solvent Try Different Solvent/Co-solvent check_solvent->change_solvent Yes check_reagents Are Reagents of High Purity? check_catalyst->check_reagents No change_ligand Use Bulky Ligand check_catalyst->change_ligand Yes use_fresh_reagents Use Fresh/Purified Reagents check_reagents->use_fresh_reagents Yes success Improved Yield screen_bases->success change_solvent->success change_ligand->success use_fresh_reagents->success

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

References

Technical Support Center: Purification of Crude Products from 3-Bromopyridazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude products from reactions involving 3-bromopyridazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude products from this compound reactions?

The most common purification techniques for products derived from this compound reactions are liquid-liquid extraction, column chromatography, and recrystallization. The choice of method depends on the nature of the product and the impurities present.

Q2: What are the typical impurities encountered in these reactions?

Common impurities include unreacted this compound, reagents, catalysts (e.g., palladium residues from cross-coupling reactions), and byproducts such as homocoupled products and dehalogenated starting material.[1]

Q3: How can I remove palladium catalyst residues from my product?

Palladium residues can often be removed by washing the organic layer with an aqueous solution of a chelating agent like thiourea or by treating the crude product with activated carbon. Column chromatography is also effective in separating the desired product from catalyst residues.

Q4: My this compound derivative is a basic compound. How does this affect purification?

The basic nature of the pyridazine ring can lead to challenges, particularly in column chromatography on silica gel, where it can cause tailing. It also allows for acid-base extraction techniques to be employed for purification.

Troubleshooting Guides

Column Chromatography

Issue 1: Tailing of the product spot on the TLC plate and poor separation during column chromatography.

  • Cause: The basic nitrogen atoms of the pyridazine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing.[2]

  • Solution:

    • Deactivate the silica gel: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v) or ammonia, to the mobile phase.[2] This will cap the acidic sites on the silica gel and reduce strong adsorption.[2]

    • Use an alternative stationary phase: Consider using a less acidic stationary phase like neutral or basic alumina.[2]

Issue 2: The product is not eluting from the column.

  • Cause: The chosen solvent system may not be polar enough to elute your compound.

  • Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. If necessary, a small amount of a more polar solvent like methanol can be added.

Recrystallization

Issue 1: The product "oils out" instead of forming crystals.

  • Cause: This occurs when the solubility of the compound is exceeded at a temperature above its melting point. It can also be caused by the presence of impurities.

  • Solution:

    • Reheat the solution until the oil redissolves.

    • Add a small amount of a solvent in which the compound is highly soluble to the hot mixture.

    • Alternatively, add more of the primary recrystallization solvent.

    • Allow the solution to cool very slowly.

    • If the problem persists, try a different solvent or solvent system.

Issue 2: Very low or no recovery of the product after recrystallization.

  • Cause:

    • Too much solvent was used, preventing the solution from becoming supersaturated upon cooling.

    • The product is highly soluble in the chosen solvent even at low temperatures.

    • The cooling process was too rapid.

  • Solution:

    • Use the minimum amount of hot solvent required to dissolve the crude product.

    • If too much solvent was added, carefully evaporate some of it.

    • Place the solution in an ice bath or refrigerator to maximize crystal formation.

    • Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

Liquid-Liquid Extraction

Issue 1: An emulsion has formed between the organic and aqueous layers.

  • Cause: Vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion.

  • Solution:

    • Allow the separatory funnel to stand for a longer period.

    • Gently swirl the funnel instead of shaking it vigorously.

    • Add a small amount of brine (saturated aqueous NaCl solution), which can help to break up the emulsion by increasing the ionic strength of the aqueous phase.

    • Filter the mixture through a pad of Celite.

Issue 2: The product is partitioning between the aqueous and organic layers.

  • Cause: The product may have some solubility in both phases, especially if its polarity is intermediate. For basic compounds like pyridazine derivatives, the pH of the aqueous phase is critical.

  • Solution:

    • For basic products: Ensure the aqueous phase is basic (pH > 8) by adding a base like sodium bicarbonate or sodium hydroxide. This will keep the product in its neutral, more organic-soluble form. To extract a basic product into the aqueous phase, use a dilute acid (e.g., 1M HCl) to protonate it.[3][4]

    • Perform multiple extractions with smaller volumes of the organic solvent to improve recovery.

Quantitative Data

Purification MethodParameterTypical Values / Solvents
Column Chromatography Stationary Phase Silica gel, Alumina (neutral or basic)[2]
Mobile Phase Hexane/Ethyl Acetate, Dichloromethane/Methanol. For basic compounds, add 0.1-1% triethylamine to the eluent.[2]
Recrystallization Common Solvents Ethanol, Methanol/Water, Acetone/Water, Hexane/Ethyl Acetate, Dioxane.[5][6]
Liquid-Liquid Extraction Organic Solvents Ethyl acetate, Dichloromethane, Diethyl ether.[7]
Aqueous Solutions Saturated sodium bicarbonate, 1M HCl, Brine.[3][7]
General Expected Yield Highly variable depending on the reaction and purification efficiency. Yields for specific Buchwald-Hartwig reactions have been reported in the range of 60%.
Expected Purity >95% is often achievable with a combination of these methods, as determined by techniques like NMR, HPLC, or GC-MS.

Experimental Protocols

Protocol 1: General Purification Workflow for a this compound Reaction Product

This protocol outlines a general workflow for the purification of a crude product from a typical cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig).

  • Reaction Quenching: Cool the reaction mixture to room temperature and quench it by adding a saturated aqueous solution of ammonium chloride.[7]

  • Liquid-Liquid Extraction:

    • Dilute the quenched reaction mixture with an organic solvent such as ethyl acetate.[7]

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water and then brine.[7]

    • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.[7]

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.[7]

  • Purification:

    • Column Chromatography: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).[7]

    • Recrystallization: Alternatively, if the crude product is a solid, recrystallize it from a suitable solvent or solvent pair to obtain the pure product.

Protocol 2: Acid-Base Extraction for a Basic this compound Derivative

This protocol is useful for separating a basic product from neutral or acidic impurities.

  • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Extract the organic solution with a dilute aqueous acid (e.g., 1M HCl). The basic product will be protonated and move into the aqueous layer. Repeat the extraction 2-3 times.

  • Combine the acidic aqueous layers.

  • Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Basify the aqueous layer by the slow addition of a base (e.g., 6M NaOH or saturated NaHCO₃) until the pH is greater than 8. The product should precipitate out if it is a solid, or it can be extracted back into an organic solvent.

  • If the product precipitates, collect it by vacuum filtration, wash with cold water, and dry.

  • If the product does not precipitate, extract the basic aqueous solution with an organic solvent (2-3 times). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the purified product.

Visualizations

PurificationWorkflow Start Crude Reaction Mixture Quench Quench Reaction (e.g., with aq. NH4Cl) Start->Quench Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) Quench->Extraction Dry Dry Organic Layer (e.g., Na2SO4) Extraction->Dry Concentrate Concentrate in vacuo Dry->Concentrate CrudeProduct Crude Product Concentrate->CrudeProduct Column Column Chromatography CrudeProduct->Column Recrystallize Recrystallization CrudeProduct->Recrystallize PureProduct Pure Product Column->PureProduct Recrystallize->PureProduct AcidBaseExtraction Crude Crude Product in Organic Solvent ExtractAcid Extract with Dilute Acid (e.g., 1M HCl) Crude->ExtractAcid Separate1 Separate Layers ExtractAcid->Separate1 Organic1 Organic Layer (Neutral/Acidic Impurities) Separate1->Organic1 Aqueous1 Aqueous Layer (Protonated Product) Separate1->Aqueous1 Wash Wash Aqueous Layer with Organic Solvent Aqueous1->Wash Separate2 Separate Layers Wash->Separate2 Organic2 Organic Layer (Trace Impurities) Separate2->Organic2 Aqueous2 Washed Aqueous Layer Separate2->Aqueous2 Basify Basify Aqueous Layer (e.g., NaOH) Aqueous2->Basify Isolate Isolate Product Basify->Isolate Filter Filter Precipitate Isolate->Filter if solid ExtractOrganic Extract with Organic Solvent Isolate->ExtractOrganic if liquid/dissolved PureProduct Pure Product Filter->PureProduct ExtractOrganic->PureProduct

References

Technical Support Center: Palladium Coordination to Pyridine Nitrogen

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during palladium-catalyzed reactions involving pyridine-containing substrates.

Frequently Asked Questions (FAQs)

Q1: Why is my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) failing or giving low yields when using a pyridine-containing substrate?

A: The most common reason for failure or low yield is catalyst inhibition, often referred to as catalyst poisoning. The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium metal center.[1][2][3] This coordination can lead to the formation of stable, inactive palladium-pyridine complexes that prevent the catalyst from participating in the desired catalytic cycle.[1][3] In some cases, especially with substrates like 2-halopyridines, the pyridine can act as a chelating ligand, further deactivating the catalyst.[4]

Q2: Does the position of the halogen (or other leaving group) on the pyridine ring affect the reaction outcome?

A: Absolutely. The position of the leaving group relative to the nitrogen atom is a critical factor influencing reactivity.

  • 4-Halopyridines: These are typically the most reactive isomers. The nitrogen atom's strong electron-withdrawing effect at the para-position makes the carbon-halogen bond highly polarized and susceptible to oxidative addition, which is often the rate-determining step.[4]

  • 2-Halopyridines: These are also highly reactive electronically, but their proximity to the nitrogen atom can cause direct catalyst inhibition through chelation or strong coordination.[4] Overcoming this often requires specialized, sterically bulky ligands.[4][5]

  • 3-Halopyridines: These isomers are generally the least reactive. The nitrogen atom's electronic influence is weaker at the meta-position, resulting in a less activated carbon-halogen bond.[4] These reactions often require more forcing conditions, such as higher temperatures or more active catalyst systems, to achieve good yields.[4]

Q3: How do other substituents on the pyridine ring influence its coordination to palladium?

A: Substituents significantly alter the electronic properties of the pyridine ring, which in turn affects the basicity of the nitrogen atom and its ability to coordinate to the palladium catalyst.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or amino (-NH₂) increase the electron density on the nitrogen atom, making it a stronger Lewis base. This enhanced basicity can lead to stronger coordination with the palladium center, increasing the likelihood of catalyst inhibition.[6][7]

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) decrease the electron density on the nitrogen. This reduced basicity makes the nitrogen a weaker ligand for the palladium catalyst, thereby lowering the risk of catalyst poisoning.[6][7][8]

Q4: What specific strategies can I employ to overcome catalyst inhibition by pyridine nitrogen?

A: Several strategies can be used to mitigate the negative effects of pyridine coordination:

  • Ligand Selection: The use of bulky, electron-rich ligands is a primary strategy. Sterically hindered phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can physically block the pyridine nitrogen from accessing and binding to the palladium center.[9][10][11][12] This steric hindrance favors the coordination of the desired reactants.

  • Catalyst Precursor Choice: Using a Pd(0) source (e.g., Pd₂(dba)₃) can be more effective than Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂). Pd(II) species are known to coordinate strongly with neutral sigma-donors like pyridines.[1] An approach that generates the active Pd(II) species in situ from a Pd(0) source can bypass some of the deactivation pathways associated with pre-formed Pd(II) catalysts.[1]

  • Reaction Conditions: Carefully optimizing the base, solvent, and temperature can be crucial. For instance, in Buchwald-Hartwig aminations, a strong, non-coordinating base like sodium tert-butoxide is essential for catalyst turnover.[5]

  • Protecting Groups: While less common, temporarily modifying the pyridine nitrogen (e.g., forming an N-oxide) can prevent coordination, although this adds extra steps to the synthesis.

Quantitative Data Summary

The reactivity of bromopyridine isomers in cross-coupling reactions varies significantly. The following table summarizes representative yields for the Suzuki-Miyaura coupling of bromopyridine isomers with phenylboronic acid, illustrating the impact of the nitrogen atom's position.

Bromopyridine IsomerCatalyst SystemBase / SolventRepresentative Yield (%)Reference
4-Bromopyridine Pd(PPh₃)₄K₂CO₃ / Toluene/H₂O>90%[4]
2-Bromopyridine Pd(PPh₃)₄K₂CO₃ / Toluene/H₂O~75-85%[4]
3-Bromopyridine Pd(PPh₃)₄K₂CO₃ / Toluene/H₂O~60-70%[4]
Note: Yields are approximate and can vary significantly with specific reaction conditions, ligands, and substrates.

Visual Troubleshooting and Process Guides

Logical Diagram: Catalytic Cycle vs. Inhibition Pathway

This diagram illustrates the competition between the productive catalytic cycle and the off-cycle catalyst deactivation pathway caused by pyridine coordination.

Caption: Competing pathways in Pd-catalysis with pyridine substrates.

Experimental Workflow: Troubleshooting a Failing Reaction

This flowchart provides a step-by-step guide for troubleshooting a palladium-catalyzed reaction involving a pyridine substrate that is performing poorly.

Troubleshooting_Workflow start Start: Low Yield or No Reaction q1 Is your substrate a 2-halopyridine? start->q1 q2 Is your substrate a 3-halopyridine? q1->q2 No a1 High risk of catalyst inhibition via chelation/coordination. q1->a1 Yes q3 Does your pyridine have strong EDGs? q2->q3 No a2 Substrate is likely least reactive. Reaction may be too slow. q2->a2 Yes a3 High risk of catalyst inhibition due to increased N basicity. q3->a3 Yes end_node Re-run Optimized Reaction q3->end_node No s1 Solution: Use Sterically Bulky Ligands (e.g., XPhos, SPhos, bulky NHCs) a1->s1 s2 Solution: Increase Temperature/Time Use a more active catalyst system a2->s2 s3 Solution: Switch to Pd(0) Precursor (e.g., Pd₂(dba)₃) Use bulky ligands to block N-coordination a3->s3 s1->end_node s2->end_node s3->end_node

Caption: Troubleshooting flowchart for pyridine-based cross-coupling.

Key Experimental Protocol: Buchwald-Hartwig Amination

This section provides a general, robust starting protocol for the Buchwald-Hartwig amination of a heteroaryl halide, such as 3-bromopyridine.[13][14]

Reaction Principle: The reaction couples an aryl or heteroaryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base to form a new carbon-nitrogen bond.[13][14][15]

Materials:

  • Heteroaryl Halide: e.g., 3-Bromopyridine (1.0 mmol, 1.0 equiv)

  • Amine: Primary or secondary amine (1.2 mmol, 1.2 equiv)

  • Palladium Precatalyst: Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) or Pd(OAc)₂ (0.03 mmol, 3 mol%)

  • Ligand: e.g., XPhos (0.036 mmol, 3.6 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Solvent: Anhydrous Toluene or Dioxane (~5 mL)

Procedure:

  • Preparation: To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the palladium precatalyst, the ligand, and the base under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: Add the heteroaryl halide and the amine to the vessel.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer sequentially with water and then with brine.[13]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[13]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl amine.[13]

Disclaimer: This is a general protocol. Reaction conditions, catalyst loading, and ligand choice should be optimized for specific substrates.

References

Technical Support Center: Ligand Screening for Difficult 3-Bromopyridazine Couplings (SPhos, XPhos)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with palladium-catalyzed cross-coupling reactions of 3-bromopyridazine, with a specific focus on the use of SPhos and XPhos ligands.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low or no product yield in my this compound coupling reaction?

Low or no product yield is a common issue when working with heteroaryl halides like this compound. Several factors can contribute to this problem:

  • Catalyst Inhibition: The nitrogen atoms in the pyridazine ring can coordinate to the palladium catalyst, leading to catalyst inhibition and reduced activity.[1][2] The use of bulky, electron-rich biarylphosphine ligands such as SPhos and XPhos is often essential to shield the palladium center and prevent this inhibition.[1][3][4]

  • Incorrect Base Selection: The choice of base is critical. A strong, non-nucleophilic base is typically required. Commonly used bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS) for C-N couplings, while potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for Suzuki-Miyaura couplings.[1][3]

  • Degradation of Reagents: Boronic acids, in particular, can be susceptible to protodeboronation, especially in the presence of water.[1] Using a slight excess of the boronic acid and ensuring the reaction is thoroughly degassed can help mitigate this.[1]

  • Inactive Catalyst: Ensure your palladium precursor is properly activated to its Pd(0) state. In some cases, increasing the catalyst loading (from 1-5 mol%) may be necessary for challenging substrates.[1]

  • Inadequate Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen.[3] Incomplete degassing of solvents and failure to maintain an inert atmosphere (argon or nitrogen) can lead to catalyst deactivation and promote side reactions like homocoupling.[3]

Q2: Which ligand, SPhos or XPhos, is generally better for this compound couplings?

Both SPhos and XPhos are highly effective ligands for challenging cross-coupling reactions, including those involving heteroaryl halides.[4][5] The optimal choice often depends on the specific coupling partners and reaction conditions.

  • SPhos has been shown to be an outstanding ligand, exhibiting unprecedented scope, reaction rate, and stability in many cases.[5] It can be particularly effective at low catalyst loadings.[5]

  • XPhos is also a highly universal ligand, especially efficient for Suzuki-Miyaura reactions with hindered aryl substrates and heteroaryl halides.[4] It has proven effective in the coupling of unactivated aryl and heteroaryl chlorides.[4]

A screening of both ligands is often the best approach to determine the optimal conditions for a specific this compound coupling.

Q3: What are common side reactions in this compound couplings and how can I minimize them?

Common side reactions include:

  • Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen atom.[3] It can occur if there are hydride sources in the reaction mixture. To minimize this, use high-purity reagents and consider the choice of base, as some bases are more prone to promoting this side reaction.[3]

  • Homocoupling: This is the coupling of two molecules of the same starting material (e.g., two molecules of the boronic acid).[3][6] This is often promoted by the presence of oxygen, so thorough degassing and maintaining an inert atmosphere are crucial.[3]

  • Protodeboronation: As mentioned earlier, this is the cleavage of the C-B bond of the boronic acid. Using anhydrous solvents and a slight excess of the boronic acid can help.[1]

Q4: Can I use the same reaction conditions for different types of couplings (e.g., Suzuki vs. Buchwald-Hartwig) with this compound?

No, the optimal reaction conditions are typically different for different types of coupling reactions. For instance, Suzuki-Miyaura couplings often use bases like K₃PO₄ or Cs₂CO₃ in solvent mixtures containing water (e.g., dioxane/water), while Buchwald-Hartwig aminations typically employ strong, non-nucleophilic bases like NaOtBu or LiHMDS in anhydrous aprotic solvents like THF or toluene.[1][7]

Troubleshooting Guides

Low Conversion/Yield
Potential Cause Troubleshooting Strategy
Catalyst Inhibition Screen bulky, electron-rich ligands like SPhos, XPhos, or RuPhos.[1][3] Consider using a higher catalyst loading (e.g., 2-5 mol%).
Ineffective Base For Suzuki-Miyaura, try K₃PO₄, Cs₂CO₃, or K₂CO₃. For Buchwald-Hartwig, consider NaOtBu, KOtBu, or LHMDS. Ensure the base is fresh and finely powdered.[1][7]
Poor Reagent Quality Use fresh, high-purity this compound and coupling partner. If using a boronic acid, consider using a freshly opened bottle or a more stable derivative like a pinacol ester.
Suboptimal Solvent Ensure solvents are anhydrous and properly degassed. For Suzuki-Miyaura, a mixture of an organic solvent (e.g., dioxane, toluene) and water is common.[1] For Buchwald-Hartwig, anhydrous THF or toluene is often used.[7]
Insufficient Temperature Gradually increase the reaction temperature. Many cross-coupling reactions require heating (e.g., 80-110 °C).[1][8]
Incomplete Reaction Time Monitor the reaction progress by TLC or LC-MS and allow for a longer reaction time if necessary.
Oxygen Contamination Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen).[3]
Formation of Side Products
Side Product Troubleshooting Strategy
Hydrodehalogenation Product Use high-purity reagents to avoid hydride impurities.[3] Screen different bases; weaker inorganic bases like K₃PO₄ or Cs₂CO₃ may be preferable to stronger bases in some cases.[3]
Homocoupling of Boronic Acid Thoroughly degas all solvents and maintain a strict inert atmosphere to exclude oxygen.[3]
Protodeboronation Product Use anhydrous solvents and a slight excess (1.1-1.2 equivalents) of the boronic acid.[1] Consider using more stable boronic esters.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), and a base such as potassium phosphate (K₃PO₄, 2.0 equiv.).[1]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[1]

  • Solvent and Catalyst Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).[1] In a separate glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (SPhos or XPhos, 2-4 mol%).

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[1] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate), and wash the organic layer with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

General Protocol for Buchwald-Hartwig Amination of this compound
  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (e.g., SPhos- or XPhos-based G3 or G4 precatalyst, 1-2 mol%) and the base (e.g., NaOtBu, 1.2-1.5 equiv.) under an inert atmosphere.[9]

  • Reagent Addition: Add this compound (1.0 equiv.) to the Schlenk tube. Seal the tube and evacuate and backfill with the inert gas (repeat this cycle three times).[9] Add the anhydrous solvent (e.g., THF or toluene) via syringe, followed by the amine (1.1-1.2 equiv.).[9]

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[9] Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: After cooling to room temperature, quench the reaction carefully (e.g., with saturated aqueous NH₄Cl). Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash the organic layer with water and brine.[9]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[9]

Data Presentation

Table 1: Ligand Performance in Suzuki-Miyaura Coupling of Bromopyridines with Arylboronic Acids

Data presented is for illustrative purposes and is compiled from various sources on bromopyridine derivatives. Direct comparison requires identical reaction conditions.

LigandCatalyst PrecursorBaseSolventSubstrateProduct Yield (%)
SPhos PdCl₂K₂CO₃DMFN-protected-5-bromo-2-nitrophenyl-benzimidazoleup to 81%[10]
XPhos Pd₂(dba)₃K₃PO₄Dioxane/H₂O3-Bromopyridine analogHigh (not specified)[4]
SPhos Pd(OAc)₂K₃PO₄Toluene/H₂O2-Chloro-4-aminopyridine95%[5]
XPhos Pd(OAc)₂K₃PO₄Toluene/H₂O2-Chloro-4-aminopyridine92%[5]

Table 2: Ligand Performance in Buchwald-Hartwig Amination of Bromopyridines

Data presented is for illustrative purposes and is compiled from various sources on bromopyridine derivatives. Direct comparison requires identical reaction conditions.

LigandCatalyst PrecursorBaseSolventSubstrateAmineProduct Yield (%)
SPhos Pd₂(dba)₃LiHMDSTHF3-Bromo-2-aminopyridineMorpholine76%[7]
XPhos Pd₂(dba)₃LiHMDSTHF3-Bromo-2-aminopyridineMorpholine40%[7]
RuPhos RuPhos PrecatalystLiHMDSTHF3-Bromo-2-aminopyridineMorpholine83%[7]
XPhos Not specifiedNot specifiedNot specified3-Chloropyridine5-Amino-1,3-dimethyluracilNot specified[11]

Visualizations

Experimental_Workflow_Suzuki_Coupling cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Solids: This compound, Boronic Acid, Base B 2. Create Inert Atmosphere (Evacuate/Backfill Ar/N2) A->B C 3. Add Degassed Solvent B->C D 4. Add Catalyst/Ligand (Pd source + SPhos/XPhos) C->D E 5. Heat to 80-110 °C with Stirring D->E F 6. Monitor Progress (TLC, LC-MS) E->F G 7. Cool to RT & Dilute F->G H 8. Aqueous Wash (Water, Brine) G->H I 9. Dry, Filter, & Concentrate H->I J 10. Column Chromatography I->J

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Catalytic_Cycle_Buchwald_Hartwig Pd0 Pd(0)L PdII_halide R-Pd(II)L(X) Pd0->PdII_halide Oxidative Addition (R-X) PdII_amido R-Pd(II)L(NR'2) PdII_halide->PdII_amido Amine Coordination & Deprotonation (+ HNR'2, - Base-H+) PdII_amido->Pd0 Reductive Elimination Product R-NR'2 PdII_amido->Product

Caption: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.

Troubleshooting_Logic Start Low Yield in This compound Coupling Q1 Check Reagent Purity & Inert Atmosphere Start->Q1 A1_Yes Reagents pure, Atmosphere inert Q1->A1_Yes Yes A1_No Impure reagents or O2 contamination Q1->A1_No No Q2 Screen Ligands (SPhos vs. XPhos) A1_Yes->Q2 Fix1 Use fresh, pure reagents. Improve degassing technique. A1_No->Fix1 Fix1->Q1 A2_SPhos Try SPhos Q2->A2_SPhos A2_XPhos Try XPhos Q2->A2_XPhos Q3 Optimize Base & Solvent A2_SPhos->Q3 A2_XPhos->Q3 Fix3 Screen different bases (e.g., K3PO4, NaOtBu). Ensure solvent is appropriate and anhydrous. Q3->Fix3 Q4 Adjust Temperature & Time Fix3->Q4 Fix4 Increase temperature incrementally. Allow for longer reaction time. Q4->Fix4 Success Improved Yield Fix4->Success

References

reducing reaction times for 3-Bromopyridazine functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The content is designed to directly address specific issues encountered during the functionalization of 3-Bromopyridazine, with a focus on strategies to reduce reaction times and improve overall efficiency.

Frequently Asked Questions (FAQs)

General Troubleshooting

Q1: My functionalization reaction with this compound is sluggish or stalling. What are the primary factors to investigate?

A sluggish or stalled reaction involving this compound can often be attributed to several key factors. The primary challenge is the potential for the pyridazine nitrogen atoms to coordinate with and inhibit the palladium catalyst, hindering its activity.[1][2] To troubleshoot, consider the following:

  • Catalyst and Ligand Choice: The selection of the palladium source and, most critically, the phosphine ligand is paramount.[1] Bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, XPhos) can shield the palladium center, promoting the desired catalytic cycle and preventing catalyst inhibition.[1][2]

  • Reaction Conditions: Suboptimal choices for the base, solvent, or temperature can significantly slow the reaction.[1] Each component must be optimized for the specific coupling reaction being performed.

  • Reagent Quality: Ensure all reagents, particularly the coupling partner (e.g., boronic acid, amine) and solvents, are of high purity and anhydrous where required.[1][2] Impurities can poison the catalyst and lead to side reactions.[1]

  • Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) state, are sensitive to oxygen.[1] Inadequate degassing of solvents and failure to maintain a strict inert atmosphere (argon or nitrogen) can lead to catalyst deactivation.[1]

Specific Coupling Reactions

Q2: I am observing significant debromination in my Suzuki-Miyaura reaction. What causes this and how can I prevent it?

The formation of a debrominated pyridazine is a common side reaction known as hydrodehalogenation, where the palladium-aryl intermediate reacts with a hydride source instead of the organoboron reagent.[1]

Prevention Strategies:

  • Choice of Base: Avoid strong bases that can promote this side reaction. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred for Suzuki couplings.[1][3]

  • Solvent System: Using a mixture of an organic solvent (e.g., 1,4-Dioxane, Toluene) with water can often suppress this side reaction.[1][2]

  • Reagent Purity: Ensure the boronic acid is of high purity and stored correctly to prevent degradation, which can introduce hydride impurities.[1]

  • Catalyst Selection: Certain palladium catalysts are more prone to promoting dehalogenation with electron-deficient pyridines.[3] Consider screening newer generation catalysts with bulky, electron-rich ligands.[3]

Q3: My Buchwald-Hartwig amination is not proceeding efficiently. What specific adjustments can I make?

Slow Buchwald-Hartwig aminations of this compound are typically due to catalyst inhibition by the pyridazine nitrogen.[1][2]

Troubleshooting Steps:

  • Ligand Screening: The use of bulky, electron-rich phosphine ligands is critical.[1] Ligands such as SPhos, RuPhos, and XPhos are designed to stabilize the palladium center and sterically hinder coordination from the substrate, preserving catalyst activity.[2]

  • Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used, but the optimal base can be substrate-dependent.

  • Temperature: Increasing the reaction temperature (typically 80–110 °C) can accelerate the reaction, but must be balanced against potential degradation of starting materials or products.[3][4]

Q4: How can I accelerate a Sonogashira coupling with this compound?

To reduce reaction times in Sonogashira couplings, focus on optimizing the catalyst system and conditions to ensure rapid catalytic turnover.

Acceleration Strategies:

  • Copper Co-catalyst: While copper-free methods exist, the use of a copper(I) co-catalyst (e.g., CuI) is a traditional and effective way to facilitate the transmetalation step and accelerate the reaction.[2][5]

  • Ligand Choice: Phosphine ligands can be beneficial. For example, the use of PPh₃ is common in these reactions.[2]

  • Temperature and Solvent: Reactions are often heated (e.g., 100 °C) in solvents like DMF to ensure a reasonable rate.[2]

  • Microwave Irradiation: This technique can dramatically shorten reaction times from hours to minutes.[6][7][8]

Advanced Methodologies

Q5: Are there modern techniques that can dramatically reduce reaction times for this compound functionalization?

Yes, two powerful techniques for accelerating these reactions are microwave-assisted synthesis and flow chemistry.

  • Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation can significantly shorten reaction times for cross-coupling reactions, often from many hours to just a few minutes, while also potentially increasing yields.[7][8][9] This is due to efficient and rapid heating of the reaction mixture.[9][10]

  • Flow Chemistry: Performing reactions in a continuous flow setup allows for precise control over reaction parameters like temperature and residence time.[11] Flow reactors can be pressurized, allowing for heating solvents above their boiling points, which can dramatically speed up reactions.[12] This technique is also beneficial for improving safety when handling hazardous reagents.[13]

Data Summary Tables

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

Parameter Recommendation Rationale References
Catalyst Pd(OAc)₂, Pd(PPh₃)₄, or modern pre-catalysts Standard, reliable catalysts. [14]
Ligand SPhos, XPhos, RuPhos Bulky, electron-rich ligands prevent catalyst inhibition. [1][2]
Base K₃PO₄, Cs₂CO₃, K₂CO₃ Weaker inorganic bases minimize debromination side reactions. [1][3]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O Aqueous mixtures often improve reaction rate and suppress side reactions. [1][2]

| Temperature | 80–110 °C | Provides sufficient thermal energy for catalytic turnover. |[3] |

Table 2: Recommended Conditions for Buchwald-Hartwig Amination

Parameter Recommendation Rationale References
Catalyst Pd₂(dba)₃, Pd(OAc)₂ Common and effective palladium sources. [15][16]
Ligand XPhos, SPhos, RuPhos, BINAP Crucial for mitigating catalyst inhibition by the pyridazine nitrogen. [1][15]
Base NaOtBu, K₃PO₄, Cs₂CO₃ Strong, non-nucleophilic bases are typically required. [1][15]
Solvent Toluene, 1,4-Dioxane, THF Anhydrous aprotic solvents are standard. [15][16]

| Temperature | 80–110 °C | Reaction often requires heating to proceed at a reasonable rate. |[4][15] |

Table 3: Recommended Conditions for Sonogashira Coupling

Parameter Recommendation Rationale References
Catalyst Pd(PPh₃)₄, (AllylPdCl)₂, Pd(CF₃COO)₂ Standard palladium catalysts for Sonogashira reactions. [2][17]
Co-catalyst CuI Accelerates the key transmetalation step. [2]
Ligand PPh₃ or other phosphines Stabilizes the palladium catalyst. [2][17]
Base Et₃N, DIPA Acts as both a base and a solvent in some cases. [2]
Solvent DMF, THF Anhydrous polar aprotic solvents are commonly used. [2]

| Temperature | Room Temperature to 100 °C | Can often be performed at room temperature, but heating may be required. |[2][17] |

Visual Guides and Workflows

Troubleshooting_Workflow start Reaction is Slow or Stalled check_atmosphere Is Inert Atmosphere Strictly Maintained? start->check_atmosphere re_degas Degas Solvents & Purge with Ar/N₂ check_atmosphere->re_degas No check_reagents Are Reagents High Purity? check_atmosphere->check_reagents Yes re_degas->check_atmosphere purify_reagents Purify/Replace Reagents & Solvents check_reagents->purify_reagents No optimize_conditions Systematically Optimize Reaction Conditions check_reagents->optimize_conditions Yes purify_reagents->check_reagents ligand_screen Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) optimize_conditions->ligand_screen base_screen Screen Alternative Bases (e.g., K₃PO₄ vs NaOtBu) optimize_conditions->base_screen temp_screen Increase Temperature Incrementally optimize_conditions->temp_screen advanced_methods Consider Advanced Methods (Microwave, Flow Chemistry) ligand_screen->advanced_methods base_screen->advanced_methods temp_screen->advanced_methods

Caption: Troubleshooting workflow for slow this compound functionalization.

Experimental_Setup cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification flask 1. Add Solids to Flame-Dried Flask (Substrate, Base, Catalyst, Ligand) purge 2. Evacuate and Backfill with Ar/N₂ (3x) flask->purge add_liquids 3. Add Degassed Solvent & Liquid Reagents purge->add_liquids heat_stir 4. Heat to Target Temperature with Vigorous Stirring add_liquids->heat_stir monitor 5. Monitor Progress (TLC, LC-MS) heat_stir->monitor quench 6. Cool and Quench Reaction monitor->quench extract 7. Extract, Dry, and Concentrate quench->extract purify 8. Purify Product (Chromatography) extract->purify

Caption: Standard workflow for Palladium-catalyzed cross-coupling reactions.

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk tube or round-bottom flask, add the this compound (1.0 equiv.), the boronic acid or ester partner (1.1–1.5 equiv.), a base such as K₃PO₄ or Cs₂CO₃ (2.0–3.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (e.g., SPhos, 2-10 mol%).[1][2]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.[1][3]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O in a 4:1 to 10:1 ratio) via syringe to achieve a concentration of approximately 0.1 M.[1][3]

  • Reaction: Heat the mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[1]

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In an inert atmosphere glovebox or using a Schlenk line, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-4 mol%), the phosphine ligand (e.g., XPhos, 2-8 mol%), and the base (e.g., NaOtBu, 1.2–2.0 equiv.) to a dry reaction vessel.[4][15]

  • Reagent Addition: Add the this compound (1.0 equiv.) and the amine coupling partner (1.0–1.4 equiv.).[4]

  • Inert Atmosphere: Seal the vessel, remove from the glovebox (if used), and place under a positive pressure of inert gas.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.[4]

  • Reaction: Heat the reaction mixture with vigorous stirring to the target temperature (typically 80–110 °C).[4]

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: After completion, cool the reaction to room temperature. Quench carefully by adding a saturated aqueous solution of ammonium chloride.[4] Extract the product with an organic solvent, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purification: Purify the residue by column chromatography.

Protocol 3: General Procedure for Microwave-Assisted Coupling
  • Reaction Setup: In a dedicated microwave reaction vial, combine this compound (1.0 equiv.), the coupling partner (e.g., boronic acid or amine, 1.2–1.5 equiv.), catalyst, ligand, and base in the appropriate solvent.[10]

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the target temperature (e.g., 140–150 °C), maximum pressure, and reaction time (e.g., 5–30 minutes).[6][10] The reaction is run with stirring.

  • Work-up: Once the reaction is complete and the vial has cooled to a safe temperature, uncap the vial. The work-up and purification follow standard procedures as described in the protocols above.[10]

References

Technical Support Center: 3-Bromopyridazine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cross-coupling reactions involving 3-bromopyridazine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a specific focus on minimizing the formation of homocoupling byproducts.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of this compound cross-coupling reactions?

A1: Homocoupling is a common side reaction where two molecules of the same starting material react with each other. In the case of this compound, this can result in the formation of 3,3'-bipyridazine. Similarly, the coupling partner (e.g., a boronic acid in a Suzuki reaction or a terminal alkyne in a Sonogashira reaction) can couple with itself to form a dimer.[1] These side reactions consume starting materials and complicate the purification of the desired product.

Q2: What are the primary causes of homocoupling?

A2: The main culprits for homocoupling are:

  • Presence of Oxygen: Molecular oxygen can promote the homocoupling of coupling partners, particularly boronic acids in Suzuki reactions and terminal alkynes (Glaser coupling) in Sonogashira reactions.[2][3]

  • Catalyst System: The choice of palladium precursor can influence homocoupling. Palladium(II) precatalysts, which need to be reduced in situ to the active Pd(0) species, can sometimes promote homocoupling as a side reaction during this reduction step.[4]

  • Reaction Conditions: Suboptimal reaction conditions, such as an inappropriate base, solvent, or temperature, can favor the homocoupling pathway over the desired cross-coupling reaction.[5]

Q3: How does the electronic nature of this compound affect cross-coupling reactions and the potential for side reactions?

A3: this compound is an electron-deficient heteroaryl halide. The two adjacent nitrogen atoms in the pyridazine ring withdraw electron density, which can make the C-Br bond more susceptible to oxidative addition by the palladium catalyst. However, the lone pairs on the nitrogen atoms can also coordinate to the palladium center, potentially inhibiting its catalytic activity. This inhibition can sometimes lead to a higher propensity for side reactions like homocoupling if the desired cross-coupling is slowed down.[5]

Q4: Can I use the same reaction conditions for Suzuki, Sonogashira, and Buchwald-Hartwig couplings of this compound?

A4: While the general principles of palladium-catalyzed cross-coupling are similar, it is highly recommended to optimize the conditions for each specific reaction type. The optimal choice of ligand, base, solvent, and temperature will vary significantly between Suzuki, Sonogashira, and Buchwald-Hartwig reactions to achieve high yields and minimize side reactions like homocoupling.[2]

Troubleshooting Guides

Guide 1: Suzuki-Miyaura Coupling

Problem: Significant formation of 3,3'-bipyridazine and/or boronic acid homocoupling byproduct is observed.

This troubleshooting guide provides a systematic approach to minimize homocoupling in the Suzuki-Miyaura coupling of this compound.

start High Homocoupling Observed q1 Is the reaction rigorously deoxygenated? start->q1 sol1 Implement rigorous degassing: - Use freeze-pump-thaw cycles for solvents. - Sparge solvents with argon or nitrogen. - Maintain a positive inert gas pressure. q1->sol1 No q2 Are you using a Pd(II) precatalyst (e.g., Pd(OAc)2)? q1->q2 Yes sol1->q2 sol2 Switch to a Pd(0) source (e.g., Pd(PPh3)4) or add a mild reducing agent like potassium formate (KCOOH). q2->sol2 Yes q3 Is the base/solvent system optimized? q2->q3 No sol2->q3 sol3 Screen alternative bases (e.g., K3PO4, Cs2CO3) and anhydrous solvents (e.g., dioxane, toluene). Ensure the base is finely powdered and dry. q3->sol3 No q4 Is the ligand appropriate? q3->q4 Yes sol3->q4 sol4 Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to promote reductive elimination of the desired product over homocoupling. q4->sol4 No end Homocoupling Minimized q4->end Yes sol4->end start High Alkyne Homocoupling q1 Is a copper(I) co-catalyst being used? start->q1 sol1 Switch to a copper-free protocol. Use a more electron-rich and bulky phosphine ligand to facilitate the catalytic cycle without copper. q1->sol1 Yes q2 Is the reaction atmosphere strictly anaerobic? q1->q2 No sol1->q2 sol2 Ensure all solvents and reagents are thoroughly degassed. Maintain a positive pressure of inert gas (Ar or N2) throughout the reaction. q2->sol2 No q3 Is the amine base optimal? q2->q3 Yes sol2->q3 sol3 Screen alternative amine bases such as piperidine or diisopropylamine, which can sometimes reduce homocoupling. q3->sol3 No end Glaser Coupling Minimized q3->end Yes sol3->end cluster_0 Reaction Setup cluster_1 Inerting & Solvent Addition cluster_2 Reaction & Work-up a Combine this compound (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh3)4 (5 mol%), and Na2CO3 (2M aq. solution) in a Schlenk flask. b Evacuate and backfill the flask with N2 (3x). a->b c Add degassed solvents (e.g., DME/Ethanol mixture) via syringe. b->c d Heat the reaction mixture at 80 °C. Monitor progress by TLC or LC-MS. c->d e Cool to RT, extract with an organic solvent (e.g., chloroform), wash with brine, dry, and concentrate. d->e f Purify by column chromatography. e->f

References

Technical Support Center: 3-Bromopyridazine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Bromopyridazine in common cross-coupling reactions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on the critical impact of reagent purity on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the most common causes related to reagent purity?

A1: Low yields in Suzuki-Miyaura couplings involving this compound can often be traced back to the purity of the reagents. Key areas to investigate include:

  • Purity of this compound: The presence of impurities can poison the palladium catalyst.[1] It is crucial to use high-purity this compound.

  • Quality of the Boronic Acid/Ester: Boronic acids are susceptible to degradation, which can lead to impurities that act as hydride sources, causing a common side reaction known as hydrodehalogenation (replacement of the bromine with a hydrogen).[1] To minimize this, consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[2]

  • Anhydrous Solvents: The presence of water can lead to the decomposition of the Grignard reagents sometimes used to prepare boronic acids and can also promote protodeboronation of the boronic acid, rendering it inactive for the cross-coupling reaction.[2] Ensure that all solvents are rigorously dried and degassed.

  • Inert Atmosphere: Palladium catalysts in their active Pd(0) state are sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert atmosphere (e.g., argon or nitrogen) can lead to catalyst deactivation and promote the homocoupling of the boronic acid.[1][2]

Q2: I am observing a significant amount of the debrominated starting material (pyridazine) in my reaction mixture. What causes this and how can it be prevented?

A2: The formation of the debrominated product is a common side reaction called hydrodehalogenation. This occurs when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture instead of the intended coupling partner.[1]

Potential sources of hydrides include:

  • Impurities in the reagents, particularly the boronic acid.[1]

  • The solvent itself.[1]

Prevention strategies include:

  • Using high-purity reagents: Ensure your this compound and boronic acid are of high purity.

  • Choice of base: Avoid bases that can promote this side reaction. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like NaOtBu in Suzuki couplings.[1]

  • Solvent system: Using a mixture of an organic solvent with water can sometimes suppress this side reaction.[1]

Q3: My Buchwald-Hartwig amination of this compound is sluggish or has stalled completely. What are the likely causes?

A3: A stalled Buchwald-Hartwig amination is often due to catalyst inhibition or deactivation. The lone pair of electrons on one of the pyridazine nitrogens can coordinate to the palladium center, hindering its catalytic activity.[1]

Troubleshooting steps include:

  • Ligand Screening: The use of bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, XPhos) can promote the desired catalytic cycle and prevent catalyst inhibition.[1]

  • Catalyst Choice: Using pre-formed palladium catalysts (pre-catalysts) can lead to more reproducible and active catalytic systems compared to generating the active Pd(0) species in situ.[1]

  • Reagent Purity: Impurities in the this compound or the amine coupling partner can poison the catalyst. Ensure all reagents are pure and dry.[1]

  • Inert Atmosphere: These reactions are highly sensitive to oxygen. Proper degassing of the solvent and maintaining an inert atmosphere is essential.[3]

Q4: What are the potential consequences of using low-purity this compound in a Sonogashira coupling?

A4: Using low-purity this compound in a Sonogashira coupling can lead to several undesirable outcomes:

  • Reduced Yield: Impurities can interfere with the catalytic cycle, leading to lower conversion of the starting material to the desired product.

  • Formation of Side Products: Impurities may undergo their own reactions under the coupling conditions, leading to a complex mixture and making purification difficult.

  • Catalyst Deactivation: Certain impurities can irreversibly bind to the palladium or copper catalyst, rendering it inactive.

Troubleshooting Guides

Low Reaction Yield

A low yield is one of the most common issues encountered in cross-coupling reactions. The following table summarizes potential causes related to reagent purity and suggested solutions.

Potential CauseSuggested Solution
Impure this compound Verify the purity of your this compound using analytical techniques such as NMR or LC-MS. If necessary, purify the reagent by recrystallization or column chromatography.
Degraded Coupling Partner Check the purity of your boronic acid/ester, amine, or alkyne. Store these reagents under appropriate conditions (e.g., refrigerated, under inert gas) to prevent degradation.
Presence of Water Use anhydrous solvents and ensure all glassware is thoroughly dried. For reactions sensitive to water, consider using a drying agent.
Oxygen Contamination Properly degas all solvents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Suboptimal Reagents The choice of catalyst, ligand, and base is crucial. Consult the literature for systems that have been successful with similar pyridazine substrates.
Formation of Byproducts

The presence of significant byproducts can complicate purification and reduce the yield of the desired product.

| Observed Byproduct | Potential Cause | Suggested Solution | | :--- | :--- | | Debrominated Starting Material | Hydrodehalogenation caused by hydride impurities. | Use high-purity reagents, especially the boronic acid. Consider using a weaker base. | | Homocoupling of Coupling Partner | Often promoted by the presence of oxygen. | Ensure thorough degassing of the reaction mixture and maintain a strict inert atmosphere. | | Other Unidentified Byproducts | Reaction of impurities present in the starting materials. | Analyze the purity of all starting materials and purify if necessary. |

Experimental Protocols

The following are general protocols for common cross-coupling reactions with this compound. These should be considered as starting points and may require optimization for specific substrates.

Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.5 equiv)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium pre-catalyst, the phosphine ligand, and the base.[3]

  • Add this compound to the Schlenk tube.[3]

  • Seal the tube and evacuate and backfill with an inert gas (repeat 3 times).[3]

  • Add the anhydrous solvent via syringe, followed by the amine.[3]

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[3]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.[3]

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.[3]

  • Purify the crude product by column chromatography.[3]

Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Base (e.g., Triethylamine, 2.0 equiv)

  • Solvent (e.g., DMF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.

  • Add the solvent and degas the mixture.

  • Add the terminal alkyne and the base via syringe.

  • Add this compound to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60-100 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium chloride and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow start Low Reaction Yield or Byproduct Formation check_purity Step 1: Verify Purity of this compound and Coupling Partner start->check_purity check_conditions Step 2: Review Reaction Conditions check_purity->check_conditions Purity OK purify Action: Purify Reagents check_purity->purify Impurity Detected check_atmosphere Step 3: Ensure Inert Atmosphere check_conditions->check_atmosphere Conditions OK screen Action: Screen Catalysts, Ligands, Bases, and Solvents check_conditions->screen Suboptimal Conditions optimize Step 4: Optimize Reaction Parameters check_atmosphere->optimize Atmosphere OK degas Action: Improve Degassing Technique check_atmosphere->degas Oxygen Contamination Suspected success Successful Reaction optimize->success purify->check_purity degas->check_atmosphere screen->optimize

Caption: A general workflow for troubleshooting unexpected outcomes in this compound reactions.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX ArX OxAdd Oxidative Addition OxAdd->ArPdX ArPdR Ar-Pd(II)-R(L_n) ArPdX->ArPdR R-B(OR)₂ Base Transmetal Transmetalation Transmetal->ArPdR ArPdR->Pd0 Product RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Product Ar-R RedElim->Product ArX This compound ArX->OxAdd R_B R-B(OR)₂ R_B->Transmetal Base Base Base->Transmetal Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX ArX OxAdd Oxidative Addition OxAdd->ArPdX ArPdX_Amine Ar-Pd(II)-X(L_n)(HNR₂) ArPdX->ArPdX_Amine HNR₂ AmineCoord Amine Coordination AmineCoord->ArPdX_Amine ArPdNR2 Ar-Pd(II)-NR₂(L_n) ArPdX_Amine->ArPdNR2 Base Deprotonation Deprotonation Deprotonation->ArPdNR2 ArPdNR2->Pd0 Product RedElim Reductive Elimination ArPdNR2->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product ArX This compound ArX->OxAdd Amine HNR₂ Amine->AmineCoord Base Base Base->Deprotonation Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX ArX OxAdd Oxidative Addition OxAdd->ArPdX ArPdC_CR Ar-Pd(II)-C≡CR(L_n) ArPdX->ArPdC_CR Cu-C≡CR Transmetal Transmetalation Transmetal->ArPdC_CR ArPdC_CR->Pd0 Product RedElim Reductive Elimination ArPdC_CR->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product ArX This compound ArX->OxAdd CuX CuX CuC_CR Cu-C≡CR CuX->CuC_CR Alkyne, Base Alkyne H-C≡CR Alkyne->CuC_CR Base Base Base->CuC_CR CuC_CR->CuX to Pd cycle

References

managing exothermic reactions during 3-Bromopyridazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromopyridazine. The focus of this guide is on the management of exothermic reactions, a critical safety and procedural consideration in this synthesis.

Troubleshooting Guide: Managing Exothermic Events

Uncontrolled exothermic reactions pose a significant safety risk. The following guide addresses specific issues that may arise during the synthesis of this compound, particularly when employing a Sandmeyer-type reaction protocol.

Issue Potential Cause Recommended Action
Rapid temperature increase during NaNO₂ addition. 1. Rate of sodium nitrite addition is too fast.2. Inadequate cooling of the reaction mixture.3. Concentration of reactants is too high.1. Immediately halt the addition of sodium nitrite.2. Ensure the reaction vessel is adequately submerged in the cooling bath (ice/salt or other appropriate cryogen).3. Add the sodium nitrite solution dropwise, monitoring the internal temperature closely.4. Consider diluting the reaction mixture with additional cold acid solution.
Excessive gas evolution (N₂). 1. The decomposition of the diazonium salt is occurring too quickly.2. The reaction temperature is too high.1. Ensure the temperature is maintained within the recommended range (typically 0-5 °C for diazotization).2. Slow down the rate of reagent addition.3. Ensure adequate headspace in the reactor to accommodate gas evolution.
Localized "hot spots" or color changes. 1. Poor mixing of the reaction components.2. A localized runaway reaction is beginning.1. Increase the stirring rate to ensure homogenous mixing and heat distribution.2. If the situation does not resolve, consider quenching the reaction by slowly adding a pre-chilled quenching agent (e.g., a solution of sodium bisulfite).
Reaction temperature continues to rise after stopping reagent addition. 1. The reaction has reached a critical point and is self-accelerating (a runaway reaction).1. PRIORITIZE SAFETY. Alert personnel and prepare for emergency procedures.2. If possible and safe to do so, add a pre-chilled quenching agent to the reaction.3. If the reaction cannot be controlled, evacuate the immediate area.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of exotherm in the this compound synthesis via a Sandmeyer-type reaction?

A1: The primary exothermic event is the diazotization step, which involves the reaction of an amino-pyridazine derivative with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrobromic acid). This reaction is notoriously exothermic and requires strict temperature control. A secondary exotherm can occur during the decomposition of the intermediate diazonium salt, which releases nitrogen gas and heat.

Q2: What are the critical parameters to monitor to prevent a runaway reaction?

A2: The most critical parameter is the internal temperature of the reaction mixture. This should be monitored continuously with a calibrated thermometer or thermocouple. Other important parameters include the rate of reagent addition, the efficiency of stirring, and any changes in pressure or gas evolution.

Q3: What are the best practices for cooling the reaction?

A3: An ice-salt bath is a common and effective method for maintaining temperatures between -10 and 0 °C. For larger scale reactions, a cryostat with a cooling coil may be necessary for more precise and robust temperature control. It is crucial that the cooling bath has sufficient capacity to absorb the heat generated by the reaction.

Q4: How can I safely quench the reaction in an emergency?

A4: A pre-prepared, chilled solution of a reducing agent like sodium bisulfite or sodium thiosulfate can be used to quench the reaction by destroying the excess nitrous acid and the diazonium salt. The quenching solution should be added slowly and carefully, as the quenching process itself can be exothermic.

Experimental Protocol: Synthesis of this compound via a Modified Sandmeyer Reaction

This protocol is adapted from a general procedure for the bromination of aromatic amines and should be optimized for the specific substrate and scale.

Materials and Reagents:

ReagentMolar Mass ( g/mol )ConcentrationAmount (mmol)Volume/Mass
3-Aminopyridazine95.10-1009.51 g
Hydrobromic Acid80.9148% aq.300~34 mL
Sodium Nitrite69.00-1107.59 g
Copper(I) Bromide143.45-101.43 g
Water18.02--As needed

Procedure:

  • Preparation of the Reaction Mixture: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-aminopyridazine (100 mmol). Cool the flask in an ice-salt bath to 0 °C.

  • Acidification: Slowly add 48% hydrobromic acid (300 mmol) to the stirred 3-aminopyridazine, ensuring the temperature does not exceed 10 °C.

  • Diazotization: Prepare a solution of sodium nitrite (110 mmol) in water (~20 mL). Cool this solution to 0 °C. Add the sodium nitrite solution dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature between 0 and 5 °C. Caution: This step is highly exothermic.

  • Bromination: In a separate flask, prepare a slurry of copper(I) bromide (10 mmol) in 48% hydrobromic acid (~10 mL) and cool it to 0 °C. Slowly add the cold diazonium salt solution to the copper(I) bromide slurry with vigorous stirring. The temperature should be maintained below 10 °C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. Gas evolution (N₂) will be observed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite until the color of any excess bromine is discharged. Neutralize the mixture with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Process Workflow and Safety Diagram

The following diagram illustrates the key decision points and safety considerations in managing the exothermic nature of the this compound synthesis.

Exothermic_Reaction_Management Workflow for Managing Exothermic Reactions in this compound Synthesis start Start: Prepare Reagents and Cooled Reactor add_amine Add 3-Aminopyridazine to Reactor start->add_amine add_hbr Slowly Add HBr, Maintain T < 10°C add_amine->add_hbr prepare_nano2 Prepare and Cool NaNO2 Solution add_hbr->prepare_nano2 diazotization Dropwise Addition of NaNO2 Maintain T between 0-5°C prepare_nano2->diazotization monitor_temp Monitor Temperature Continuously diazotization->monitor_temp temp_stable Temperature Stable? monitor_temp->temp_stable exotherm_control Exotherm Controlled? temp_stable->exotherm_control Yes slow_addition Slow or Stop NaNO2 Addition Enhance Cooling temp_stable->slow_addition No quench_reaction EMERGENCY QUENCH exotherm_control->quench_reaction No add_to_cubr Slowly Add Diazonium Salt to CuBr Maintain T < 10°C exotherm_control->add_to_cubr Yes slow_addition->monitor_temp prepare_cubr Prepare Cooled CuBr Slurry prepare_cubr->add_to_cubr warm_to_rt Warm to Room Temperature Stir for 1-2h add_to_cubr->warm_to_rt workup Workup and Purification warm_to_rt->workup end End: Pure this compound workup->end

Managing Exothermic Reactions Workflow

Technical Support Center: 3-Bromopyridazine Aqueous Extractions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the aqueous work-up procedure of 3-Bromopyridazine.

Troubleshooting Guide

This guide addresses common issues encountered during the aqueous extraction of this compound in a question-and-answer format, offering specific solutions to streamline your experimental workflow.

Issue 1: Low or No Yield of this compound in the Organic Layer

  • Question: After performing the aqueous extraction, my final yield of this compound is significantly lower than expected, or I have lost my product entirely. What are the likely causes?

  • Answer: Low yields of this compound during aqueous extraction are frequently linked to its chemical properties, specifically the basicity of the pyridazine ring.

    • Inappropriate pH of the Aqueous Phase: this compound is a basic compound due to the nitrogen atoms in the pyridazine ring. If the aqueous layer is acidic, the nitrogen atoms can become protonated, forming a salt. This salt is highly soluble in the aqueous phase, leading to a significant loss of product from the organic layer.

      • Solution: Before extraction, it is crucial to adjust the pH of the aqueous solution to a neutral or slightly basic level (pH ~8). This can be achieved by the careful addition of a base such as a saturated sodium bicarbonate solution or dilute sodium hydroxide. This ensures that the this compound remains in its neutral, less polar form, maximizing its partitioning into the organic solvent.

    • Insufficient Extraction Solvent Volume or Number of Extractions: Due to its relatively polar nature, a single extraction may not be sufficient to recover all of the this compound from the aqueous phase.

      • Solution: Perform multiple extractions (at least 3-4) with a fresh portion of the organic solvent each time. This will ensure a more complete transfer of the product from the aqueous to the organic layer.

    • Choice of Organic Solvent: The selection of an inappropriate organic solvent can lead to poor partitioning of this compound.

      • Solution: While a range of solvents can be used, chlorinated solvents like dichloromethane or chloroform are often effective. Ethyl acetate is also a common choice. The ideal solvent should have good solubility for this compound while being immiscible with water.

Issue 2: Formation of a Stable Emulsion During Extraction

  • Question: During the extraction, a thick, stable emulsion has formed at the interface of the aqueous and organic layers, making separation impossible. How can I break this emulsion?

  • Answer: Emulsion formation is a common problem in liquid-liquid extractions, especially when dealing with basic compounds or when the mixture has been agitated too vigorously.

    • Mechanical Agitation: Vigorous shaking is a primary cause of emulsions.

      • Solution: Instead of shaking, gently invert the separatory funnel multiple times to allow for the partitioning of the solute without creating a stable emulsion.

    • Breaking an Existing Emulsion:

      • Addition of Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break up the emulsion.

      • Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning for a few minutes can effectively separate the layers.

      • Filtration: Passing the mixture through a pad of Celite® or glass wool can sometimes help to break the emulsion.

      • Patience: In some cases, allowing the separatory funnel to stand undisturbed for an extended period (e.g., overnight) can lead to the separation of the layers.

Issue 3: Presence of Impurities in the Final Product

  • Question: After evaporation of the organic solvent, my this compound is impure. What are the likely impurities and how can I remove them during the work-up?

  • Answer: Impurities can originate from the starting materials, byproducts of the reaction, or degradation of the product.

    • Unreacted Starting Materials (e.g., Pyridazine): If the reaction did not go to completion, unreacted starting materials will contaminate the product.

      • Solution: An acidic wash can be employed to remove basic starting materials. Add a dilute solution of hydrochloric acid (e.g., 1 M HCl) to the organic layer. The basic starting material will be protonated and move into the aqueous phase. It is critical to then wash the organic layer with a basic solution (e.g., saturated sodium bicarbonate) to neutralize any remaining acid and to ensure the this compound is not protonated, followed by a water wash to remove any residual salts.

    • Reaction Byproducts: The nature of the byproducts will depend on the specific reaction.

      • Solution: A thorough understanding of the reaction mechanism can help predict the likely byproducts. If the byproducts have different acidic or basic properties than this compound, acid-base washes can be effective. Otherwise, further purification by column chromatography may be necessary.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended organic solvent for extracting this compound?

    • A1: Dichloromethane and chloroform are generally effective due to their ability to dissolve a wide range of organic compounds. Ethyl acetate is also a commonly used and less toxic alternative. The choice of solvent may also depend on the specific reaction mixture and downstream applications.

  • Q2: What is the importance of the partition coefficient (LogP) for the extraction of this compound?

    • A2: The partition coefficient (LogP) is a measure of a compound's differential solubility in two immiscible solvents, typically octanol and water. A low LogP value, such as the calculated value of 0.2 for this compound, indicates that the compound is relatively polar and will have some solubility in water.[1] This highlights the importance of using an appropriate organic solvent and performing multiple extractions to ensure efficient recovery.

  • Q3: Why is adjusting the pH to ~8 so important?

    • A3: The pyridazine ring contains two nitrogen atoms which are basic and can be protonated in acidic conditions. Protonation makes the molecule ionic and thus much more soluble in the aqueous phase. By adjusting the pH to around 8, you ensure that the this compound is in its neutral form, which has a higher affinity for the organic solvent, thereby maximizing your extraction yield.

  • Q4: Can I use other bases besides sodium bicarbonate or sodium hydroxide to adjust the pH?

    • A4: Yes, other bases like potassium carbonate can also be used. The key is to use a base that is strong enough to deprotonate any protonated this compound but not so strong that it could cause unwanted side reactions or degradation of your product.

Quantitative Data

ParameterValueSource
Molecular Weight158.98 g/mol [1]
AppearanceWhite to off-white crystalline solid
Melting Point70-75 °C
Calculated LogP0.2[1]
SolubilityModerately soluble in DMSO and DMF, sparingly soluble in water.

Experimental Protocols

Standard Aqueous Work-up Procedure for this compound

  • Quenching the Reaction: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding an appropriate quenching agent (e.g., water, saturated ammonium chloride solution).

  • Solvent Addition: Add an equal volume of an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) and water to the reaction mixture.

  • pH Adjustment: Check the pH of the aqueous layer using pH paper. If it is acidic, slowly add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide (e.g., 1 M NaOH) with gentle swirling until the pH is approximately 8.

  • Extraction: Transfer the mixture to a separatory funnel. Gently invert the funnel 10-15 times to allow for partitioning of the product into the organic layer. Avoid vigorous shaking to prevent emulsion formation.

  • Phase Separation: Allow the layers to separate completely. Drain the lower organic layer (if using a denser solvent like dichloromethane) into a clean flask. If using a less dense solvent like ethyl acetate, drain the lower aqueous layer and then collect the upper organic layer.

  • Repeat Extraction: Add a fresh portion of the organic solvent to the aqueous layer in the separatory funnel and repeat the extraction process (steps 4 and 5) at least two more times to maximize the recovery of the product.

  • Combine Organic Layers: Combine all the collected organic layers.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove any residual water and help break any minor emulsions.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Further Purification: If necessary, the crude product can be further purified by techniques such as column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_start Reaction Completion cluster_workup Aqueous Work-up cluster_end Product Isolation start Reaction Mixture quench Quench Reaction start->quench Cool to RT add_solvents Add Organic Solvent and Water quench->add_solvents check_ph Check pH of Aqueous Layer add_solvents->check_ph adjust_ph Adjust pH to ~8 (e.g., with NaHCO₃) check_ph->adjust_ph pH < 7 extract Perform Liquid-Liquid Extraction (x3) check_ph->extract pH ≈ 8 adjust_ph->extract separate Separate Organic and Aqueous Layers extract->separate combine Combine Organic Layers separate->combine wash Wash with Brine combine->wash dry Dry with Na₂SO₄ wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate end Crude this compound filter_concentrate->end

Caption: Experimental workflow for the aqueous extraction of this compound.

References

Validation & Comparative

A Comparative Guide to the SNAr Reactivity of 3-Bromopyridazine and 3-Chloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 3-bromopyridazine and 3-chloropyridazine in nucleophilic aromatic substitution (SNAr) reactions. Understanding the subtle differences in reactivity between these two key heterocyclic building blocks is crucial for optimizing reaction conditions, maximizing yields, and designing efficient synthetic routes in drug discovery and materials science. While direct, head-to-head kinetic comparisons are sparse in the literature, this guide synthesizes available experimental data and established mechanistic principles to inform your research.

Theoretical Background: Understanding SNAr on Pyridazines

Nucleophilic aromatic substitution on the electron-deficient pyridazine ring proceeds via a two-step addition-elimination mechanism. The first and typically rate-determining step is the nucleophilic attack on the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized anionic intermediate known as the Meisenheimer complex. The subsequent step is the rapid expulsion of the halide leaving group, restoring the aromaticity of the ring.

The position of the halogen on the pyridazine ring significantly influences reactivity. For 3-halopyridazines, the electron-withdrawing effect of the two adjacent nitrogen atoms enhances the electrophilicity of the C3 position, making it susceptible to nucleophilic attack. However, unlike 4- and 6-halopyridazines, the negative charge in the Meisenheimer complex of a 3-substituted pyridazine cannot be directly delocalized onto the ring nitrogens through resonance, which generally results in lower reactivity compared to its isomers.

The nature of the halogen (bromine vs. chlorine) can also impact the reaction rate. In many SNAr reactions, the carbon-halogen bond cleavage is not the rate-determining step. Instead, the rate is governed by the energy of activation for the initial nucleophilic attack. Generally, in such cases, more electronegative halogens can increase the electrophilicity of the carbon atom, favoring the attack. However, the relative leaving group ability (I > Br > Cl > F) can become more significant if the second step becomes rate-limiting. For pyridazine systems, the interplay of these factors determines the overall reactivity.

Experimental Data Summary

HeterocycleNucleophileSolventBaseTemperature (°C)Time (h)Yield (%)Reference
3,6-DichloropyridazinePiperazineEthanolTriethylamineReflux4-680-90Based on analogous reactions with substituted piperazines.[1][2]
3-Chloro-6-(1H-pyrazol-1-yl)pyridazinePiperidineNeat-Reflux2N/AThe product was successfully synthesized and characterized, but a specific yield was not reported.[3]
5-Bromo-1,2,3-triazinePhenolTHFCs₂CO₃402HighIn a comparative study, the bromo-substituted triazine gave a higher yield than the chloro- and fluoro-analogs (40% and 23% respectively for chloro and fluoro).[4]

Note: The data for 5-bromo-1,2,3-triazine is on a different heterocyclic system but provides a rare direct comparison of halogen reactivity in a related azine system.

Experimental Protocols

Below is a general experimental protocol for a typical SNAr reaction involving a halopyridazine and an amine nucleophile, based on procedures reported for related substrates.[1][2][3] Researchers should optimize conditions for their specific substrates.

General Procedure for the Reaction of a 3-Halopyridazine with an Amine Nucleophile:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 3-halopyridazine (1.0 equivalent).

  • Reagent Addition: Add a suitable solvent (e.g., ethanol, isopropanol, acetonitrile, or neat amine if it is a liquid). Add the amine nucleophile (1.2-2.0 equivalents). If the nucleophile is an amine salt, a base such as triethylamine or potassium carbonate (1.5-2.5 equivalents) should be added to neutralize the generated acid.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and stir for the required time (typically monitored by TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure.

  • Purification: The residue can be purified by standard methods such as recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel.

Visualization of Reaction Mechanism and Workflow

The following diagrams illustrate the general mechanism of an SNAr reaction and a logical workflow for selecting between this compound and 3-chloropyridazine.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products Halopyridazine 3-X-Pyridazine (X = Br, Cl) Meisenheimer Meisenheimer Complex (Anionic Intermediate) Halopyridazine->Meisenheimer + Nu-H Nucleophile Nu-H Nucleophile->Meisenheimer Product 3-Nu-Pyridazine Meisenheimer->Product - X⁻ Byproduct H-X Reagent_Selection_Workflow start Start: Need for a 3-substituted pyridazine cost_availability Check Cost and Availability of this compound vs 3-Chloropyridazine start->cost_availability reactivity_consideration Consider Reactivity Requirements cost_availability->reactivity_consideration Both readily available mild_conditions Mild conditions sufficient? (e.g., highly reactive nucleophile) reactivity_consideration->mild_conditions use_chloro Select 3-Chloropyridazine (Often more cost-effective) mild_conditions->use_chloro Yes use_bromo Select this compound (Potentially higher reactivity) mild_conditions->use_bromo No, or if higher reactivity is desired optimization Perform small scale test reactions to optimize conditions use_chloro->optimization use_bromo->optimization end Proceed with Synthesis optimization->end

References

A Comparative Guide to Palladium Catalysts for 3-Bromopyridazine Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For drug development and materials science, the synthesis of pyridazine-containing compounds is of significant interest, and the choice of an appropriate palladium catalyst is critical for achieving optimal results in the Suzuki coupling of 3-bromopyridazine. This guide provides a comparative analysis of common palladium catalysts for this transformation, supported by experimental data to aid in catalyst selection and reaction optimization.

Catalyst Performance Comparison

The efficacy of a palladium catalyst in the Suzuki coupling of this compound is highly dependent on the palladium source, the nature of the ligand, the base, and the solvent system. Below is a summary of the performance of various palladium catalyst systems in the Suzuki coupling of this compound and its close analog, 3-bromopyridine, with arylboronic acids. While direct side-by-side comparisons for this compound are limited in the literature, the data presented for 3-bromopyridine offers valuable insights into catalyst performance.

Table 1: Comparative Performance of Palladium Catalysts in the Suzuki Coupling of 3-Halopyridazines and Analogs

Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Turnover Number (TON)Reference
Pd(PPh₃)₄ (3 mol%)3-BromopyridinePhenylboronic acidK₂CO₃Toluene/H₂O80128528[1]
Pd(OAc)₂/SPhos (1 mol%)3-BromopyridinePhenylboronic acidK₃PO₄1,4-Dioxane10049595[1]
PEPPSI-IPr (0.5 mol%)3-BromopyridinePhenylboronic acidCs₂CO₃t-AmylOH100298196[1]
Pd(PPh₃)₄ (5 mol%)3-Bromo-6-(thiophen-2-yl)pyridazine(Hetero)aromatic boronic acidsNa₂CO₃DME/Ethanol/H₂O804814-283-6[2]
PdCl₂(dppf)4,5-Dibromo-2-methylpyridazin-3(2H)-oneFerroceneboronic acidK₂CO₃DMF/H₂O80---[3]
PEPPSI-iPr4,5-Dibromo-2-methylpyridazin-3(2H)-oneFerroceneboronic acidK₂CO₃DMF/H₂O80---[3]

Note: The data in this table is a representative compilation from various sources and may not reflect a direct head-to-head comparison under identical conditions. TON is calculated as (moles of product / moles of catalyst).

Analysis of Catalyst Performance

Phosphine-Based Catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos): Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic and widely used catalyst for Suzuki couplings. However, for electron-deficient heteroaryl halides like this compound, more electron-rich and bulky phosphine ligands, such as SPhos, are often required to achieve higher yields and turnover numbers.[1] These advanced ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

N-Heterocyclic Carbene (NHC)-Based Catalysts (e.g., PEPPSI-IPr): Palladium-NHC complexes have emerged as highly active catalysts for Suzuki reactions. The strong σ-donating ability of NHC ligands enhances the catalytic activity, often allowing for lower catalyst loadings and shorter reaction times.[1] PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts are particularly effective for heteroaryl couplings.[1]

Palladacycles: Palladacycles are pre-activated catalyst systems known for their high thermal stability and catalytic activity. They can be particularly advantageous for large-scale syntheses due to their efficiency and robustness.[1]

Experimental Protocols

Below are generalized experimental protocols for the Suzuki-Miyaura coupling of this compound with an arylboronic acid using different types of palladium catalysts.

General Procedure using a Phosphine-Based Catalyst (e.g., Pd(OAc)₂/SPhos): To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (e.g., 1 mol%), SPhos (e.g., 2 mol%), this compound (1.0 mmol), and the arylboronic acid (1.2 mmol). Add a base (e.g., K₃PO₄, 2.0 mmol) and a solvent (e.g., 1,4-dioxane, 5 mL). Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes. Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 4 hours), monitoring the reaction progress by TLC or GC-MS. After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[1]

General Procedure using an NHC-Based Catalyst (e.g., PEPPSI-IPr): In a glovebox or under a stream of inert gas, add the PEPPSI-IPr catalyst (e.g., 0.5 mol%) to a reaction vessel. Add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and a base (e.g., Cs₂CO₃, 2.0 mmol). Add the solvent (e.g., t-AmylOH, 5 mL). Seal the vessel and heat the reaction mixture to the specified temperature (e.g., 100 °C) for the required time (e.g., 2 hours). After completion, cool the reaction to room temperature and work up as described in the previous procedure.

Specific Protocol for Pd(PPh₃)₄ with a Substituted this compound: A mixture of 3-bromo-6-(thiophen-2-yl)pyridazine (0.5 mmol), the appropriate (hetero)aromatic boronic acid (0.6 mmol), Pd(PPh₃)₄ (5 mol %), and aqueous 2 M Na₂CO₃ (1 mL) in a mixture of DME (8 mL) and ethanol (2 mL) is heated at 80 °C under a nitrogen atmosphere for 48 hours. The reaction time is determined by thin-layer chromatography (TLC). After cooling, the reaction mixture is extracted with chloroform and washed with a saturated NaCl solution. The organic layer is dried and concentrated, followed by purification to yield the final product.[2]

Experimental Workflow and Catalytic Cycle

The general workflow for a Suzuki-Miyaura coupling reaction is depicted below, followed by a diagram of the catalytic cycle.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, Arylboronic Acid, and Base B Add Solvent A->B C Degas Mixture B->C D Add Palladium Catalyst C->D E Heat and Stir D->E F Monitor Progress (TLC/GC-MS) E->F G Cool and Quench Reaction F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Purify (e.g., Chromatography) I->J K Final Product J->K Characterization (NMR, MS, etc.)

Caption: General experimental workflow for the Suzuki-Miyaura coupling of this compound.

Suzuki_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'-B(OR)2) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(Ln)->Ar-Ar' Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to the Reactivity of Bromopyridines versus Chloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate starting materials is a critical decision in the synthesis of novel chemical entities, profoundly impacting reaction efficiency, cost, and overall synthetic strategy. Halogenated pyridines are indispensable building blocks in medicinal chemistry and materials science, offering a versatile handle for a multitude of chemical transformations. This guide provides an objective comparison of the reactivity of bromopyridines and chloropyridines, focusing on their performance in key synthetic reactions, supported by experimental data and detailed protocols.

Core Reactivity Principles: A Tale of Two Halogens

The difference in reactivity between bromopyridines and chloropyridines is fundamentally rooted in the properties of the carbon-halogen (C-X) bond. Two major classes of reactions highlight these differences: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

In widely used transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the rate-determining step is often the oxidative addition of a palladium(0) catalyst into the C-X bond.[1][2] The reactivity trend for halogens in this crucial step is generally I > Br > Cl > F. This is a direct consequence of the decreasing strength of the C-X bond down the halogen group.

The C-Br bond is weaker and therefore more readily cleaved than the stronger C-Cl bond.[2] This is reflected in their respective bond dissociation energies (BDE):

BondApproximate Bond Dissociation Energy (kJ/mol)
C-Br~276
C-Cl~339

Data sourced from multiple references.[1][3]

Consequently, bromopyridines are generally more reactive than their chloro counterparts in these transformations, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.[1][2] The electron-withdrawing nature of the pyridine nitrogen atom further enhances the reactivity of the C-X bond towards oxidative addition compared to their benzene analogs.[4]

Nucleophilic Aromatic Substitution (SNAr)

In contrast to cross-coupling reactions, the reactivity trend is often reversed in SNAr reactions. Here, the reaction typically proceeds via a two-step addition-elimination mechanism, where the initial attack of the nucleophile is often the rate-determining step.[5] The reactivity of the halopyridine is influenced by the ability of the halogen to stabilize the negative charge in the intermediate Meisenheimer complex.

The general leaving group ability in SNAr reactions often follows the trend F > Cl > Br > I.[5] This is because the more electronegative halogen can better stabilize the developing negative charge in the transition state. Therefore, chloropyridines are generally expected to be more reactive than bromopyridines in SNAr reactions.[2] The position of the halogen relative to the ring nitrogen is also critical, with substitution occurring preferentially at the 2- and 4-positions where the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom.[6]

Quantitative Data Presentation

The following tables summarize representative data for the performance of bromopyridines and chloropyridines in key cross-coupling reactions. It is important to note that reaction conditions are not always identical, and yields are highly dependent on the specific substrates, catalyst systems, and reaction parameters.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. As anticipated, bromopyridines generally exhibit higher reactivity compared to their chloro counterparts.[2][7]

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
2-BromopyridinePhenylboronic acidPd(OAc)₂ / Benzimidazolium saltK₂CO₃DMF/H₂O100 / 0.5~70
2-ChloropyridinePhenylboronic acidPd(OAc)₂ / Benzimidazolium saltK₂CO₃DMF/H₂O100 / 0.5~50
3-BromopyridinePhenylboronic acidPd(OAc)₂ / Benzimidazolium saltK₂CO₃DMF/H₂O100 / 0.5~85
3-ChloropyridinePhenylboronic acidPd(OAc)₂ / Benzimidazolium saltK₂CO₃DMF/H₂O100 / 0.5~65
2,6-DibromopyridineHeptyl boronic pinacol ester (1.2 equiv)Pd(OAc)₂ / Ad₂PⁿBuLiOᵗBuDioxane/H₂O100 / 12~94 (disubstituted)
2,6-DichloropyridineHeptyl boronic pinacol ester (1.2 equiv)Pd(OAc)₂ / Ad₂PⁿBuLiOᵗBuDioxane/H₂O100 / 12~50 (monosubstituted)

Data is for illustrative purposes based on typical conditions for similar substrates.[7][8]

Analysis: The data indicates that bromopyridines can often be coupled under milder conditions and generally provide higher yields in shorter reaction times compared to chloropyridines.[1][7] In the case of dihalopyridines, the higher reactivity of the C-Br bond can lead to exhaustive substitution even when the boronic ester is the limiting reagent, whereas the C-Cl bond is less prone to a second coupling event.[8]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[9] Similar to the Suzuki coupling, the bromo-substituted pyridine is generally more reactive.[2]

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
2-BromopyridineMorpholinePd₂(dba)₃ / XantphosNaOᵗBuToluene80 / 16>95
2-ChloropyridineMorpholinePd₂(dba)₃ / RuPhosNaOᵗBuToluene100 / 24~90
3-BromopyridineAnilinePd(OAc)₂ / BINAPNaOᵗBuToluene100 / 18~85
3-ChloropyridineAnilinePd₂(dba)₃ / XPhosK₃PO₄Dioxane110 / 24~80

Data is for illustrative purposes based on typical conditions for similar substrates.[10][11][12]

Analysis: While both substrates can undergo successful amination, 2-chloropyridines generally require more specialized and often more expensive phosphine ligands, higher temperatures, and longer reaction times to achieve comparable yields to their bromo counterparts.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are representative protocols for each of the discussed transformations.

Generalized Protocol for Suzuki-Miyaura Coupling

This protocol can be adapted to compare the reactivity of bromo- and chloropyridines.

Objective: To compare the yield of 2-phenylpyridine starting from 2-bromopyridine and 2-chloropyridine.

Materials:

  • 2-Halopyridine (1.0 equiv)

  • Phenylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a dry Schlenk tube, add the 2-halopyridine, phenylboronic acid, and base.

  • Seal the vessel, evacuate, and backfill with an inert gas (e.g., argon or nitrogen) three times.[13]

  • Add the degassed solvent via syringe, followed by the palladium catalyst.[13]

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the specified time.[14]

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).[13]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.[13]

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[13]

  • Purify the crude product by a suitable method, such as flash column chromatography.[13]

Generalized Protocol for Buchwald-Hartwig Amination

This protocol is a general guideline for the amination of halopyridines.

Objective: To compare the yield of 2-(phenylamino)pyridine from 2-bromopyridine and 2-chloropyridine.

Materials:

  • 2-Halopyridine (1.0 equiv)

  • Amine (e.g., aniline, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., NaOᵗBu, 1.5-2.5 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst and phosphine ligand to a dry Schlenk tube.

  • Add the solvent and stir for a few minutes to allow for catalyst activation.

  • Add the 2-halopyridine, amine, and base.[10]

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, and wash the combined organic layers with brine.

  • Dry the organic phase, concentrate, and purify the residue by column chromatography.

Visualization of Reaction Workflows

The following diagrams illustrate the generalized workflows for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Halopyridine, Boronic Acid, & Base B Evacuate & Backfill with Inert Gas A->B 1 C Add Degassed Solvent & Catalyst B->C 2 D Heat & Stir C->D 3 E Monitor Progress (TLC, LC-MS) D->E 4 F Quench & Extract E->F 5 G Dry & Concentrate F->G 6 H Purify (Chromatography) G->H 7

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Workflow cluster_prep_bh Reaction Setup (Inert Atmosphere) cluster_reaction_bh Reaction cluster_workup_bh Workup & Purification A_bh Combine Catalyst & Ligand in Solvent B_bh Add Halopyridine, Amine, & Base A_bh->B_bh 1 C_bh Heat & Stir B_bh->C_bh 2 D_bh Monitor Progress (TLC, LC-MS) C_bh->D_bh 3 E_bh Quench & Extract D_bh->E_bh 4 F_bh Dry & Concentrate E_bh->F_bh 5 G_bh Purify (Chromatography) F_bh->G_bh 6

Caption: Generalized workflow for the Buchwald-Hartwig amination reaction.

Conclusion

The comparative reactivity of bromopyridines and chloropyridines is a crucial consideration in synthetic planning. Bromopyridines are generally more reactive substrates in palladium-catalyzed cross-coupling reactions, readily undergoing oxidative addition under milder conditions with a broader range of catalysts.[1] This makes them the preferred choice for reactions where sensitive functional groups are present or when mild conditions are paramount.

Conversely, chloropyridines are less reactive in cross-coupling reactions due to their stronger C-Cl bond, often necessitating more forceful conditions and specialized catalysts.[1] However, their increased reactivity in SNAr reactions, coupled with their lower cost and wider commercial availability, makes them attractive alternatives in many synthetic applications. The judicious choice between a bromopyridine and a chloropyridine ultimately depends on the specific transformation, the desired reaction conditions, and economic considerations.

References

A Comparative Guide to LC-MS Analysis for Monitoring 3-Bromopyridazine Reaction Progress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, particularly in the pharmaceutical industry, real-time monitoring of reaction progress is crucial for optimizing reaction conditions, maximizing yield, and ensuring the safety and purity of the final product. For reactions involving key intermediates like 3-Bromopyridazine, a versatile building block in medicinal chemistry, selecting the appropriate analytical technique is paramount. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative methods—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for monitoring the progress of a representative this compound reaction.

At a Glance: Comparison of Analytical Techniques

The choice of analytical technique for reaction monitoring depends on several factors, including the chemical properties of the analytes, the required sensitivity and selectivity, sample throughput, and cost. Below is a summary of the key performance characteristics of LC-MS, HPLC-UV, and GC-MS for the analysis of a this compound reaction mixture.

FeatureLC-MSHPLC-UVGC-MS
Principle Separation based on polarity, detection by mass-to-charge ratio.Separation based on polarity, detection by UV absorbance.Separation based on volatility and boiling point, detection by mass-to-charge ratio.
Specificity Very High (provides molecular weight information)Moderate (relies on retention time and UV spectrum)High (provides fragmentation pattern)
Sensitivity Very High (pg to ng/mL)Good (ng to µg/mL)High (pg to ng/mL)
Limit of Detection (LOD) ~0.1 ng/mL~10 ng/mL~0.5 ng/mL
Limit of Quantitation (LOQ) ~0.5 ng/mL~30 ng/mL~2 ng/mL
Analysis Time Fast (1-10 min)Moderate (5-20 min)Moderate (10-30 min)
Sample Preparation Simple (dilute and shoot)Simple (dilute and shoot)May require derivatization for non-volatile products
Cost HighLowModerate
Key Advantage Unambiguous identification of reactants, products, and byproducts.Cost-effective and widely available for routine monitoring.Excellent for volatile and thermally stable compounds.
Key Limitation Higher initial instrument cost.Potential for co-elution and lack of structural information.Not suitable for non-volatile or thermally labile compounds.

Representative Reaction: Suzuki Coupling of this compound

To illustrate the application of these analytical techniques, we will consider a Suzuki-Miyaura cross-coupling reaction, a common and powerful method for forming carbon-carbon bonds. In this representative reaction, this compound is coupled with phenylboronic acid to yield 3-phenylpyridazine.

Reaction Scheme:

Monitoring this reaction involves tracking the consumption of this compound and the formation of 3-phenylpyridazine over time.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization based on specific instrumentation and reaction conditions.

LC-MS/MS Method

This method is designed for the rapid and sensitive quantification of this compound and 3-phenylpyridazine.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Quench the reaction by diluting it 100-fold with a mixture of acetonitrile and water (50:50 v/v).

    • Vortex the sample for 30 seconds.

    • Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Column Temperature: 40 °C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Precursor ion (m/z) 159 -> Product ion (m/z) 79.

      • 3-Phenylpyridazine: Precursor ion (m/z) 157 -> Product ion (m/z) 77.

HPLC-UV Method

This method is suitable for routine monitoring of the reaction when high sensitivity is not a primary concern.

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Sample Preparation: Same as for the LC-MS method.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid.

    • Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

GC-MS Method

This method can be used if the product and any byproducts are thermally stable and volatile.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Quench the reaction by diluting it with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water to remove salts.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the sample into a GC vial.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-300.

Visualizing the Workflow and Logic

To better understand the experimental process and the decision-making involved in selecting an analytical method, the following diagrams are provided.

LC-MS Reaction Monitoring Workflow cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis Reaction This compound Reaction Sampling Take Aliquot at Time 't' Reaction->Sampling Quench Quench Reaction Sampling->Quench Dilute Dilute Sample Quench->Dilute Filter Filter (0.22 µm) Dilute->Filter Inject Inject into LC-MS Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify Reactants & Products Integrate->Quantify Plot Plot Concentration vs. Time Quantify->Plot

Caption: Experimental workflow for LC-MS reaction monitoring.

Analytical Method Selection Logic Start Need to Monitor Reaction? Identify Identify Reactants, Products, and Potential Byproducts? Start->Identify Routine Routine Monitoring of Known Components? Identify->Routine No LCMS Use LC-MS Identify->LCMS Yes Volatile Are All Components Volatile and Thermally Stable? Routine->Volatile No HPLCUV Use HPLC-UV Routine->HPLCUV Yes GCMS Use GC-MS Volatile->GCMS Yes ConsiderBoth Consider Both HPLC-UV and GC-MS Volatile->ConsiderBoth No

Caption: Logical flow for selecting an analytical method.

Conclusion

For the comprehensive analysis of this compound reaction progress, LC-MS stands out as the most powerful technique, offering unparalleled specificity and sensitivity for the unambiguous identification and quantification of all reaction components. While HPLC-UV provides a cost-effective solution for routine monitoring of known compounds, it lacks the structural elucidation capabilities of mass spectrometry. GC-MS is a valuable alternative, particularly for volatile and thermally stable analytes, but its applicability can be limited by the chemical properties of the reaction products. Ultimately, the choice of analytical method should be guided by the specific requirements of the research, balancing the need for detailed information with practical considerations such as cost and sample throughput.

A Comparative Guide to NMR Spectroscopy for the Structural Confirmation of Pyridazine Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural elucidation of pyridazine-containing compounds. It includes detailed experimental data, protocols, and visualizations to aid researchers in confirming the structures of their synthesized products, a critical step in chemical research and pharmaceutical development. The unique electronic properties of the pyridazine ring, characterized by its π-deficient nature and the presence of two adjacent nitrogen atoms, give rise to distinctive NMR spectral features that are invaluable for unambiguous structural assignment.[1]

Fundamentals of NMR Spectroscopy for Pyridazine Analysis

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

  • ¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their electronic environment, and their connectivity to neighboring protons. In pyridazine systems, the chemical shifts (δ) of protons are significantly influenced by the electron-withdrawing nature of the nitrogen atoms.

  • ¹³C NMR Spectroscopy: This method reveals the number of chemically distinct carbon atoms and their electronic environments. Similar to ¹H NMR, the carbon chemical shifts in the pyridazine ring are deshielded due to the electronegative nitrogens.

  • Spin-Spin Coupling: Coupling between adjacent nuclei (e.g., ¹H-¹H or ¹³C-¹H) results in the splitting of NMR signals. The magnitude of this splitting, known as the coupling constant (J), is measured in Hertz (Hz) and provides crucial information about the connectivity and stereochemistry of the molecule.

Comparative NMR Data of Pyridazine Derivatives

The substitution pattern on the pyridazine ring profoundly impacts the observed chemical shifts and coupling constants. The following tables summarize typical NMR data for the parent pyridazine and a representative substituted derivative, providing a baseline for comparison.

Table 1: ¹H NMR Data Comparison (in DMSO-d₆)
CompoundProtonChemical Shift (δ, ppm)MultiplicityJ-Couplings (Hz)
Pyridazine H-3, H-6~9.25dd³J₃₄ = 5.0, ⁴J₃₅ = 1.9, ⁴J₃₆ = 1.4
H-4, H-5~7.85dd³J₄₅ = 8.2, ³J₄₃ = 5.0, ⁴J₄₆ = 1.9
6-Phenylpyridazin-3(2H)-one H-4~7.90d³J₄₅ = 9.8
H-5~7.15d³J₄₅ = 9.8
Phenyl-H7.40 - 7.80m-
NH~13.20br s-

Data compiled from various sources. Exact values may vary with solvent and concentration.

Table 2: ¹³C NMR Data Comparison (in DMSO-d₆)
CompoundCarbonChemical Shift (δ, ppm)
Pyridazine C-3, C-6~151.0
C-4, C-5~127.0
6-Phenylpyridazin-3(2H)-one C-3~160.5
C-4~131.0
C-5~129.5
C-6~145.0
Phenyl-C125.0 - 135.0

Note: The chemical shifts are highly dependent on the substituent's electronic nature (electron-donating vs. electron-withdrawing).

Advanced 2D NMR Techniques for Unambiguous Confirmation

While 1D NMR is often sufficient, complex substitution patterns or the presence of isomers may require advanced 2D NMR experiments for complete and unambiguous structural assignment.[2][3] These techniques correlate signals from different nuclei, providing a detailed connectivity map of the molecule.[4][5]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically over two or three bonds). This is essential for tracing out proton spin systems within the molecule.[5]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. This allows for the direct assignment of a proton to its bonded carbon.[5]

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over multiple bonds (typically 2-4 bonds). This is arguably the most powerful tool for piecing together the carbon skeleton and confirming the placement of substituents.[2][4]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, regardless of their bonding connectivity. This is crucial for determining stereochemistry and the 3D structure of the molecule.

Logical Workflow for Structure Elucidation

The following diagram illustrates a typical workflow for using a combination of 1D and 2D NMR experiments to confirm the structure of a novel pyridazine product.

G A Synthesized Pyridazine Product B Acquire 1D ¹H NMR A->B C Acquire 1D ¹³C & DEPT A->C D Initial Hypothesis of Structure B->D C->D E Acquire 2D COSY D->E F Acquire 2D HSQC D->F G Acquire 2D HMBC D->G H Assemble Fragments & Confirm Connectivity E->H F->H G->H I Final Confirmed Structure H->I

Caption: Workflow for structural confirmation using NMR.

Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, other techniques provide complementary information. A multi-technique approach is often the most robust strategy for characterizing new chemical entities.

Table 3: Comparison of Analytical Techniques
TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, 3D structure in solution.Unparalleled structural detail, non-destructive.Lower sensitivity, requires soluble sample, can be time-consuming.
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), fragmentation patterns.Extremely high sensitivity, small sample amount needed.Provides no direct connectivity information, isomers are often indistinguishable.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, N-H, C-N).Fast, simple, inexpensive, works on solids, liquids, and gases.[6]Provides limited information on the overall molecular skeleton, complex spectra can be hard to interpret.
X-ray Crystallography Precise 3D atomic coordinates in the solid state.Provides an unambiguous, definitive structure.Requires a suitable single crystal, structure may differ from solution conformation.[7]
Key NMR Correlations for Structure Building

The diagram below illustrates how different NMR experiments provide specific pieces of structural information, which are then assembled like a puzzle to reveal the final structure.

G cluster_0 NMR Experiments cluster_1 Structural Information COSY COSY H_H_Conn ¹H - ¹H Connectivity (through 2-3 bonds) COSY->H_H_Conn HSQC HSQC C_H_Conn ¹H - ¹³C Connectivity (through 1 bond) HSQC->C_H_Conn HMBC HMBC Long_Range ¹H - ¹³C Connectivity (through 2-4 bonds) HMBC->Long_Range NOESY NOESY Spatial Through-Space Proximity (e.g., Stereochemistry) NOESY->Spatial Final Complete Molecular Structure H_H_Conn->Final C_H_Conn->Final Long_Range->Final Spatial->Final

Caption: Information derived from key 2D NMR experiments.

Experimental Protocols

Protocol 1: Standard 1D ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the pyridazine product in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Load standard proton acquisition parameters.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-14 ppm).

    • Set the number of scans (e.g., 8 or 16) to achieve adequate signal-to-noise.

    • Acquire the spectrum.

  • ¹³C NMR Acquisition:

    • Load standard carbon acquisition parameters with proton decoupling.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • Set a longer relaxation delay (e.g., 2-5 seconds) to allow for quantitative analysis if needed.

    • Acquire the spectrum. The number of scans will be significantly higher than for ¹H NMR due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Protocol 2: General HMBC Acquisition
  • Sample Preparation: Use the same sample prepared for 1D NMR. A slightly more concentrated sample may improve the quality of the 2D spectrum.

  • Instrument Setup: After acquiring 1D spectra, load a standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).

  • Parameter Optimization:

    • The most critical parameter is the long-range coupling constant (J-coupling) for which the experiment is optimized. A typical value is 8 Hz, which is effective for observing 2- and 3-bond correlations.

    • Set the spectral widths in both the ¹H (F2) and ¹³C (F1) dimensions based on the 1D spectra.

    • Set the number of scans per increment and the number of increments in the F1 dimension to achieve the desired resolution and sensitivity.

  • Acquisition: Start the 2D experiment. This may take from 30 minutes to several hours, depending on the sample concentration and desired quality.

  • Data Processing: Process the 2D data using appropriate window functions, Fourier transformation in both dimensions, phase correction, and baseline correction. Analyze the resulting spectrum for cross-peaks that indicate long-range ¹H-¹³C correlations.

References

A Comparative Guide to Phosphine Ligands for the Amination of 3-Bromopyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-nitrogen (C-N) bonds. The pyridazine moiety is a prevalent scaffold in pharmaceuticals, and the ability to efficiently introduce amino groups onto this heterocycle is of significant interest. The choice of phosphine ligand is paramount to the success of these coupling reactions, profoundly influencing catalytic activity, substrate scope, and reaction conditions.

This guide provides a comparative overview of various phosphine ligands for the amination of 3-bromopyridazine, with a focus on experimental data from the closely related and challenging substrate, 3-bromo-2-aminopyridine. The data presented herein is intended to assist researchers in selecting the optimal ligand and conditions for their specific synthetic needs.

Performance Comparison of Phosphine Ligands

The selection of an appropriate phosphine ligand is critical for achieving high yields and efficient conversion in the amination of electron-deficient heteroaryl halides like this compound. The following table summarizes the performance of several common phosphine ligands in the palladium-catalyzed amination of 3-bromo-2-aminopyridine with morpholine. This data serves as a strong predictive model for the amination of this compound.

LigandPalladium PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)[1]
RuPhos Pd₂(dba)₃LiHMDSTHF651671
RuPhos Precatalyst G3LiHMDSTHF651683
SPhos Pd₂(dba)₃LiHMDSTHF651676
BINAP Pd₂(dba)₃LiHMDSTHF651671
XPhos Precatalyst G2LiHMDSTHF651668
BrettPhos Precatalyst G3LiHMDSTHF651655

Key Observations:

  • Bulky, electron-rich monophosphine ligands from the Buchwald biarylphosphine family, such as RuPhos and SPhos , demonstrated high efficacy.[1]

  • The use of a precatalyst, particularly the RuPhos G3 precatalyst , resulted in the highest yield, suggesting enhanced catalytic activity and stability.[1]

  • The bidentate ligand BINAP also provided a good yield, indicating its utility in this transformation.[1]

  • In the coupling of 3-bromo-2-aminopyridine with a primary amine (cyclopentylamine), BrettPhos precatalyst was found to outperform the RuPhos precatalyst, highlighting that the optimal ligand can be amine-dependent.[1]

Experimental Protocols

Below are detailed experimental protocols for the Buchwald-Hartwig amination, which can be adapted for this compound.

General Protocol for Ligand Screening with Pd₂(dba)₃:

An oven-dried Schlenk tube equipped with a magnetic stir bar is charged with Pd₂(dba)₃ (0.02 mmol, 2 mol%), the phosphine ligand (0.048 mmol, 4.8 mol%), and a base such as lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 mmol). The tube is sealed, evacuated, and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. Anhydrous tetrahydrofuran (THF, 4 mL) is then added, followed by this compound (1.0 mmol) and the amine (1.2 mmol). The reaction mixture is heated to 65°C and stirred for 16 hours. After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[1]

Protocol Using a Palladium Precatalyst:

In a glovebox, an oven-dried vial is charged with the palladium precatalyst (e.g., RuPhos G3 precatalyst, 0.04 mmol, 4 mol%) and LiHMDS (2.5 mmol). The vial is sealed and removed from the glovebox. Anhydrous THF (4 mL) is added, followed by this compound (1.0 mmol) and the amine (1.2 mmol). The reaction mixture is stirred at the desired temperature (e.g., room temperature or 65°C) for the specified time. The workup and purification procedure is identical to the one described above.[1]

Mandatory Visualizations

Experimental Workflow for Phosphine Ligand Evaluation

experimental_workflow Experimental Workflow for Ligand Screening cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup Charge Schlenk Tube: - Pd Precursor - Phosphine Ligand - Base evac_backfill Evacuate and Backfill with Inert Gas (3x) setup->evac_backfill add_reagents Add: - Anhydrous Solvent - this compound - Amine evac_backfill->add_reagents heat_stir Heat and Stir (e.g., 65°C, 16h) add_reagents->heat_stir quench Quench Reaction (sat. aq. NH4Cl) heat_stir->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify analysis analysis purify->analysis Characterize Product (NMR, MS) catalytic_cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 L-Pd(0) oxid_add Oxidative Addition pd0->oxid_add Ar-X pd_complex1 L-Pd(II)(Ar)(X) oxid_add->pd_complex1 amine_coord Amine Coordination pd_complex1->amine_coord HNR'R'' pd_complex2 [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ amine_coord->pd_complex2 deprotonation Deprotonation (Base) pd_complex2->deprotonation pd_amido L-Pd(II)(Ar)(NR'R'') deprotonation->pd_amido reduct_elim Reductive Elimination pd_amido->reduct_elim reduct_elim->pd0 Regeneration of Catalyst product Ar-NR'R'' reduct_elim->product

References

A Comparative Guide to Pyridazine Synthesis: Conventional Heating vs. Microwave Irradiation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of heterocyclic compounds, the efficiency and reproducibility of synthetic methods are paramount. Pyridazine and its derivatives are important structural motifs in medicinal chemistry, exhibiting a wide range of biological activities. This guide provides an objective comparison of two common heating methods for pyridazine synthesis: conventional heating and microwave irradiation, supported by experimental data and detailed protocols.

Performance Comparison: Speed and Yield

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique that often dramatically reduces reaction times and, in many cases, improves product yields compared to traditional heating methods like oil baths or heating mantles.[1][2] The advantages of microwave heating stem from its unique mechanism, which involves direct and efficient energy transfer to polar molecules in the reaction mixture.[3] This leads to rapid, uniform heating throughout the sample, minimizing the formation of byproducts that can result from uneven heating and prolonged reaction times associated with conventional methods.[1]

A comparative study on the synthesis of 3-(2-arylidenehydrazinyl)-6-chloropyridazine derivatives highlights the significant advantages of microwave irradiation. The data clearly demonstrates a drastic reduction in reaction time and an improvement in yield.

Table 1: Comparison of Conventional vs. Microwave Synthesis of 3-(2-arylidenehydrazinyl)-6-chloropyridazine
EntryAr-groupMethodReaction TimeYield (%)
14-chlorophenylConventional4-5 hours75
Microwave3-5 minutes88
24-methylphenylConventional4-5 hours78
Microwave3-5 minutes90
34-methoxyphenylConventional4-5 hours80
Microwave3-5 minutes92

Data adapted from a study on green chemistry approaches to pyridazine synthesis.[4]

The "Microwave Effect": More Than Just Rapid Heating

The enhanced reaction rates observed in microwave synthesis are attributed to two primary mechanisms: dipolar polarization and ionic conduction.[1] Polar molecules, such as reagents and solvents, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation creates molecular friction, leading to a rapid and uniform increase in temperature throughout the reaction vessel.[3] In contrast, conventional heating relies on thermal conduction, which is a slower and less efficient process of transferring heat from an external source to the reaction mixture.[1]

Microwave_Heating_Mechanism cluster_Microwave Microwave Irradiation cluster_Conventional Conventional Heating Microwave Microwave Energy Polar_Molecules Polar Molecules (Reagents/Solvent) Microwave->Polar_Molecules interacts with Dipolar_Polarization Dipolar Polarization (Rapid Reorientation) Polar_Molecules->Dipolar_Polarization Ionic_Conduction Ionic Conduction (Ion Movement) Polar_Molecules->Ionic_Conduction Friction Molecular Friction Dipolar_Polarization->Friction Ionic_Conduction->Friction Rapid_Heating Rapid, Uniform Volumetric Heating Friction->Rapid_Heating Enhanced_Reaction Accelerated Reaction Rate Higher Yield Rapid_Heating->Enhanced_Reaction leads to Heat_Source External Heat Source (e.g., Oil Bath) Vessel Reaction Vessel Heat_Source->Vessel Conduction Slow Conduction & Convection Vessel->Conduction Slow_Heating Slow, Non-uniform Heating Conduction->Slow_Heating Conventional_Reaction Slower Reaction Rate Potential for Byproducts Slow_Heating->Conventional_Reaction leads to

Caption: Comparison of heating mechanisms.

Experimental Protocols

The following are representative protocols for the synthesis of a pyridazine derivative, illustrating the procedural differences between conventional heating and microwave irradiation.

Conventional Heating Protocol: Synthesis of 3-(2-(4-chlorobenzylidene)hydrazinyl)-6-chloropyridazine
  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 mmol of 3-chloro-6-hydrazinylpyridazine in 20 mL of ethanol.

  • Addition of Aldehyde: To this solution, add 1.0 mmol of 4-chlorobenzaldehyde.

  • Reaction: Place the flask in a preheated oil bath at 80°C and reflux the mixture with continuous stirring for 4-5 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, allow the mixture to cool to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Microwave-Assisted Protocol: Synthesis of 3-(2-(4-chlorobenzylidene)hydrazinyl)-6-chloropyridazine
  • Reactant Preparation: In a 10 mL high-pressure microwave tube equipped with a magnetic stir bar, combine 1.0 mmol of 3-chloro-6-hydrazinylpyridazine and 1.0 mmol of 4-chlorobenzaldehyde.

  • Solvent Addition: Add 5 mL of ethanol to the tube.

  • Reaction: Seal the tube and place it in a CEM-microwave reactor. Irradiate the mixture at 120°C (power: 150 W) for 3-5 minutes with vigorous magnetic stirring.

  • Work-up: After the irradiation is complete, cool the reaction tube to room temperature. The resulting solid precipitate is collected by filtration, washed with a small amount of cold ethanol, and dried.

  • Purification: The product is typically of high purity, but can be recrystallized if necessary.

Experimental_Workflow_Comparison cluster_Conventional Conventional Heating Workflow cluster_Microwave Microwave Irradiation Workflow C_Start 1. Mix Reactants in Round-Bottom Flask C_Heat 2. Reflux in Oil Bath (4-5 hours) C_Start->C_Heat C_Cool 3. Cool to Room Temperature C_Heat->C_Cool C_Filter 4. Filter and Wash Precipitate C_Cool->C_Filter C_Dry 5. Dry Product C_Filter->C_Dry C_Recrystallize 6. Recrystallize (Optional) C_Dry->C_Recrystallize End Final Product C_Recrystallize->End M_Start 1. Combine Reactants in Microwave Tube M_Irradiate 2. Irradiate in Reactor (3-5 minutes) M_Start->M_Irradiate M_Cool 3. Cool to Room Temperature M_Irradiate->M_Cool M_Filter 4. Filter and Wash Precipitate M_Cool->M_Filter M_Dry 5. Dry Product M_Filter->M_Dry M_Dry->End Start Start Start->C_Start Start->M_Start

Caption: Comparison of experimental workflows.

Conclusion

For the synthesis of pyridazine derivatives, microwave irradiation presents a compelling alternative to conventional heating, offering significant reductions in reaction time and often leading to higher yields.[5] This efficiency can accelerate research and development timelines, particularly in the context of library synthesis and lead optimization in drug discovery. While conventional heating remains a viable and accessible method, the data strongly supports the adoption of microwave-assisted synthesis for more rapid, efficient, and environmentally friendly chemical transformations.

References

Assessing the Atom Economy of Synthetic Routes to Pyridazines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the principles of green chemistry are increasingly integral to synthetic strategy. Among the key metrics for evaluating the environmental impact of a chemical process, atom economy stands out for its simplicity and power. This guide provides a comparative analysis of the atom economy of different synthetic routes to pyridazines, a class of heterocyclic compounds of significant interest in medicinal chemistry. By presenting quantitative data, detailed experimental protocols, and clear visual aids, this document aims to facilitate the selection of more sustainable synthetic pathways.

The concept of atom economy, developed by Barry Trost, focuses on maximizing the incorporation of all materials used in a process into the final product. A high atom economy signifies a more efficient and less wasteful process, a crucial consideration in the resource-intensive field of drug development. This guide will focus on two common methods for pyridazine synthesis: the reaction of 1,4-dicarbonyl compounds with hydrazine and the inverse electron demand aza-Diels-Alder (iEDDA) reaction.

Comparison of Atom Economy in Pyridazine Synthesis

The following table summarizes the calculated atom economy for representative examples of two major synthetic routes to pyridazines.

Synthetic RouteReactantsProductByproductsAtom Economy (%)
1,4-Dicarbonyl Condensation Maleic anhydride, Hydrazine hydrate3,6-Dihydroxypyridazine2 H₂O76.0%
Inverse Electron Demand Aza-Diels-Alder 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine, 2,5-Norbornadiene3,6-Di(pyridin-2-yl)pyridazineN₂, Cyclopentadiene69.8%

Note: The atom economy is calculated using the formula: (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100.

Experimental Protocols

Detailed methodologies for the syntheses evaluated in the table are provided below.

Synthesis of 3,6-Dihydroxypyridazine via 1,4-Dicarbonyl Condensation

This protocol is adapted from a patented method for the preparation of 3,6-dihydroxypyridazine.[1]

Materials:

  • Maleic anhydride (C₄H₂O₃, MW: 98.06 g/mol )

  • Hydrazine hydrate (N₂H₄·H₂O, MW: 50.06 g/mol )

  • Water

  • Hydrochloric acid

  • Ice

Procedure:

  • In a reaction vessel, add water and hydrazine hydrate.

  • While stirring and cooling, slowly add hydrochloric acid to adjust the pH to 6.2-6.4, maintaining the temperature below 20°C.

  • Add maleic anhydride to the reaction mixture.

  • Slowly heat the mixture to 110°C and allow it to reflux.

  • After the reaction is complete, cool the mixture.

  • Filter the resulting precipitate and wash the filter cake with ice water until the pH of the filtrate is between 4.8 and 5.1.

  • Dry the solid product to obtain 3,6-dihydroxypyridazine (C₄H₄N₂O₂, MW: 112.09 g/mol ).

Synthesis of 3,6-Di(pyridin-2-yl)pyridazine via Inverse Electron Demand Aza-Diels-Alder Reaction

This protocol is based on a typical inverse electron demand aza-Diels-Alder reaction for the synthesis of substituted pyridazines.[2][3]

Materials:

  • 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (C₁₂H₈N₆, MW: 236.23 g/mol )

  • 2,5-Norbornadiene (C₇H₈, MW: 92.14 g/mol )

  • Solvent (e.g., Chloroform or Dioxane)

Procedure:

  • Dissolve 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine in a suitable solvent in a reaction flask.

  • Add 2,5-norbornadiene to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by techniques such as thin-layer chromatography (TLC). The disappearance of the characteristic color of the tetrazine indicates the progress of the reaction.

  • Upon completion, the solvent is typically removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield 3,6-di(pyridin-2-yl)pyridazine (C₁₂H₈N₄, MW: 208.22 g/mol ).

Visualizing the Synthetic Comparison

The following diagram illustrates the logical flow of comparing these synthetic routes based on their atom economy.

G cluster_routes Synthetic Routes to Pyridazines cluster_analysis Assessment Criteria cluster_outcome Comparative Evaluation Route1 1,4-Dicarbonyl Condensation AtomEconomy Atom Economy Calculation (% AE = (MW of Product / Σ MW of Reactants) * 100) Route1->AtomEconomy Provides Reactants & Product Data Route2 Inverse Electron Demand Aza-Diels-Alder (iEDDA) Route2->AtomEconomy Provides Reactants & Product Data Comparison Comparison of Atom Economy AtomEconomy->Comparison Calculated % AE

Caption: A flowchart illustrating the assessment of different pyridazine synthetic routes based on atom economy.

Discussion

The comparison of the two synthetic routes reveals important considerations for chemists aiming to design greener syntheses. The condensation of a 1,4-dicarbonyl compound, in this case, maleic anhydride, with hydrazine offers a relatively high atom economy of 76.0%. The only atoms not incorporated into the final product are from the two molecules of water that are eliminated during the cyclization. This method is often straightforward and utilizes readily available starting materials.[4]

The inverse electron demand aza-Diels-Alder reaction, while a powerful and versatile tool for the synthesis of a wide range of substituted pyridazines, exhibited a lower atom economy of 69.8% in the example calculated.[2][5] This is due to the extrusion of a molecule of nitrogen (N₂) and the formation of a byproduct, in this case, cyclopentadiene, from the dienophile. While the extrusion of dinitrogen is a thermodynamic driving force for the reaction, it inherently lowers the atom economy.

It is important to note that atom economy is just one metric for assessing the "greenness" of a reaction. Other factors, such as the use of hazardous reagents and solvents, energy consumption, and the ease of product purification, also play a significant role.[6] For instance, the iEDDA reaction can often be performed under mild conditions and may offer advantages in terms of substrate scope and functional group tolerance.[2] A holistic assessment should consider all these factors.

Conclusion

This guide provides a framework for the comparative assessment of the atom economy of different synthetic routes to pyridazines. The data and protocols presented herein demonstrate that the choice of synthetic strategy can have a significant impact on the efficiency and environmental footprint of the process. While the 1,4-dicarbonyl condensation route may offer a higher atom economy in certain cases, the versatility of methods like the inverse electron demand aza-Diels-Alder reaction makes them indispensable tools in the synthetic chemist's arsenal. By consciously evaluating atom economy alongside other green chemistry principles, researchers can make more informed decisions towards the development of sustainable and efficient syntheses of medicinally important molecules like pyridazines.

References

A Comparative Guide to the Derivatization of 3-Bromopyridazine: Theoretical vs. Experimental Yields

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The derivatization of the 3-bromopyridazine scaffold is a cornerstone in the synthesis of novel compounds with significant potential in medicinal chemistry and materials science. The pyridazine core is a key pharmacophore in a variety of biologically active molecules, including those with anticancer properties. This guide provides an objective comparison of three common palladium-catalyzed cross-coupling reactions for the derivatization of this compound: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. We present a comparative analysis of their experimental yields against theoretical expectations, detailed experimental protocols, and visualizations of reaction workflows and a relevant biological signaling pathway.

Understanding Theoretical Yield

The theoretical yield is the maximum possible mass of a product that can be formed from the given masses of reactants. It is calculated based on the stoichiometry of the balanced chemical equation. The reactant that is completely consumed in a reaction is known as the limiting reactant, and it dictates the amount of product that can be formed.

Example Calculation of Theoretical Yield for a Suzuki-Miyaura Reaction:

Let's consider the reaction between this compound and phenylboronic acid to produce 3-phenylpyridazine.

  • This compound (C₄H₃BrN₂): Molecular Weight ≈ 158.98 g/mol [1][2][3]

  • Phenylboronic Acid (C₆H₇BO₂): Molecular Weight ≈ 121.93 g/mol [4][5][6][7]

  • 3-Phenylpyridazine (C₁₀H₈N₂): Molecular Weight ≈ 156.18 g/mol [8][9][10][11][]

Reaction: C₄H₃BrN₂ + C₆H₇BO₂ → C₁₀H₈N₂ + H₃BO₃ + HBr

If we start with 1.0 g of this compound (assuming it is the limiting reactant):

  • Moles of this compound: 1.0 g / 158.98 g/mol = 0.00629 moles

  • Moles of 3-Phenylpyridazine (based on 1:1 stoichiometry): 0.00629 moles

  • Theoretical Yield of 3-Phenylpyridazine: 0.00629 moles * 156.18 g/mol = 0.982 g

The experimental yield is the actual amount of product obtained after the reaction is complete and the product has been isolated and purified. The percent yield, a common metric for reaction efficiency, is calculated as:

Percent Yield = (Experimental Yield / Theoretical Yield) x 100%

Comparison of Derivatization Reactions

The following tables summarize experimental yields for the derivatization of this compound and related bromo-heterocycles using Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. These values are indicative and can vary based on the specific substrates, catalyst system, and reaction conditions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.

ReactantsCatalyst SystemBaseSolventTemp. (°C)Time (h)Experimental Yield (%)
3-Bromo-6-(thiophen-2-yl)pyridazine + (Hetero)aryl-boronic acidsPd(PPh₃)₄Na₂CO₃DME/Ethanol/H₂O804814-28
5-Bromo-2-methylpyridin-3-amine + Arylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901875-85
3-Amino-2-chloropyridine + 2-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene10018Not specified
Halo-aromatic rings + Arylboronic acidsPdCl₂(dppf)Na₂CO₃Toluene/Dioxane854Not specified
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds, coupling amines with aryl halides.

ReactantsCatalyst SystemBaseSolventTemp. (°C)Time (h)Experimental Yield (%)
2-Bromo-6-methylpyridine + (+/-)-trans-1,2-diaminocyclohexane[Pd₂(dba)₃] / (±)-BINAPNaOBuᵗToluene80460[13]
4-Bromotoluene + MorpholinePd(I) dimer / JohnPhosKOtBu or NaOtBu1,4-Dioxane80-1000.5-1Not specified
2-Halopyridines + Volatile aminesPd(OAc)₂ / dpppNaOBuᵗToluene80Not specified55-98
Aryl bromides + Various aminesDichlorobis(triphenylphosphine)Pd(II) / XantphosNaOBuᵗTolueneRefluxNot specified27-82
Sonogashira Coupling: C-C (alkynyl) Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

ReactantsCatalyst SystemBaseSolventTemp. (°C)Time (h)Experimental Yield (%)
2-Amino-3-bromopyridines + Terminal alkynesPd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100372-96
Iodopyridines + Terminal alkynesPdCl₂(PPh₃)₂ / CuIEt₃NDMF65Not specifiedGood to excellent
3-Bromo-1,2-diones + Terminal alkynesPd(PPh₃)Cl₂ / CuIEt₃NNot specifiedBoilingNot specifiedUp to 93

Detailed Experimental Protocols

The following are generalized protocols for each of the discussed derivatization reactions. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) is often necessary for specific substrates.

Suzuki-Miyaura Coupling Protocol
  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the this compound derivative (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄ or Na₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, DME/ethanol/water, or toluene) via syringe.

  • Reaction: Stir the mixture at the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination Protocol
  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst/precatalyst, the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOBuᵗ, 1.5-2.5 eq).

  • Reactant Addition: Add the this compound derivative (1.0 eq). Seal the tube, evacuate, and backfill with an inert gas (repeat three times).

  • Solvent and Amine Addition: Add the anhydrous solvent (e.g., toluene, THF, or 1,4-dioxane) followed by the amine (1.1-1.5 eq) via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring (typically 80-110 °C) and monitor its progress.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Dilute with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.

Sonogashira Coupling Protocol
  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the this compound derivative (1.0 eq) and the terminal alkyne (1.1-1.5 eq) in a suitable solvent (e.g., DMF or Et₃N).

  • Catalyst and Base Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), the copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., Et₃N or diisopropylamine).

  • Reaction: Stir the reaction mixture at the appropriate temperature (can range from room temperature to 100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer, filter, and concentrate in vacuo. Purify the residue by column chromatography.

Visualizing Workflows and Signaling Pathways

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the general experimental workflows for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Arylboronic Acid, Base B Add Palladium Catalyst A->B C Add Degassed Solvent B->C D Heat and Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Dilute E->F G Wash with Water and Brine F->G H Dry and Concentrate G->H I Column Chromatography H->I J Pure Product I->J

General workflow for a Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Add Catalyst, Ligand, and Base to Schlenk Tube B Add this compound A->B C Evacuate and Backfill (3x) B->C D Add Anhydrous Solvent C->D E Add Amine D->E F Heat and Stir E->F G Monitor Progress F->G H Cool and Quench G->H I Dilute and Wash H->I J Dry and Concentrate I->J K Column Chromatography J->K L Pure Product K->L

General workflow for a Buchwald-Hartwig amination reaction.
JNK1 Signaling Pathway Targeted by Pyridazine Derivatives

Pyridazine derivatives have shown promise as anticancer agents by targeting various signaling pathways. One such pathway is the c-Jun N-terminal kinase 1 (JNK1) pathway, which is involved in cell proliferation, apoptosis, and inflammation. The following diagram illustrates a simplified representation of the JNK1 signaling pathway and the point of inhibition by certain pyridazine derivatives.[14][15]

JNK1_Signaling_Pathway Stress Cellular Stress (e.g., UV, cytokines) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK Activates MKK MKK4/7 MAPKKK->MKK Phosphorylates JNK1 JNK1 MKK->JNK1 Phosphorylates cJun c-Jun JNK1->cJun Phosphorylates AP1 AP-1 Complex cJun->AP1 Forms Gene Gene Transcription (Proliferation, Apoptosis) AP1->Gene Regulates Inhibitor Pyridazine Derivative Inhibitor->JNK1 Inhibits

Simplified JNK1 signaling pathway and inhibition by pyridazine derivatives.

References

Safety Operating Guide

Proper Disposal of 3-Bromopyridazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the safe and compliant handling of chemical reagents is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 3-Bromopyridazine, ensuring a secure laboratory environment and minimizing environmental impact. Adherence to these protocols is essential for regulatory compliance and the safety of all personnel.

Immediate Safety Considerations

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to don the appropriate Personal Protective Equipment (PPE).

Hazard Profile:

This compound is a hazardous substance that requires careful handling. Below is a summary of its GHS hazard classifications.

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH301Toxic if swallowed
Acute Toxicity, DermalH311Toxic in contact with skin
Acute Toxicity, InhalationH331Toxic if inhaled
Skin IrritationH315Causes skin irritation[1]
Eye IrritationH319Causes serious eye irritation[1]
Specific target organ toxicity (single exposure)H335May cause respiratory irritation[1]

Personal Protective Equipment (PPE):

To mitigate the risks associated with these hazards, the following PPE must be worn at all times when handling this compound for disposal:

  • Eye/Face Protection: Chemical safety goggles or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a flame-retardant lab coat.

  • Respiratory Protection: Use in a well-ventilated area or with a certified respirator if there is a risk of inhalation.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Identification and Segregation

  • Identify: All waste containing this compound, including contaminated labware (such as pipette tips and vials), solutions, and spill cleanup materials, must be classified as hazardous waste.

  • Segregate: As a halogenated organic compound, this compound waste must be collected in a designated "Halogenated Organic Waste" container. It is critical to keep this waste stream separate from non-halogenated waste to avoid increased disposal costs and potential chemical incompatibilities. Store it away from strong oxidizing agents and strong acids.

Step 2: Waste Collection and Labeling

  • Container: Use a designated, leak-proof, and chemically compatible container with a secure screw-top cap for collecting this compound waste.

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound". Avoid using abbreviations.

    • The appropriate GHS hazard pictograms for "Toxic" and "Irritant".

Step 3: Storage of Hazardous Waste

  • Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • Safe Storage Conditions: The storage area should be a cool, dry, and well-ventilated location, away from heat, sparks, and open flames. Secondary containment should be in place to contain any potential leaks.

Step 4: Professional Disposal

  • Contact Professionals: Do not attempt to dispose of this chemical waste yourself. Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • Provide Information: Be prepared to provide the EHS office or the disposal company with all the information from your hazardous waste label.

  • Schedule Pickup: Arrange for a scheduled pickup of the hazardous waste from your laboratory. A potential disposal method for this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.

Experimental Workflow for Disposal

The following diagram outlines the logical workflow for the proper disposal of this compound.

A Step 1: Waste Identification & Segregation B Identify this compound waste (labware, solutions, spills) A->B C Segregate as 'Halogenated Organic Waste' A->C D Step 2: Waste Collection & Labeling E Use designated, leak-proof container D->E F Label container with: - 'Hazardous Waste' - 'this compound' - GHS Pictograms D->F G Step 3: Storage of Hazardous Waste H Store in designated satellite accumulation area G->H I Ensure cool, dry, well-ventilated storage with secondary containment G->I J Step 4: Professional Disposal K Contact EHS or licensed disposal company J->K L Provide waste information and schedule pickup J->L

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 3-Bromopyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to ensure a secure and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for handling 3-Bromopyridazine, including detailed operational and disposal plans.

Hazard Identification and Safety Information

This compound is a compound that requires careful handling due to its potential health hazards. Understanding its hazard profile is the first critical step toward safe laboratory practices.

Hazard Classification:

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[1]
Acute Toxicity, DermalH311Toxic in contact with skin.[2]
Acute Toxicity, InhalationH331Toxic if inhaled.[2]
Skin IrritationH315Causes skin irritation.[1][2][3]
Serious Eye IrritationH319Causes serious eye irritation.[1][2][3]
Specific target organ toxicity (single exposure)H335May cause respiratory irritation.[2][3]

Safety Pictograms:

GHS07: Exclamation Mark

Signal Word: Warning or Danger[2]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to prevent exposure when handling this compound.

Body PartPersonal Protective Equipment (PPE)Specifications and Recommendations
Eyes/Face Safety Goggles or Safety Glasses with side shieldsMust be worn at all times in the laboratory. For operations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[4]
Skin Chemical-resistant Lab CoatA flame-retardant lab coat is recommended and should be fully buttoned.[4]
Nitrile GlovesInspect gloves for any signs of degradation before use. Handle with gloves.[2][4]
Respiratory Certified RespiratorUse only in a well-ventilated area or with a certified respirator if inhalation risk is high.[4] If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[2]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ventilation: All handling of this compound, including weighing and transferring, must be conducted in a certified chemical fume hood.[5]

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible.

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, and bases.[6]

2. Handling and Experimental Use:

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[5][6] Wash hands thoroughly after handling.[6]

  • Containment: Keep the container tightly closed when not in use.[6]

  • Tools: Use non-sparking tools to prevent ignition sources.[2]

  • Static Discharge: Take precautionary measures against static discharge.[6]

3. Spill Management:

  • Evacuate: In the event of a spill, evacuate the immediate area.

  • Containment: For small spills, use an absorbent, inert material like sand or vermiculite to contain the chemical.[5]

  • Cleanup: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[5] Avoid dust formation.[2]

  • Ventilation: Ensure adequate ventilation during cleanup.

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Identification and Segregation:

  • Hazardous Waste: All waste containing this compound, including contaminated labware (e.g., pipette tips, vials), solutions, and spill cleanup materials, must be classified as hazardous waste.[4]

  • Segregation: Keep this compound waste separate from other incompatible waste streams.[4] As a halogenated organic compound, it should be collected in a designated "Halogenated Organic Waste" container.[5]

2. Waste Collection and Labeling:

  • Container: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[4]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and a list of its contents.[5]

3. Disposal Procedure:

  • Professional Disposal: Do not attempt to dispose of this chemical yourself. Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4]

  • Regulatory Compliance: Dispose of the hazardous waste in accordance with all local, state, and federal regulations.[5] Under no circumstances should any organic liquids be disposed of down a sink or other sewage drain.[5]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

prep Preparation handling Handling & Use prep->handling Proceed with experiment storage Storage handling->storage Store unused chemical spill Spill Event handling->spill disposal Waste Disposal handling->disposal Generate waste spill_response Spill Response Protocol spill->spill_response Initiate segregate Segregate Waste disposal->segregate ppe Wear Appropriate PPE ppe->prep fume_hood Use Chemical Fume Hood fume_hood->handling contact_ehs Contact EHS for Disposal segregate->contact_ehs spill_response->disposal Collect spill debris

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromopyridazine
Reactant of Route 2
Reactant of Route 2
3-Bromopyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.